Citronellyl-CoA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C31H52N7O17P3S |
|---|---|
Molecular Weight |
919.8 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3,7-dimethyloct-6-enethioate |
InChI |
InChI=1S/C31H52N7O17P3S/c1-18(2)7-6-8-19(3)13-22(40)59-12-11-33-21(39)9-10-34-29(43)26(42)31(4,5)15-52-58(49,50)55-57(47,48)51-14-20-25(54-56(44,45)46)24(41)30(53-20)38-17-37-23-27(32)35-16-36-28(23)38/h7,16-17,19-20,24-26,30,41-42H,6,8-15H2,1-5H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46) |
InChI Key |
VDDADDVBKMQECN-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Structural Elucidation of Citronellyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure of Citronellyl-Coenzyme A (Citronellyl-CoA), a key intermediate in the metabolic pathway of acyclic terpenes. This document outlines its chemical composition, involvement in biochemical pathways, and methodologies for its study, presenting data in a clear, structured format for ease of reference and comparison.
Chemical Structure and Properties
This compound is an acyl-CoA thioester. It consists of a citronellyl group, which is a 3,7-dimethyloct-6-enoyl group, attached to Coenzyme A via a thioester bond. Coenzyme A itself is a complex molecule composed of β-mercaptoethylamine, pantothenate, and adenosine (B11128) 3'-phosphate 5'-diphosphate.[1] The chemical formula for this compound is C31H48N7O17P3S.[2]
Below is a diagram illustrating the major components of the this compound molecule.
Physicochemical Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Chemical Formula | C31H48N7O17P3S | [2] |
| Average Molecular Weight | 915.738 g/mol | [2] |
| Monoisotopic Molecular Weight | 915.204 g/mol (PubChem) / 919.23535 (PAMDB) | [2] |
| Formal Charge | -4 | [2] |
| Heavy Atom Count | 59 | [2] |
| Defined Atom Stereocenter | 5 | [2] |
| Covalently-Bonded Units | 1 | [2] |
Metabolic Significance: The Citronellol (B86348) Degradation Pathway
This compound is a central intermediate in the acyclic terpene utilization (Atu) pathway, specifically in the degradation of citronellol.[3][4] This pathway is observed in several bacteria, including Pseudomonas citronellolis and Pseudomonas aeruginosa.[3][4] The degradation begins with the oxidation of citronellol to citronellic acid, which is then activated to this compound.[3] Due to the presence of a beta-methyl group, it cannot be directly processed by standard beta-oxidation.[3]
The pathway proceeds as follows:
-
Activation : Citronellate is converted to this compound.[2]
-
Dehydrogenation : this compound is oxidized to cis-geranyl-CoA by this compound dehydrogenase (AtuD).[2][4]
-
Carboxylation : The key enzyme geranyl-CoA carboxylase (AtuC/AtuF) carboxylates the beta-methyl group.[3][4] This step is crucial for bypassing the inhibitory effect of the methyl group on beta-oxidation.
-
Further Degradation : The resulting molecule undergoes hydration and cleavage, eventually yielding products that can enter central metabolism, such as acetyl-CoA and 3-methylcrotonyl-CoA.[3][4]
Experimental Protocols
The study of this compound involves its synthesis for use as an analytical standard and subsequent analysis, typically by mass spectrometry-based methods.
Chemo-Enzymatic Synthesis of Acyl-CoAs
Principle: This method involves the activation of the free carboxylic acid (citronellic acid) followed by thioesterification with Coenzyme A.
Methodology:
-
Activation of Citronellic Acid:
-
Dissolve citronellic acid in an appropriate anhydrous organic solvent (e.g., Tetrahydrofuran).
-
Add an activating agent, such as 1,1'-Carbonyldiimidazole (CDI), in equimolar amounts.
-
The reaction is typically stirred at room temperature for a set period (e.g., 15-30 minutes) to form the citronellyl-imidazole intermediate.
-
-
Thioesterification with Coenzyme A:
-
Prepare a solution of Coenzyme A (free acid form) in a basic aqueous buffer (e.g., sodium bicarbonate solution, pH ~8).
-
Add the activated citronellyl-imidazole solution from step 1 to the Coenzyme A solution.
-
Allow the reaction to proceed, often for 1-2 hours at room temperature. The reaction progress can be monitored by techniques like HPLC.
-
-
Purification:
-
The resulting this compound can be purified from the reaction mixture using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).
-
Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for the sensitive and specific quantification of acyl-CoAs from biological matrices.[6][7]
Methodology:
-
Sample Preparation & Extraction:
-
For biological samples (cells or tissues), perform a rapid quenching of metabolism using a cold solvent like 10% trichloroacetic acid or acetonitrile/methanol (B129727)/water mixtures.
-
Homogenize or lyse the samples.
-
Centrifuge to pellet protein and other debris.
-
Collect the supernatant containing the acyl-CoAs. An internal standard (e.g., an isotopically labeled acyl-CoA) should be added at the beginning of the extraction process for accurate quantification.[8]
-
-
Liquid Chromatography (LC) Separation:
-
Employ a C18 reversed-phase HPLC column.
-
Use a gradient elution with mobile phases typically consisting of an aqueous solution with an ion-pairing agent (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile). This separates different acyl-CoAs based on their hydrophobicity.
-
-
Mass Spectrometry (MS/MS) Detection:
-
Utilize a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high specificity.
-
Parent Ion (Q1): The mass-to-charge ratio (m/z) of the this compound molecule is selected.
-
Fragmentation (Q2): The parent ion is fragmented via collision-induced dissociation (CID). Acyl-CoAs produce characteristic fragment ions. A common fragmentation occurs between the pantothenate and the 3'-phosphate of the adenosine nucleotide, yielding a fragment containing the acyl-thioester-cystamine-pantothenic acid moiety.[9]
-
Daughter Ion (Q3): A specific, characteristic fragment ion is selected and detected. The transition from the parent ion to the daughter ion is highly specific to the target molecule.
-
Conclusion
This compound is a structurally complex and metabolically significant molecule. Its characterization relies on a combination of understanding its fundamental chemical structure and its role within specific biochemical pathways like terpene degradation. Modern analytical techniques, particularly LC-MS/MS, provide the necessary sensitivity and specificity for its detection and quantification in complex biological systems. The methodologies outlined in this guide serve as a foundational reference for researchers investigating the metabolism of acyclic terpenes and the broader roles of acyl-CoAs in cellular physiology.
References
- 1. Coenzyme A - Wikipedia [en.wikipedia.org]
- 2. P. aeruginosa Metabolome Database: citronellyll-CoA (PAMDB120178) [pseudomonas.umaryland.edu]
- 3. Citronellol Degradation Pathway [eawag-bbd.ethz.ch]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
The Citronellyl-CoA Biosynthesis Pathway in Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the Citronellyl-CoA biosynthesis pathway in bacteria. Primarily characterized as a catabolic route for the degradation of the acyclic monoterpene citronellol (B86348), this pathway holds significant interest for metabolic engineering and the development of novel antimicrobial strategies. This document details the core metabolic steps, the genetic organization of the key atu (acyclic terpene utilization) gene cluster in Pseudomonas species, the enzymes involved, and their known regulatory mechanisms. Quantitative data on enzyme kinetics are summarized, and where available, detailed experimental protocols for key assays are provided. Visualizations of the metabolic pathway, its regulation, and a representative experimental workflow are included to facilitate a deeper understanding of this important biochemical cascade.
Introduction
Acyclic monoterpenoids, such as citronellol, are naturally abundant compounds used in a variety of industrial applications, including fragrances, flavorings, and as precursors for the synthesis of other chemicals.[1] Certain bacteria, notably species of the genus Pseudomonas, are capable of utilizing these compounds as a sole source of carbon and energy.[2] The central metabolic route for this degradation is the acyclic terpene utilization (Atu) pathway, in which this compound is a key intermediate.[3] Understanding the enzymatic and regulatory intricacies of this pathway is crucial for harnessing these bacteria for bioremediation, biotransformation, and for identifying potential targets for antimicrobial drug development. This guide synthesizes the current knowledge on the this compound pathway in bacteria.
The Core this compound Catabolic Pathway
In bacteria, the formation of this compound is the result of the initial steps in the degradation of citronellol. The pathway is not anabolic; rather, it channels citronellol into central metabolism. The key enzymatic steps are outlined below.
Oxidation of Citronellol to Citronellic Acid
The pathway is initiated by a two-step oxidation of citronellol to its corresponding carboxylic acid, citronellate.
-
Citronellol to Citronellal (B1669106): The alcohol group of citronellol is first oxidized to an aldehyde, yielding citronellal. This reaction is catalyzed by a citronellol dehydrogenase.[1]
-
Citronellal to Citronellate: The citronellal is then further oxidized to citronellate (citronellic acid) by a citronellal dehydrogenase.[1]
In Pseudomonas aeruginosa, the genes atuB and atuG from the atu gene cluster are proposed to encode these short-chain dehydrogenases.[4]
Activation of Citronellate to this compound
To prepare citronellate for further metabolism, it is activated to its coenzyme A thioester, this compound. This reaction is catalyzed by a this compound ligase (or synthetase). The atuH gene is predicted to encode this acyl-CoA synthetase.[4]
Subsequent Metabolism of this compound
Once formed, this compound enters the main downstream pathway, which involves a series of reactions to break it down into smaller molecules that can enter central metabolism.
-
Dehydrogenation: this compound is dehydrogenated. In P. aeruginosa, this step is catalyzed by AtuD, a specific this compound dehydrogenase.[5]
-
Carboxylation and Further Degradation: The subsequent steps involve the key enzyme geranyl-CoA carboxylase (a biotin-dependent enzyme encoded by atuC and atuF) which bypasses the inhibitory β-methyl group present in acyclic terpenes, a feature that typically blocks standard β-oxidation.[1] The pathway then proceeds through hydration, cleavage, and β-oxidation to ultimately yield acetyl-CoA and 3-methylcrotonyl-CoA, which can then enter the leucine (B10760876) degradation pathway.[6]
Genetic Organization and Regulation
The genes encoding the enzymes of the this compound pathway are typically organized in an operon, the atu gene cluster . In Pseudomonas aeruginosa and Pseudomonas citronellolis, this cluster consists of the genes atuA through atuH.[3]
Transcriptional Regulation by AtuR
The expression of the atu operon is tightly controlled by a transcriptional repressor, AtuR , which is encoded by a gene located upstream of the atu cluster.[7][8] AtuR belongs to the TetR family of repressors.[7] In the absence of an inducer, the AtuR homodimer binds to two specific 13 bp inverted repeat sequences in the operator region between atuR and atuA, effectively blocking the transcription of the atu genes.[7] When an acyclic terpene such as citronellol is present, it is believed that a derivative of it acts as an inducer, binding to AtuR and causing a conformational change that leads to its dissociation from the DNA, thereby allowing the transcription of the atu operon.[8]
References
- 1. Citronellol Degradation Pathway [eawag-bbd.ethz.ch]
- 2. Polyester Biosynthesis Characteristics of Pseudomonas citronellolis Grown on Various Carbon Sources, Including 3-Methyl-Branched Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial terpene biosynthesis: challenges and opportunities for pathway engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Biotransformation of Citronellol in Rose Oxide by Pseudomonas Spp. | Chemical Engineering Transactions [cetjournal.it]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Bacterial terpene biosynthesis: challenges and opportunities for pathway engineering | Semantic Scholar [semanticscholar.org]
- 8. Bacterial terpene biosynthesis: Challenges and opportunities for pathway engineering [dspace.mit.edu]
The Metabolic Crossroads of Citronellyl-CoA in Pseudomonas Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudomonas species, renowned for their metabolic versatility, possess the remarkable ability to utilize a wide array of organic compounds as sole carbon and energy sources. Among these are acyclic monoterpenoids like citronellol (B86348), a common constituent of plant essential oils. The catabolism of citronellol converges on the key intermediate, Citronellyl-Coenzyme A (Citronellyl-CoA), placing it at a critical juncture in the metabolic network of these bacteria. This technical guide provides an in-depth exploration of the function of this compound in Pseudomonas metabolism, with a focus on the enzymatic pathways, genetic regulation, and experimental methodologies used to elucidate its role. This information is of paramount importance for researchers in microbiology, biochemistry, and biotechnology, as well as for professionals in drug development seeking to understand and potentially exploit these unique metabolic capabilities.
Core Metabolic Pathway: The Acyclic Terpene Utilization (Atu) Pathway
The degradation of citronellol in Pseudomonas species, including P. aeruginosa, P. citronellolis, and P. mendocina, proceeds via the Acyclic Terpene Utilization (Atu) pathway.[1] This pathway is specifically adapted to overcome the challenges of metabolizing branched-chain molecules that would otherwise inhibit standard β-oxidation.
The initial steps of the pathway involve the oxidation of citronellol to citronellic acid, which is then activated to its corresponding CoA thioester, this compound.[1] This activation is a crucial step, preparing the molecule for subsequent enzymatic transformations.
The Fate of this compound
Once formed, this compound is a substrate for the enzyme This compound dehydrogenase (AtuD) , which catalyzes its oxidation to cis-Geranyl-CoA.[1] This is a pivotal reaction within the Atu pathway. The pathway then proceeds with the carboxylation of Geranyl-CoA by Geranyl-CoA carboxylase (AtuC/AtuF) , a key enzyme that adds a carboxyl group to the β-methyl group, thus circumventing the blockage of β-oxidation.[1] The subsequent steps involve hydration and cleavage of the modified side chain, ultimately leading to the production of acetyl-CoA and 3-methylcrotonyl-CoA, which can then enter central metabolic pathways.[1]
Genetic Organization and Regulation
The genes encoding the enzymes of the Atu pathway are typically clustered together in an operon, designated as the atu cluster (atuABCDEFGH). The expression of the atu genes is induced by the presence of acyclic terpenes like citronellol. This regulation ensures that the enzymatic machinery for terpene degradation is synthesized only when needed, reflecting the metabolic efficiency of these bacteria. Proteomic studies have confirmed the upregulation of Atu pathway proteins, including AtuA to AtuG, in P. aeruginosa cells grown in the presence of citronellate, the oxidized form of citronellol.[2]
Interestingly, the Atu pathway is metabolically linked to the leucine/isovalerate utilization (Liu) pathway. The intermediate 3-methylcrotonyl-CoA, produced from the degradation of this compound, is also a key intermediate in the catabolism of the branched-chain amino acid leucine. This metabolic intersection highlights the interconnectedness of different catabolic pathways in Pseudomonas.
Quantitative Data on Key Enzymes
The biochemical characterization of the enzymes involved in this compound metabolism has provided valuable quantitative data. The following tables summarize the kinetic parameters for key enzymes in the Atu pathway from Pseudomonas aeruginosa.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Source |
| This compound Dehydrogenase (AtuD) | This compound | 1.6 | 850 | [3] |
| Geranyl-CoA Carboxylase (AtuC/AtuF) | Geranyl-CoA | 8.8 (K0.5) | 492 | [2] |
| Geranyl-CoA Carboxylase (AtuC/AtuF) | 3-Methylcrotonyl-CoA | 14 | 308 | [2] |
Table 1: Kinetic Parameters of Key Enzymes in the Acyclic Terpene Utilization Pathway in P. aeruginosa
| Enzyme | Growth Condition | Relative Abundance Change | Source |
| AtuA-G Proteins | Citronellate vs. other carbon sources | Increased abundance | [2] |
Table 2: Proteomic Analysis of Atu Pathway Enzymes in P. aeruginosa
Experimental Protocols
The elucidation of the role of this compound in Pseudomonas metabolism has been made possible through a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.
Gene Knockout Mutagenesis in Pseudomonas aeruginosa
Objective: To create a targeted deletion of a gene in the atu cluster to study its function.
Methodology: A common method for generating unmarked gene deletions in P. aeruginosa is through two-step allelic exchange using a suicide vector containing the sacB gene for counter-selection.
-
Constructing the knockout vector:
-
Amplify ~1 kb fragments of the upstream and downstream flanking regions of the target gene from P. aeruginosa genomic DNA using PCR.
-
Clone these fragments into a suicide vector (e.g., pEX18Tc) on either side of a selectable marker.
-
Introduce the construct into an E. coli donor strain (e.g., SM10).
-
-
First homologous recombination (Integration):
-
Conjugate the E. coli donor strain carrying the knockout vector with the recipient P. aeruginosa strain.
-
Select for P. aeruginosa cells that have integrated the plasmid into their chromosome by plating on a medium containing an antibiotic to which the vector confers resistance (e.g., tetracycline) and a counter-selective agent for the E. coli donor (e.g., irgasan).
-
-
Second homologous recombination (Excision and curing):
-
Culture the single-crossover mutants in a non-selective medium to allow for a second recombination event.
-
Plate the culture on a medium containing sucrose (B13894) (e.g., 5% sucrose). The sacB gene on the integrated plasmid confers sucrose sensitivity, so only cells that have excised the plasmid will grow.
-
Screen the sucrose-resistant colonies by PCR using primers flanking the target gene to identify the desired deletion mutants.
-
Heterologous Expression and Purification of AtuD (this compound Dehydrogenase)
Objective: To produce and purify the AtuD enzyme for biochemical characterization.
Methodology:
-
Cloning the atuD gene:
-
Amplify the atuD open reading frame from P. aeruginosa genomic DNA by PCR.
-
Clone the PCR product into an expression vector (e.g., pET series) containing a suitable tag for purification (e.g., a polyhistidine-tag).
-
-
Protein Expression in E. coli:
-
Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the transformed cells in a rich medium (e.g., LB broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8).
-
Induce protein expression by adding a suitable inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG) and continue incubation at a lower temperature (e.g., 16-25°C) for several hours or overnight.
-
-
Protein Purification:
-
Harvest the cells by centrifugation and resuspend them in a lysis buffer.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Purify the tagged protein from the soluble fraction of the cell lysate using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
-
Elute the purified protein and dialyze it against a suitable storage buffer.
-
Enzyme Activity Assay for this compound Dehydrogenase (AtuD)
Objective: To measure the enzymatic activity of purified AtuD.
Methodology: The activity of this compound dehydrogenase can be determined by monitoring the reduction of an artificial electron acceptor.
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 8.0), the substrate this compound, and an electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP).
-
Initiation of Reaction: Start the reaction by adding the purified AtuD enzyme to the reaction mixture.
-
Spectrophotometric Measurement: Monitor the decrease in absorbance of DCPIP at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer. The rate of decrease in absorbance is proportional to the enzyme activity.
-
Calculation of Specific Activity: Calculate the specific activity of the enzyme (e.g., in µmol/min/mg of protein) using the molar extinction coefficient of DCPIP.
Quantitative Real-Time RT-PCR (qRT-PCR) for atu Gene Expression
Objective: To quantify the expression levels of atu genes in P. aeruginosa grown under different conditions.
Methodology:
-
RNA Extraction:
-
Grow P. aeruginosa cultures in the presence and absence of an inducer (e.g., citronellol).
-
Harvest the cells at a specific growth phase (e.g., mid-logarithmic phase).
-
Extract total RNA from the bacterial cells using a commercial RNA extraction kit, including a DNase treatment step to remove contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
-
Real-Time PCR:
-
Perform real-time PCR using the synthesized cDNA as a template, gene-specific primers for the target atu genes, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.
-
Include a housekeeping gene (e.g., rpsL) as an internal control for normalization.
-
Run the PCR on a real-time PCR instrument and monitor the fluorescence signal in real-time.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes.
-
Calculate the relative gene expression (fold change) using the ΔΔCt method.
-
Visualizations
Metabolic Pathway of Citronellol Degradation
Caption: Acyclic Terpene Utilization (Atu) Pathway in Pseudomonas.
Experimental Workflow for Gene Knockout in Pseudomonas
Caption: Gene knockout workflow in Pseudomonas using allelic exchange.
Conclusion
This compound stands as a central metabolite in the specialized catabolic pathway for acyclic terpenes in Pseudomonas species. The elucidation of the Atu pathway and the characterization of its constituent enzymes have provided a detailed understanding of how these bacteria overcome the metabolic challenges posed by branched-chain molecules. The genetic and biochemical data, coupled with the robust experimental protocols outlined in this guide, offer a solid foundation for further research in this area. A deeper understanding of these metabolic pathways not only enhances our knowledge of microbial catabolism but also opens avenues for biotechnological applications, such as the bioremediation of terpene-rich environments and the synthesis of valuable bioproducts. For drug development professionals, the unique enzymes of the Atu pathway could represent novel targets for antimicrobial strategies against pathogenic Pseudomonas species.
References
- 1. Citronellol Degradation Pathway [eawag-bbd.ethz.ch]
- 2. The Pseudomonas aeruginosa Isohexenyl Glutaconyl Coenzyme A Hydratase (AtuE) Is Upregulated in Citronellate-Grown Cells and Belongs to the Crotonase Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Untargeted LC-MS Metabolomics Differentiates Between Virulent and Avirulent Clinical Strains of Pseudomonas aeruginosa [mdpi.com]
An In-Depth Technical Guide to the Enzymatic Conversion of Citronellol to Citronellyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic pathway responsible for the conversion of the acyclic monoterpenoid, citronellol (B86348), to its activated thioester, Citronellyl-CoA. This pathway is of significant interest in the fields of metabolic engineering and drug development due to the potential for producing valuable bioactive compounds. The focus of this guide is on the well-characterized pathway found in Pseudomonas species, which are known for their ability to utilize terpenes as a carbon source.
The Enzymatic Cascade: From Alcohol to Acyl-CoA
The conversion of citronellol to this compound is a three-step enzymatic cascade involving oxidation and activation reactions. This pathway is a key part of the acyclic terpene utilization (Atu) pathway in bacteria such as Pseudomonas citronellolis and Pseudomonas aeruginosa.[1] The sequential reactions are catalyzed by three distinct enzymes:
-
Citronellol Dehydrogenase: This enzyme initiates the pathway by oxidizing the primary alcohol group of citronellol to an aldehyde, yielding citronellal (B1669106).
-
Citronellal Dehydrogenase: The second step involves the further oxidation of citronellal to its corresponding carboxylic acid, citronellic acid (also referred to as citronellate).
-
This compound Synthetase (or Ligase): In the final step, citronellic acid is activated by the attachment of Coenzyme A (CoA) to form the high-energy thioester, this compound.
This activated molecule can then enter into various metabolic pathways, including beta-oxidation.
Quantitative Enzyme Data
Table 1: Citronellol Dehydrogenase
| Parameter | Value | Organism/Enzyme | Conditions | Reference |
| Substrate | Citronellol | Pseudomonas aeruginosa (AtuB) | Not specified | [2] |
| Cofactor | NADP(H) | Pseudomonas aeruginosa (AtuB) | Kd = 258 µM | [3] |
| Structure | Tetramer | Pseudomonas aeruginosa (AtuB) | --- | [3] |
Note: Specific kinetic parameters (Km, Vmax) for citronellol dehydrogenase from a native citronellol-degrading Pseudomonas species are not well-documented in the reviewed literature.
Table 2: Citronellal Dehydrogenase
| Parameter | Value | Organism/Enzyme | Conditions | Reference |
| Substrate | Aromatic aldehydes | Pseudomonas sp. strain HR199 (Coniferyl aldehyde dehydrogenase) | Km = 7-12 µM (for coniferyl aldehyde) | [4] |
| Cofactor | NAD+ | Pseudomonas sp. strain HR199 (Coniferyl aldehyde dehydrogenase) | Km = 334 µM | [4] |
| Optimal pH | 8.8 | Pseudomonas sp. strain HR199 (Coniferyl aldehyde dehydrogenase) | --- | [4] |
| Structure | Homodimer | Pseudomonas sp. strain HR199 (Coniferyl aldehyde dehydrogenase) | --- | [4] |
Note: The data presented is for a related aldehyde dehydrogenase from a Pseudomonas species. Specific kinetic data for citronellal dehydrogenase is not extensively reported.
Table 3: this compound Synthetase
| Parameter | Value | Organism/Enzyme | Conditions | Reference |
| Substrates | Pimelic acid, CoA, ATP | Pseudomonas mendocina 35 (Pimeloyl-CoA synthetase) | Km (Pimelic acid) = 0.49 mM, Km (CoA) = 0.18 mM, Km (ATP) = 0.72 mM | [5] |
| Specific Activity | 77.3 units/mg | Pseudomonas mendocina 35 (Pimeloyl-CoA synthetase) | pH 8.0 | [5] |
| Structure | Tetramer | Pseudomonas mendocina 35 (Pimeloyl-CoA synthetase) | --- | [5] |
Note: This data is for a pimeloyl-CoA synthetase from Pseudomonas mendocina, which acts on a dicarboxylic acid. While a putative this compound synthetase (AtuH) has been identified in the 'atu' gene cluster, its detailed biochemical characterization and kinetic parameters are yet to be fully elucidated.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, offering a practical resource for researchers.
Assay for Dehydrogenase Activity (Citronellol and Citronellal Dehydrogenase)
This protocol is a general method for assaying NAD(P)+-dependent dehydrogenases and can be adapted for both citronellol and citronellal dehydrogenase. The principle lies in measuring the increase in absorbance at 340 nm, which corresponds to the formation of NAD(P)H.
Materials:
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes (1 cm path length)
-
Buffer: 50-100 mM Tris-HCl or Potassium Phosphate (B84403) buffer, pH 7.5-9.0
-
Substrate: Citronellol or Citronellal (dissolved in a suitable solvent like DMSO or ethanol (B145695) to a stock concentration of 10-100 mM)
-
Cofactor: NAD+ or NADP+ (10-20 mM stock solution in buffer)
-
Enzyme extract (cell-free extract or purified enzyme)
Procedure:
-
Prepare a reaction mixture in a cuvette containing the buffer, substrate, and cofactor at their final desired concentrations. The final volume is typically 1 mL.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C or 37°C) for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding a small volume of the enzyme extract to the cuvette.
-
Immediately start monitoring the change in absorbance at 340 nm over time. Record the linear rate of absorbance increase.
-
Calculate the enzyme activity using the Beer-Lambert law (ε of NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NAD(P)H per minute under the specified conditions.
Assay for Acyl-CoA Synthetase (this compound Synthetase) Activity by HPLC
This method is based on the direct measurement of the product, this compound, using High-Performance Liquid Chromatography (HPLC). This protocol is adapted from methods used for other acyl-CoA synthetases.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0
-
Substrates: Citronellic acid (10 mM stock), Coenzyme A (10 mM stock), ATP (100 mM stock)
-
MgCl₂ (100 mM stock)
-
Enzyme extract (cell-free extract or purified enzyme)
-
Quenching solution: Perchloric acid or other suitable acid
-
Mobile Phase for HPLC (e.g., a gradient of potassium phosphate buffer and acetonitrile)
Procedure:
-
Prepare the reaction mixture containing reaction buffer, citronellic acid, CoA, ATP, and MgCl₂ at their final concentrations.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the enzyme extract.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant by injecting a known volume onto the HPLC system.
-
Monitor the elution profile at a wavelength where CoA esters absorb (typically around 260 nm).
-
Quantify the amount of this compound formed by comparing the peak area to a standard curve prepared with a known concentration of a similar acyl-CoA or by using a synthesized this compound standard.
Visualizing the Pathway and Workflows
The following diagrams, generated using the DOT language, illustrate the enzymatic pathway and a general experimental workflow for enzyme characterization.
References
- 1. Citronellol Degradation Pathway [eawag-bbd.ethz.ch]
- 2. Dehydrogenase Activity of Pseudomonas Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme recruitment allows the biodegradation of recalcitrant branched hydrocarbons by Pseudomonas citronellolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. [PDF] Microbial growth on hydrocarbons: terminal branching inhibits biodegradation | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide on the Spontaneous Hydrolysis of Citronellyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spontaneous hydrolysis of Citronellyl-CoA, a key intermediate in the metabolism of acyclic terpenes. Given the limited direct experimental data on the spontaneous hydrolysis rate of this compound, this document leverages available data for other acyl-CoA thioesters as proxies to provide a quantitative understanding. It also details relevant experimental protocols for measuring thioester hydrolysis and outlines the metabolic pathway in which this compound participates.
Quantitative Data on Acyl-CoA Spontaneous Hydrolysis
| Acyl-CoA Species | Half-life (t½) | Rate Constant (k) | Initial Concentration ([A]₀) | Conditions |
| Acetyl-CoA | 92 hours | 0.0075 ± 0.0001 h⁻¹ | 86 µM | Quenched reaction mixtures[1] |
| Formyl-CoA | 1.9 hours | 0.361 ± 0.004 h⁻¹ | 23 µM | Quenched reaction mixtures[1] |
| Oxalyl-CoA | 29 hours | 0.0240 ± 0.0003 h⁻¹ | 11.0 µM | Quenched reaction mixtures[1] |
| Succinyl-CoA | 343 hours | 0.00202 ± 0.00003 h⁻¹ | 98 µM | Quenched reaction mixtures[1] |
It is important to note that these values are for short-chain acyl-CoAs and should be considered as approximations for the behavior of the longer, branched-chain this compound. The structure of the acyl group can influence the rate of spontaneous hydrolysis.
Experimental Protocols for Measuring Thioester Hydrolysis
Accurate determination of thioester hydrolysis rates is essential for understanding the stability and reactivity of molecules like this compound. The following are detailed methodologies for commonly employed assays.
2.1. DTNB (Ellman's Reagent) Assay for Thiol Quantification
This spectrophotometric assay is widely used to measure the concentration of free sulfhydryl groups released upon hydrolysis of a thioester bond.
-
Principle: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) reacts with free thiols to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻) anion, which has a maximum absorbance at 412 nm. The rate of TNB²⁻ formation is proportional to the rate of thioester hydrolysis.
-
Materials:
-
DTNB stock solution (e.g., 10 mM in a suitable buffer like 0.1 M potassium phosphate (B84403), pH 7.0).
-
Reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.0, containing 1 mM EDTA). The slightly alkaline pH is crucial as the reaction requires the thiolate anion form of the sulfhydryl group.
-
Thioester substrate (e.g., this compound) solution of known concentration.
-
UV-Vis spectrophotometer.
-
-
Procedure:
-
Prepare a reaction mixture in a cuvette containing the reaction buffer and DTNB solution to a final concentration of, for example, 0.5 mM.
-
Initiate the reaction by adding a small volume of the thioester substrate to the cuvette and mix thoroughly.
-
Monitor the increase in absorbance at 412 nm over time at a constant temperature.
-
The concentration of the liberated thiol can be calculated using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for TNB²⁻ at 412 nm and pH 8.0 is typically 14,150 M⁻¹cm⁻¹.
-
The initial rate of hydrolysis is determined from the linear portion of the absorbance versus time plot.
-
2.2. High-Performance Liquid Chromatography (HPLC) Method
HPLC offers a robust method for directly measuring the decrease of the acyl-CoA substrate and the appearance of its hydrolysis products over time.
-
Principle: Reversed-phase HPLC can separate the intact acyl-CoA from its hydrolysis products (the corresponding carboxylic acid and Coenzyme A). By quantifying the peak areas at different time points, the rate of hydrolysis can be determined.
-
Materials and Instrumentation:
-
HPLC system with a UV detector and a C18 reversed-phase column.
-
Mobile phase A: Aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.3).
-
Mobile phase B: Acetonitrile (B52724) or methanol.
-
Thioester substrate solution.
-
Quenching solution (e.g., an acidic solution to stop the hydrolysis reaction).
-
-
Procedure:
-
Incubate the thioester solution under the desired experimental conditions (e.g., specific buffer, pH, and temperature).
-
At various time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a quenching solution.
-
Inject the quenched sample into the HPLC system.
-
Elute the compounds using a suitable gradient of mobile phase B. For example, a linear gradient from 5% to 60% acetonitrile over 20 minutes.
-
Monitor the elution profile at a wavelength where the acyl-CoA has strong absorbance, typically around 260 nm.
-
Quantify the peak area of the intact acyl-CoA at each time point.
-
The rate of hydrolysis can be determined by plotting the natural logarithm of the acyl-CoA concentration versus time. The slope of this plot will be equal to the negative of the first-order rate constant (-k).
-
Signaling and Metabolic Pathways
This compound is a key intermediate in the catabolism of acyclic monoterpenes like citronellol (B86348) and geraniol (B1671447) in various microorganisms, such as Pseudomonas species. This pathway, often referred to as the acyclic terpene utilization (Atu) pathway, allows these organisms to use these compounds as a sole source of carbon and energy.
Caption: The Acyclic Terpene Utilization (Atu) pathway in Pseudomonas species.
This guide provides a foundational understanding of the spontaneous hydrolysis of this compound, acknowledging the current data limitations and offering robust experimental approaches for its determination. The outlined metabolic context is crucial for researchers in microbiology, biotechnology, and drug development focusing on terpene metabolism and related enzymatic pathways.
References
The Elusive Intermediate: A Technical Guide to the Natural Occurrence of Citronellyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citronellyl-coenzyme A (Citronellyl-CoA) is a key thioester intermediate in the microbial degradation of acyclic monoterpenoids like citronellol (B86348) and geraniol (B1671447). Its transient nature and specific metabolic niche have made its detection and characterization a complex challenge. This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence of this compound, with a primary focus on the well-documented bacterial pathways. It also explores the hypothetical, yet unsubstantiated, presence of this intermediate in plant and insect metabolism. This document details the metabolic pathways, enzymes, and experimental protocols relevant to the study of this compound, presenting quantitative data where available and highlighting areas for future research.
I. Natural Occurrence of this compound in Organisms
The definitive natural occurrence of this compound has, to date, only been confirmed in certain species of bacteria, where it plays a crucial role in the catabolism of acyclic terpenes.
A. Bacteria: The Acyclic Terpene Utilization (Atu) Pathway
The primary evidence for the natural occurrence of this compound comes from the study of the Acyclic Terpene Utilization (Atu) pathway in bacteria, most notably in Pseudomonas species such as Pseudomonas aeruginosa and Pseudomonas citronellolis. These bacteria can utilize citronellol and geraniol as their sole source of carbon and energy. The Atu pathway involves the conversion of these monoterpenes into intermediates that can enter central metabolism. This compound is a critical, albeit transient, intermediate in this pathway.
The initial steps of this pathway involve the oxidation of citronellol to citronellic acid, which is then activated to this compound by an acyl-CoA synthetase. This activation is a common strategy in metabolic pathways to prepare molecules for subsequent enzymatic reactions.
B. Plants and Insects: A Topic of Speculation
Despite the abundance of citronellol and geraniol in the plant kingdom, particularly in essential oils, and their roles as semiochemicals in insects, there is currently no direct scientific evidence for the natural occurrence of this compound in these organisms. Plant and insect terpene metabolism primarily revolves around the synthesis of these compounds from prenyl diphosphate (B83284) precursors, such as geranyl diphosphate (GPP), via the action of terpene synthases.
While plants and insects possess a wide array of acyl-CoA synthetases and are known to metabolize various lipids and fatty acids via their CoA esters, the specific involvement of a this compound intermediate in their native metabolic pathways has not been demonstrated. The degradation of ingested terpenes in insects, for instance, is thought to primarily involve detoxification mechanisms such as hydroxylation and conjugation, rather than a catabolic pathway analogous to the bacterial Atu pathway. The potential for a yet-undiscovered pathway involving terpene-CoA esters in these organisms remains an intriguing area for future investigation.
II. Metabolic Pathways Involving this compound
The most well-characterized metabolic pathway involving this compound is the bacterial Acyclic Terpene Utilization (Atu) pathway.
The Acyclic Terpene Utilization (Atu) Pathway in Pseudomonas
The Atu pathway is a multi-step enzymatic cascade that degrades acyclic monoterpenes. The initial steps leading to and immediately following the formation of this compound are as follows:
-
Oxidation of Citronellol: Citronellol is first oxidized to citronellal (B1669106) and then to citronellic acid.
-
Activation to this compound: Citronellic acid is activated to its coenzyme A thioester, this compound, by the enzyme This compound ligase (also referred to as an acyl-CoA synthetase). This reaction requires ATP.
-
Dehydrogenation to Geranyl-CoA: this compound is then dehydrogenated to form geranyl-CoA. This reaction is catalyzed by This compound dehydrogenase .
-
Carboxylation of Geranyl-CoA: Geranyl-CoA is subsequently carboxylated by geranyl-CoA carboxylase , a key enzyme in this pathway. This step is crucial for overcoming the metabolic block posed by the methyl branch in the terpene backbone.
The pathway then continues through a series of reactions analogous to beta-oxidation to ultimately yield acetyl-CoA, which can be assimilated into the central metabolism of the bacterium.
III. Data Presentation
While the direct quantification of intracellular this compound concentrations is scarce in the literature, kinetic data for the enzymes involved in its metabolism in Pseudomonas species provide valuable insights into the dynamics of the Atu pathway.
| Enzyme | Organism | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |
| This compound Dehydrogenase (AtuD) | Pseudomonas aeruginosa | This compound | 1.6 | 850 | [1] |
| Geranyl-CoA Carboxylase | Pseudomonas citronellolis | Geranyl-CoA | - | - | [2] |
Note: Comprehensive quantitative data for all enzymes and intermediates in the Atu pathway are not consistently available across the literature. The provided data represents key findings.
IV. Experimental Protocols
The study of this compound and the Atu pathway involves a combination of microbiological, biochemical, and molecular biology techniques.
A. Culturing of Pseudomonas for Atu Pathway Induction
To study the Atu pathway, Pseudomonas species are typically cultured in a minimal medium with citronellol or geraniol as the sole carbon source to induce the expression of the atu gene cluster.
Protocol:
-
Prepare a minimal salts medium (e.g., M9 medium).
-
Supplement the medium with a trace element solution.
-
Add citronellol or geraniol to a final concentration of 0.1% (v/v) as the sole carbon source.
-
Inoculate the medium with a starter culture of the desired Pseudomonas strain.
-
Incubate the culture at 30°C with vigorous shaking until the desired growth phase is reached.
B. Extraction and Analysis of Acyl-CoA Esters
The detection and quantification of acyl-CoA esters, including this compound, from bacterial cells require specific extraction and analytical methods due to their low abundance and instability.
Protocol for Acyl-CoA Extraction:
-
Harvest bacterial cells from the culture by centrifugation at 4°C.
-
Wash the cell pellet with a cold buffer (e.g., phosphate (B84403) buffer).
-
Resuspend the cells in an extraction solvent, typically a mixture of isopropanol (B130326) and an acidic buffer.
-
Lyse the cells using methods such as sonication or bead beating, keeping the sample on ice.
-
Centrifuge the lysate to pellet cell debris.
-
Collect the supernatant containing the acyl-CoA esters.
Analysis by LC-MS/MS:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific detection of acyl-CoA esters.
-
Separate the extracted acyl-CoAs using reverse-phase liquid chromatography.
-
Use a gradient elution with a mobile phase containing an ion-pairing agent to improve the retention and separation of the polar acyl-CoA molecules.
-
Detect and quantify the acyl-CoAs using a mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.
References
An In-depth Technical Guide to the Biochemical Properties and Stability of Citronellyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Citronellyl-CoA is a pivotal intermediate in the metabolism of acyclic terpenes, particularly in certain microorganisms. As the coenzyme A thioester of citronellic acid, it sits (B43327) at the crossroads of pathways that catabolize common plant-derived monoterpenoids. Understanding the biochemical properties, enzymatic transformations, and stability of this compound is crucial for applications in metabolic engineering, biocatalysis, and potentially in the development of novel therapeutics targeting microbial pathways. This technical guide provides a comprehensive overview of the core biochemical characteristics of this compound, detailed experimental protocols for its study, and an analysis of its chemical stability.
Biochemical Properties of this compound
This compound is primarily involved in the Acyclic Terpene Utilization (Atu) pathway, which has been extensively studied in bacteria of the Pseudomonas genus, such as Pseudomonas aeruginosa and Pseudomonas citronellolis.[1][2][3][4][5][6] This pathway allows these organisms to use acyclic monoterpenes like citronellol (B86348) and geraniol (B1671447) as their sole source of carbon and energy.[2][3][4][5][6]
Biosynthesis of this compound
The formation of this compound is a key step in the upper part of the Atu pathway. The precursor, citronellol, is first oxidized to citronellal (B1669106) and then to citronellic acid. Citronellic acid is subsequently activated to this compound by a CoA ligase. While the specific ligase for citronellate has been referred to as this compound ligase, in Pseudomonas aeruginosa, the AtuH gene product, a putative long-chain acyl-CoA synthetase, is implicated in this activation step.
Enzymatic Reactions Involving this compound
Once formed, this compound is a substrate for several key enzymes in the Atu pathway. The primary enzymatic transformations include dehydrogenation and carboxylation.
-
Dehydrogenation: this compound is dehydrogenated by This compound dehydrogenase (AtuD) .[1][7] This enzyme introduces a double bond into the citronellyl backbone. The AtuD from Pseudomonas aeruginosa has been characterized and shows high specificity for this compound.[1][7]
-
Isomerization and Carboxylation: Following dehydrogenation, the resulting acyl-CoA intermediate is believed to be isomerized to geranyl-CoA. Geranyl-CoA is then carboxylated by Geranyl-CoA carboxylase (AtuC/AtuF) , a biotin-dependent enzyme.[8][9][10] This carboxylation step is crucial as it circumvents the steric hindrance posed by the methyl group that would otherwise inhibit β-oxidation.[3]
The subsequent steps of the Atu pathway involve hydratation, cleavage, and further oxidation, ultimately leading to intermediates that can enter central carbon metabolism, such as acetyl-CoA and 3-methylcrotonyl-CoA.[3][4][5][6]
Quantitative Data on Enzyme Kinetics
The following table summarizes the available kinetic parameters for enzymes that utilize this compound and related compounds in the Atu pathway.
| Enzyme | Organism | Substrate | Km (µM) | Vmax (mU/mg) | Catalytic Efficiency (kcat/Km) | Reference |
| AtuD (this compound Dehydrogenase) | Pseudomonas aeruginosa | This compound | 1.6 | 850 | - | [1][7] |
| PA1535 protein (related to AtuD) | Pseudomonas aeruginosa | This compound | 18 | 2450 | - | [1][7] |
| Geranyl-CoA Carboxylase (GCCase) | Pseudomonas aeruginosa | Geranyl-CoA | 8.8 (K0.5) | 492 nmol/min·mg | 56 | [9][10] |
| Geranyl-CoA Carboxylase (GCCase) | Pseudomonas aeruginosa | 3-Methylcrotonyl-CoA | 14 | 308 nmol/min·mg | 22 | [9][10] |
Stability of this compound
The stability of this compound is primarily determined by the chemical reactivity of its thioester bond. Thioesters are considered "high-energy" compounds, making them susceptible to hydrolysis.[11][12][13][14][15][16]
pH Stability
The thioester bond of acyl-CoAs is relatively stable at neutral pH. However, its stability decreases significantly in both acidic and alkaline conditions.
-
Acidic Conditions (pH < 6): Acid-catalyzed hydrolysis of the thioester bond can occur.
-
Alkaline Conditions (pH > 8): Base-catalyzed hydrolysis is generally more rapid than acid-catalyzed hydrolysis. The rate of hydrolysis increases with increasing pH. For instance, studies on other acyl-CoAs have shown significant degradation at pH values above 8.
For optimal stability during in vitro experiments and storage, it is recommended to maintain this compound solutions at a pH between 6.0 and 7.5.
Temperature Stability
As with most chemical reactions, the rate of hydrolysis of the thioester bond in this compound is temperature-dependent. Higher temperatures will accelerate the rate of degradation. For long-term storage, it is crucial to keep this compound solutions frozen at -20°C or, preferably, -80°C. For short-term handling during experiments, samples should be kept on ice to minimize degradation.
Enzymatic Degradation
In biological systems, the primary route of this compound degradation is enzymatic. In addition to the specific enzymes of the Atu pathway, non-specific thioesterases present in cell extracts can rapidly hydrolyze this compound. This should be a key consideration when designing experiments with crude cell lysates.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound. These protocols are adapted from established methods for other long-chain acyl-CoAs.
Synthesis of this compound
A common method for the synthesis of acyl-CoAs is the mixed anhydride (B1165640) method.
Materials:
-
Citronellic acid
-
Ethyl chloroformate
-
Triethylamine (B128534) (TEA)
-
Coenzyme A (free acid or lithium salt)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous methanol
-
Potassium bicarbonate (KHCO3) solution (1 M)
-
Argon or nitrogen gas
Procedure:
-
Dissolve citronellic acid in anhydrous THF under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add ethyl chloroformate (1.1 equivalents) dropwise while stirring.
-
Allow the reaction to proceed for 30 minutes at 0°C to form the mixed anhydride.
-
In a separate flask, dissolve Coenzyme A in a cold aqueous solution of KHCO3 (pH ~8.0).
-
Slowly add the mixed anhydride solution to the Coenzyme A solution with vigorous stirring.
-
Maintain the pH of the reaction mixture between 7.5 and 8.0 by adding small aliquots of 1 M KHCO3 as needed.
-
Monitor the reaction progress by HPLC. The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, the crude this compound solution can be purified immediately or stored at -80°C.
Purification of this compound by HPLC
Instrumentation and Columns:
-
A high-performance liquid chromatography (HPLC) system with a UV detector.
-
A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable for the separation of long-chain acyl-CoAs.
Mobile Phases:
-
Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.3
-
Mobile Phase B: Acetonitrile
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 30 | 10 | 90 |
| 35 | 10 | 90 |
| 40 | 90 | 10 |
| 45 | 90 | 10 |
Procedure:
-
Equilibrate the C18 column with 90% Mobile Phase A and 10% Mobile Phase B.
-
Inject the crude this compound solution onto the column.
-
Run the gradient elution program as described in the table above.
-
Monitor the elution profile at 260 nm, which is the absorbance maximum for the adenine (B156593) moiety of Coenzyme A.
-
Collect the fractions corresponding to the this compound peak.
-
Lyophilize the collected fractions to obtain purified this compound.
Analysis of this compound by LC-MS/MS
Instrumentation:
-
A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 10-15 minutes.
Mass Spectrometry:
-
Ionization Mode: Positive ESI.
-
Precursor Ion (m/z): The theoretical m/z for the [M+H]+ ion of this compound should be calculated and used for precursor ion selection.
-
Product Ions: Characteristic fragment ions of acyl-CoAs include the loss of the acyl chain and fragments of the pantetheine (B1680023) and adenosine (B11128) moieties. These transitions can be used for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantitative analysis.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic context of this compound and a typical experimental workflow for its analysis.
Conclusion
This compound is a key metabolite in the microbial degradation of acyclic monoterpenes. Its biochemical role is well-defined within the Atu pathway, with several key enzymes responsible for its transformation having been identified and characterized. The inherent instability of its thioester bond necessitates careful handling and storage to ensure the integrity of experimental results. The provided experimental protocols offer a robust framework for the synthesis, purification, and analysis of this compound, enabling further research into its metabolism and potential biotechnological applications. This guide serves as a valuable resource for researchers in the fields of microbiology, biochemistry, and drug development who are interested in the fascinating world of terpene metabolism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Citronellol Degradation Pathway [eawag-bbd.ethz.ch]
- 4. researchgate.net [researchgate.net]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. researchgate.net [researchgate.net]
- 7. Biochemical characterization of AtuD from Pseudomonas aeruginosa, the first member of a new subgroup of acyl-CoA dehydrogenases with specificity for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry [agris.fao.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovering Targets of Non-Enzymatic Acylation by Thioester Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. fiveable.me [fiveable.me]
- 16. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
Citronellyl-CoA: A Crossroads in Acyclic Monoterpene Metabolism and a Potential Precursor for Engineered Isoprenoid Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Citronellyl-Coenzyme A (Citronellyl-CoA) is a pivotal intermediate in the microbial catabolism of citronellol (B86348) and related acyclic monoterpenoids. Primarily characterized in bacteria such as Pseudomonas citronellolis and Pseudomonas aeruginosa, its role is central to the Acyclic Terpene Utilization (Atu) pathway, which channels these C10 compounds into central metabolism. While its function in this degradation pathway is well-documented, the potential for this compound to serve as a C10 building block in the anabolic synthesis of more complex isoprenoids represents an intriguing, albeit currently hypothetical, avenue for metabolic engineering. This technical guide provides a comprehensive overview of the biochemistry of this compound, detailing its known catabolic fate, the enzymes involved, and their kinetics. Furthermore, it explores the prospective role of this compound as a precursor in engineered isoprenoid synthesis, supported by detailed experimental protocols for the study of its metabolism.
The Established Role of this compound in Catabolism: The Acyclic Terpene Utilization (Atu) Pathway
In several bacterial species, acyclic monoterpenes like citronellol serve as a viable carbon and energy source.[1] The degradation of these compounds is orchestrated by the Atu pathway, which commences with the oxidation of the terminal alcohol of citronellol to an aldehyde (citronellal) and subsequently to a carboxylic acid (citronellic acid).[2] Citronellic acid is then activated to its coenzyme A thioester, this compound, by a this compound ligase.[1]
This activation primes the molecule for further degradation. A key enzyme, this compound dehydrogenase (AtuD), then introduces a double bond, converting this compound to cis-geranyl-CoA.[1][3] Subsequent enzymatic steps involving carboxylation, hydration, and cleavage ultimately break down the C10 backbone into smaller units, such as acetyl-CoA and 3-methylcrotonyl-CoA, which can enter central metabolic pathways.[1]
The Atu pathway is a testament to the metabolic versatility of microorganisms in utilizing complex natural products. The genes encoding the enzymes of this pathway are often organized in a single operon (the atu operon), allowing for coordinated regulation in response to the presence of acyclic terpenes.[3]
Key Enzymes in this compound Metabolism
The metabolism of this compound within the Atu pathway is mediated by a series of specialized enzymes. The most pertinent of these is this compound dehydrogenase, which catalyzes the first committed step in the degradation of the activated C10 backbone.
| Enzyme | Organism | Substrate | Vmax (mU/mg) | Km (µM) | Reference |
| AtuD | Pseudomonas aeruginosa | This compound | 850 | 1.6 | [3] |
| PA1535 gene product | Pseudomonas aeruginosa | This compound | 2450 | 18 | [3] |
| PA1535 gene product | Pseudomonas aeruginosa | Octanoyl-CoA | 610 | 130 | [3] |
Table 1: Kinetic parameters of enzymes with this compound dehydrogenase activity.
Visualization of the Acyclic Terpene Utilization (Atu) Pathway
The catabolic flow from citronellol to central metabolites via this compound is depicted in the following diagram.
This compound as a Hypothetical Precursor in Engineered Isoprenoid Synthesis
While the natural role of this compound is catabolic, its C10 structure makes it an intriguing candidate as a precursor for the synthesis of larger isoprenoids in engineered systems. The canonical mevalonate (B85504) (MVA) and non-mevalonate (MEP) pathways build isoprenoids from C5 units (isopentenyl pyrophosphate and dimethylallyl pyrophosphate).[4] However, synthetic biology has enabled the development of novel pathways that utilize non-traditional starting materials.[5]
A hypothetical anabolic pathway could leverage a reversed or modified Atu pathway, or employ novel enzymes to channel this compound into the synthesis of sesquiterpenes (C15), diterpenes (C20), and other higher-order isoprenoids. This would require enzymes capable of recognizing this compound as a substrate for chain elongation, such as engineered prenyltransferases. The reversibility of the Atu pathway enzymes has not been extensively studied, but in principle, under high substrate concentrations, some enzymatic reactions could proceed in the reverse direction.
A Potential Engineered Pathway
An engineered microorganism could be designed to first synthesize this compound from a simple carbon source, or be fed citronellol exogenously. This this compound could then be elongated by a C5 unit from the MVA or MEP pathway to form a C15-CoA intermediate, a precursor for sesquiterpenoids.
Experimental Protocols
The study of this compound metabolism requires robust experimental methodologies. Below are protocols for the purification of a key enzyme and the quantitative analysis of acyl-CoA species.
Purification of Recombinant this compound Dehydrogenase (AtuD)
This protocol is adapted from methodologies used for the purification of recombinant enzymes.[6][7]
Objective: To purify recombinant His-tagged AtuD from E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) harboring a pET vector with the His-tagged atuD gene.
-
Luria-Bertani (LB) medium with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Ni-NTA affinity chromatography column.
-
Spectrophotometer.
-
SDS-PAGE materials.
Procedure:
-
Expression: Inoculate a culture of the E. coli expression strain in LB medium with the appropriate antibiotic and grow at 37°C with shaking to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice. Centrifuge the lysate to pellet cell debris.
-
Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged AtuD protein with elution buffer. Collect fractions and monitor protein elution by measuring absorbance at 280 nm.
-
Purity Analysis: Analyze the collected fractions by SDS-PAGE to assess the purity of the recombinant AtuD.
-
Buffer Exchange: Pool the pure fractions and perform buffer exchange into a suitable storage buffer (e.g., using dialysis or a desalting column).
Quantitative Analysis of this compound by LC-MS/MS
This protocol provides a general framework for the quantification of acyl-CoAs, which can be specifically adapted for this compound.[8][9][10]
Objective: To quantify the concentration of this compound in biological samples.
Materials:
-
Biological sample (e.g., bacterial cell pellet).
-
Internal standard (e.g., a stable isotope-labeled version of an acyl-CoA).
-
Extraction solvent (e.g., a mixture of acetonitrile, methanol, and water).
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled to a high-performance liquid chromatography system).
-
Reversed-phase C18 column.
-
Mobile phases (e.g., aqueous ammonium (B1175870) acetate (B1210297) and acetonitrile).
-
This compound standard for calibration curve.
Procedure:
-
Sample Preparation: Quench the metabolism of the biological sample rapidly (e.g., by flash-freezing in liquid nitrogen). Extract the acyl-CoAs by adding cold extraction solvent containing the internal standard. Vortex and centrifuge to pellet precipitates.
-
LC Separation: Inject the supernatant onto the reversed-phase C18 column. Separate the acyl-CoAs using a gradient of the mobile phases.
-
MS/MS Detection: Analyze the eluent by mass spectrometry in positive ion mode. Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify this compound. The MRM transition would be from the precursor ion (the m/z of this compound) to a specific product ion (e.g., a fragment corresponding to the CoA moiety).
-
Quantification: Generate a calibration curve using the this compound standard. Calculate the concentration of this compound in the sample by comparing its peak area to that of the internal standard and the calibration curve.
Conclusion and Future Perspectives
This compound holds a well-defined and crucial position in the microbial catabolism of acyclic monoterpenes. The characterization of the Atu pathway has provided significant insights into the bacterial metabolism of these compounds. While a natural anabolic role for this compound as a precursor for isoprenoid synthesis has not been identified, its C10 structure presents a compelling opportunity for synthetic biology and metabolic engineering.
Future research could focus on the discovery or engineering of enzymes, such as prenyltransferases, that can utilize this compound as a substrate for chain elongation. The development of such biocatalysts could pave the way for novel microbial cell factories capable of producing a diverse array of isoprenoids from acyclic monoterpene feedstocks. This would not only expand the toolbox of synthetic biology but also offer a sustainable route to valuable chemicals, pharmaceuticals, and biofuels. The detailed experimental protocols provided herein should serve as a valuable resource for researchers aiming to further unravel the metabolism of this compound and explore its potential in biosynthetic applications.
References
- 1. Citronellol Degradation Pathway [eawag-bbd.ethz.ch]
- 2. Engineering a novel pathway for isoprenoid synthesis [dspace.mit.edu]
- 3. Biochemical characterization of AtuD from Pseudomonas aeruginosa, the first member of a new subgroup of acyl-CoA dehydrogenases with specificity for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic engineering for the microbial production of isoprenoids: Carotenoids and isoprenoid-based biofuels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. edepot.wur.nl [edepot.wur.nl]
- 7. A general method for the purification of restriction enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
The Evolutionary Genesis of a Niche Metabolic Route: A Technical Guide to the Citronellyl-CoA Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Citronellyl-CoA metabolic pathway represents a fascinating example of evolutionary adaptation, primarily enabling certain microorganisms to utilize acyclic monoterpenoids, such as citronellol (B86348) and geraniol, as a carbon and energy source. While not as universally conserved as central metabolic routes, this pathway is crucial for the biogeochemical cycling of terpenes and presents potential applications in bioremediation and the synthesis of valuable chemicals. This technical guide provides an in-depth exploration of the evolutionary origins, key enzymatic players, and experimental methodologies associated with the this compound metabolic pathway.
I. An Overview of the this compound Metabolic Pathway: A Degradative Strategy
The this compound pathway is predominantly a catabolic route identified in bacteria, most notably in species of the genus Pseudomonas, such as P. citronellolis, P. aeruginosa, and P. mendocina. These bacteria can thrive in environments rich in plant-derived aromatic oils, utilizing citronellol as a nutrient source. The pathway facilitates the conversion of citronellol into intermediates that can enter central metabolism, such as acetyl-CoA and acetoacetate.
The core sequence of enzymatic reactions in the citronellol degradation pathway is as follows:
-
Oxidation of Citronellol: The pathway is initiated by the oxidation of the primary alcohol group of citronellol.
-
Formation of this compound: The resulting citronellic acid is then activated by the attachment of Coenzyme A.
-
Dehydrogenation: this compound undergoes dehydrogenation.
-
Carboxylation and Subsequent Reactions: A key step involves the carboxylation of the terpene-CoA intermediate, a characteristic feature of this pathway that circumvents the steric hindrance posed by the methyl group in standard beta-oxidation.
II. Evolutionary Origins and Phylogenetic Distribution
The evolutionary narrative of the this compound pathway is one of specialization and adaptation. The constituent enzymes appear to have evolved from broader enzyme families with more general functions in fatty acid and amino acid metabolism.
A. Acyl-CoA Dehydrogenases (ACADs): An Ancient Family with New Tricks
The dehydrogenases of the this compound pathway belong to the large and ancient Acyl-CoA Dehydrogenase (ACAD) superfamily. Phylogenetic analyses suggest that the ACAD family originated in the last universal common ancestor of Archaea, Bacteria, and Eukaryota, highlighting its fundamental role in early metabolism[1][2][3]. The evolution of this family has been dynamic, involving numerous gene duplications, secondary losses, and lateral gene transfer events[1][2][3].
The this compound specific dehydrogenases represent a specialized subgroup within this family. For instance, AtuD from Pseudomonas aeruginosa is an acyl-CoA dehydrogenase with a documented substrate specificity for the terpenoid molecule structure[4]. The presence of potential terpenoid-CoA dehydrogenases in the genomes of Pseudomonas citronellolis, Marinobacter aquaeolei, and Hahella chejuensis, and their absence in non-acyclic terpene-utilizing bacteria, suggests a targeted evolution for this specific metabolic niche[4]. The evolution of ACADs to accommodate larger substrates, such as steroids, through the formation of heterotetrameric structures provides a precedent for the adaptation to bulky molecules like this compound[5].
B. Biotin-Dependent Carboxylases: A Tale of Convergent and Divergent Evolution
Geranyl-CoA carboxylase (GCC), a key enzyme in the pathway, is a member of the biotin-dependent carboxylase family. This family of enzymes is widespread across all three domains of life and is considered ancient. GCC shares domain organization and significant sequence conservation with 3-methylcrotonyl-CoA carboxylase (MCC) and propionyl-CoA carboxylase (PCC)[6]. The metabolism of acyclic terpenes requires the activity of both GCC and MCC[6].
The crystal structure of the GCC holoenzyme reveals a high degree of similarity to MCC, suggesting a close evolutionary relationship. The substrate specificity of GCC for the larger geranyl-CoA is determined by specific amino acid residues in the active site. For example, a single amino acid substitution can alter the substrate preference between GCC and MCC, highlighting the molecular basis for the evolution of this specialized function[7].
C. Acyl-CoA Synthetases (Ligases): Gatekeepers of the Pathway
The activation of citronellate to this compound is catalyzed by an acyl-CoA synthetase (or ligase). This class of enzymes is responsible for the formation of a thioester bond between a carboxylic acid and coenzyme A. The evolution of substrate specificity within this large family of enzymes is a key driver of metabolic diversification. While specific phylogenetic studies on this compound ligase are limited, the broader family of acyl-CoA synthetases has undergone extensive diversification to handle a wide array of fatty acids and other carboxylic acids.
III. Quantitative Data on Key Enzymes
The following table summarizes the available quantitative data for the key enzymes of the this compound metabolic pathway.
| Enzyme | Organism | Substrate | K_m (µM) | V_max (mU/mg) | Reference |
| This compound Dehydrogenase (AtuD) | Pseudomonas aeruginosa | This compound | 1.6 | 850 | [4] |
| PA1535 gene product | Pseudomonas aeruginosa | This compound | 18 | 2450 | [4] |
| PA1535 gene product | Pseudomonas aeruginosa | Octanoyl-CoA | 130 | 610 | [4] |
IV. Experimental Protocols
Detailed experimental protocols are essential for the study and potential engineering of the this compound pathway. Below are outlines of methodologies for assaying the activity of key enzymes.
A. Citronellol/Citronellal (B1669106) Dehydrogenase Activity Assay
This assay measures the oxidation of citronellol to citronellal, or citronellal to citronellic acid, by monitoring the reduction of NAD⁺ or NADP⁺.
-
Principle: The increase in absorbance at 340 nm due to the formation of NADH or NADPH is proportional to the enzyme activity.
-
Reaction Mixture:
-
Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
NAD⁺ or NADP⁺ (e.g., 1 mM)
-
Substrate (Citronellol or Citronellal, e.g., 5 mM)
-
Enzyme extract or purified enzyme
-
-
Procedure:
-
Pre-incubate the reaction mixture without the substrate at the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding the substrate.
-
Monitor the change in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the enzyme activity based on the molar extinction coefficient of NADH or NADPH.
-
B. This compound Ligase Activity Assay
This assay can be performed using a coupled-enzyme system or by direct measurement of CoA consumption.
-
Principle (Coupled Assay): The formation of AMP during the ligase reaction can be coupled to the oxidation of NADH through the activities of myokinase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase. The decrease in absorbance at 340 nm is monitored.
-
Principle (DTNB Assay): The consumption of free Coenzyme A is measured using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with free thiols to produce a colored product that absorbs at 412 nm[8].
-
Reaction Mixture (DTNB Assay):
-
Buffer (e.g., 100 mM Potassium Phosphate, pH 7.5)
-
ATP (e.g., 5 mM)
-
MgCl₂ (e.g., 10 mM)
-
Coenzyme A (e.g., 0.5 mM)
-
Citronellic acid (e.g., 2 mM)
-
Enzyme extract or purified enzyme
-
-
Procedure (DTNB Assay):
-
Incubate the reaction mixture at the desired temperature.
-
Stop the reaction at various time points (e.g., by adding acid).
-
Add DTNB solution and measure the absorbance at 412 nm.
-
A standard curve of Coenzyme A with DTNB is used to quantify the remaining free CoA.
-
C. Geranyl-CoA Carboxylase Activity Assay
The activity of this biotin-dependent carboxylase can be measured by monitoring the substrate-dependent hydrolysis of ATP or by the incorporation of radiolabeled bicarbonate.
-
Principle (Coupled Spectrophotometric Assay): The ADP produced by the carboxylase is used to convert phosphoenolpyruvate (B93156) to pyruvate by pyruvate kinase, which is then reduced to lactate by lactate dehydrogenase with the concomitant oxidation of NADH. The decrease in absorbance at 340 nm is measured[9].
-
Reaction Mixture (Coupled Assay):
-
Buffer (e.g., 100 mM HEPES, pH 8.0)
-
ATP (e.g., 5 mM)
-
MgCl₂ (e.g., 10 mM)
-
NaHCO₃ (e.g., 20 mM)
-
Geranyl-CoA (e.g., 0.5 mM)
-
Phosphoenolpyruvate (e.g., 2 mM)
-
NADH (e.g., 0.2 mM)
-
Pyruvate kinase and Lactate dehydrogenase
-
Enzyme extract or purified enzyme
-
-
Procedure (Coupled Assay):
-
Combine all reagents except geranyl-CoA and incubate to establish a baseline.
-
Initiate the reaction by adding geranyl-CoA.
-
Monitor the decrease in absorbance at 340 nm.
-
V. Visualizations of Pathways and Workflows
A. Citronellol Degradation Pathway
Caption: The enzymatic cascade of the citronellol degradation pathway.
B. Experimental Workflow for Enzyme Activity Assays
Caption: A generalized workflow for determining enzyme kinetics.
C. Evolutionary Relationship of Pathway Enzymes
Caption: Hypothesized evolution of key enzymes in the pathway.
VI. Conclusion and Future Directions
The this compound metabolic pathway is a prime example of how microbial metabolism evolves to exploit specific ecological niches. Its enzymes, recruited and adapted from ancient and ubiquitous protein families, provide a compelling case study in neofunctionalization and substrate specialization. For researchers in drug development, understanding the unique structural features of these enzymes, such as the substrate-binding pockets of this compound dehydrogenase and geranyl-CoA carboxylase, could inform the design of specific inhibitors targeting pathogenic microorganisms that may utilize similar pathways.
Future research should focus on:
-
Comprehensive Phylogenetic Analysis: A detailed phylogenetic study of the entire suite of enzymes in the citronellol degradation pathway across a broader range of microorganisms is needed to fully elucidate its evolutionary trajectory.
-
Structural Biology: Determining the crystal structures of this compound ligase and dehydrogenase will provide crucial insights into their mechanisms and substrate specificities.
-
Metabolic Engineering: The knowledge of this pathway can be harnessed for the biotechnological production of valuable citronellol derivatives and for the development of more efficient bioremediation strategies for terpene-contaminated environments.
This guide provides a solid foundation for understanding the evolutionary and biochemical intricacies of the this compound metabolic pathway, paving the way for further scientific exploration and application.
References
- 1. Acyl-CoA dehydrogenases: Dynamic history of protein family evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl-CoA Dehydrogenases: Dynamic History of Protein Family Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biochemical characterization of AtuD from Pseudomonas aeruginosa, the first member of a new subgroup of acyl-CoA dehydrogenases with specificity for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. Structure and substrate selectivity of the 750-kDa α6β6 holoenzyme of geranyl-CoA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rapid Biocatalytic Synthesis of Aromatic Acid CoA Thioesters utilizing Microbial Aromatic Acid CoA Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX [frontiersin.org]
Methodological & Application
Application Note: Quantification of Citronellyl-CoA using a Targeted LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Citronellyl-CoA in biological matrices. This compound is a key intermediate in the metabolism of citronellol, a monoterpenoid alcohol found in the essential oils of various plants. Accurate quantification of this analyte is crucial for studying metabolic pathways related to terpenoid degradation and biosynthesis. The method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. This approach offers high selectivity and sensitivity, making it suitable for a range of research and drug development applications.
Introduction
Coenzyme A (CoA) thioesters are critical intermediates in numerous metabolic pathways, including fatty acid metabolism, the Krebs cycle, and the biosynthesis of secondary metabolites like terpenoids. This compound is formed during the degradation of citronellol, a process observed in organisms such as Pseudomonas citronellolis. The study of such pathways is essential for understanding microbial metabolism and for potential biotechnological applications. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the quantification of acyl-CoAs due to its high sensitivity and specificity.[1][2][3][4] This application note provides a detailed protocol for the quantification of this compound, which can be adapted for various biological sample types.
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is adapted from established methods for acyl-CoA extraction.[2][5]
-
Quenching: For cell cultures, rapidly quench metabolic activity by adding ice-cold methanol (B129727) to the cell pellet. For tissue samples, freeze-clamp the tissue in liquid nitrogen immediately upon collection.
-
Extraction: To a 1.5 mL microcentrifuge tube containing the cell pellet or pulverized tissue, add 500 µL of an ice-cold extraction solvent (Acetonitrile:Methanol:Water, 2:2:1 v/v/v).
-
Internal Standard: Spike the sample with an appropriate internal standard (e.g., a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA not present in the sample) to account for variability in extraction and ionization.
-
Homogenization: Vortex the mixture vigorously for 1 minute, followed by sonication for 5 minutes in an ice bath.
-
Protein Precipitation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B). Vortex briefly and centrifuge at 15,000 x g for 5 minutes at 4°C to remove any remaining particulates.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
The following conditions are a starting point and may require optimization based on the specific instrumentation used.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-2 min: 5% B, 2-10 min: 5-95% B, 10-12 min: 95% B, 12-12.1 min: 95-5% B, 12.1-15 min: 5% B |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound
The MRM transitions are based on the calculated monoisotopic mass of this compound (919.23535 Da) and the characteristic fragmentation of acyl-CoAs.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) | Purpose |
| This compound | 920.2 | 413.1 | 100 | 40 | 30 | Quantifier |
| This compound | 920.2 | 428.0 | 50 | 40 | 25 | Qualifier |
Data Presentation
The quantitative data should be summarized in a table for clear comparison. A standard curve should be generated using a series of known concentrations of a this compound standard.
Table 1: Example Quantitative Data Summary
| Sample ID | Concentration (µM) | Peak Area (Quantifier) | Peak Area (Qualifier) | Calculated Concentration (µM) | % Accuracy |
| Standard 1 | 0.01 | 15,234 | 7,890 | 0.01 | 100 |
| Standard 2 | 0.1 | 149,876 | 75,432 | 0.1 | 100 |
| Standard 3 | 1 | 1,512,345 | 765,432 | 1.0 | 100 |
| Standard 4 | 10 | 14,987,654 | 7,543,210 | 10.0 | 100 |
| Sample 1 | - | 543,210 | 271,605 | 0.36 | - |
| Sample 2 | - | 1,234,567 | 617,283 | 0.82 | - |
Mandatory Visualizations
Experimental Workflow
References
- 1. Citronellol Degradation Pathway [eawag-bbd.ethz.ch]
- 2. Isoprenoid Biosynthesis Intermediates Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 4. This compound - enviPath at MU [osbornelab.manchester.edu]
- 5. Liquid Chromatography and Mass Spectrometry Analysis of Isoprenoid Intermediates in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]
Application Note and Protocols for the Extraction of Short-chain Acyl-CoAs from Bacterial Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Short-chain acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in numerous metabolic pathways within bacteria. They serve as essential building blocks for the synthesis of a wide array of commercially valuable products, including biofuels, biopolymers, and natural products like polyketides.[1][2][3] The accurate quantification of intracellular short-chain acyl-CoA pools is therefore critical for understanding and engineering bacterial metabolism for various biotechnological and pharmaceutical applications. However, the low abundance and inherent instability of these molecules present significant analytical challenges.
This document provides a detailed, unified workflow for the efficient extraction and subsequent quantification of short-chain acyl-CoAs from both Gram-positive and Gram-negative bacterial cultures. The protocols outlined herein are synthesized from established methodologies to ensure high recovery rates and sample stability, making them suitable for applications in metabolic engineering, drug discovery, and fundamental research.
Data Presentation: Intracellular Concentrations of Short-Chain Acyl-CoAs
The following tables summarize the intracellular concentrations of various short-chain acyl-CoAs determined in different bacterial species. This data provides a comparative overview of the typical abundance of these key metabolites.
Table 1: Absolute Intracellular Concentrations of Short-Chain Acyl-CoAs in Corynebacterium glutamicum LYS-9 during growth on glucose.
| Acyl-CoA Species | Concentration (nmol/gCDW) |
| Acetyl-CoA | 15.8 ± 1.5 |
| Malonyl-CoA | 1.9 ± 0.2 |
| Succinyl-CoA | 4.9 ± 0.5 |
| Propionyl-CoA | 0.4 ± 0.1 |
| Butyryl-CoA | 0.2 ± 0.0 |
| Isobutyryl-CoA | 0.1 ± 0.0 |
| Crotonoyl-CoA | Not Detected |
| HMG-CoA | Not Detected |
| Methylmalonyl-CoA | Not Detected |
| Data adapted from a study on Corynebacterium glutamicum. The concentrations represent the average values during the exponential growth phase. |
Table 2: Absolute Intracellular Concentrations of Short-Chain Acyl-CoAs in Streptomyces albus J1074 during growth on mannitol.
| Acyl-CoA Species | Concentration (nmol/gCDW) |
| Acetyl-CoA | 21.3 ± 2.1 |
| Malonyl-CoA | 10.4 ± 1.2 |
| Succinyl-CoA | 2.5 ± 0.3 |
| Propionyl-CoA | 1.2 ± 0.2 |
| Butyryl-CoA | 0.3 ± 0.1 |
| Isobutyryl-CoA | 0.5 ± 0.1 |
| Crotonoyl-CoA | 0.1 ± 0.0 |
| HMG-CoA | Not Detected |
| Methylmalonyl-CoA | 16.5 ± 1.8 |
| Data adapted from a study on Streptomyces albus. The concentrations represent the average values during the exponential growth phase. |
Experimental Protocols
This section details a standardized protocol for the extraction of short-chain acyl-CoAs from bacterial cultures for analysis by liquid chromatography-mass spectrometry (LC-MS).
Materials and Reagents
-
Bacterial Culture
-
Quenching Solution: 60% Methanol (B129727), pre-chilled to -40°C
-
Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v), pre-chilled to -20°C[4]
-
Internal Standard (IS) Solution: A mixture of odd-chain acyl-CoAs (e.g., C15:0-CoA) or a 13C-labeled cell extract from the same bacterial strain grown on a 13C-enriched carbon source.[1]
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Microcentrifuge tubes (1.5 mL or 2.0 mL), pre-chilled
-
Centrifuge capable of reaching >13,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
-
LC-MS grade solvents (water, methanol, acetonitrile, formic acid, ammonium (B1175870) hydroxide)
Experimental Workflow Diagram
Caption: Workflow for short-chain acyl-CoA extraction.
Step-by-Step Procedure
-
Cell Harvesting and Quenching:
-
Rapidly withdraw a defined volume of bacterial culture during the exponential growth phase.
-
Immediately quench the metabolic activity by transferring the culture into a pre-chilled tube containing 60% methanol at -40°C.
-
Centrifuge the quenched cell suspension at 5,000 x g for 5 minutes at -10°C.
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Centrifuge again at 5,000 x g for 5 minutes at 4°C and discard the supernatant.
-
-
Extraction:
-
Resuspend the cell pellet in 1 mL of pre-chilled extraction solvent (acetonitrile/methanol/water, 2:2:1, v/v/v) containing the internal standard.[4] For absolute quantification, a 13C-labeled cell extract is recommended as the internal standard.[1]
-
Vortex the mixture vigorously for 1 minute to ensure complete cell lysis.
-
Incubate the sample on ice for 15 minutes.
-
Centrifuge the lysate at >13,000 x g for 10 minutes at 4°C to pellet the cell debris.
-
-
Sample Preparation for LC-MS Analysis:
-
Carefully transfer the supernatant containing the extracted acyl-CoAs to a new pre-chilled microcentrifuge tube.
-
Evaporate the solvent to dryness using a vacuum concentrator or a stream of nitrogen.
-
Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of an appropriate solvent for LC-MS analysis. A common choice is 50% methanol in 50 mM ammonium acetate (B1210297) (pH 7).[5]
-
-
LC-MS/MS Analysis:
-
Analyze the reconstituted samples using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separation is typically achieved using a C18 reversed-phase column with a gradient elution of a buffered aqueous phase (e.g., 50 mM formic acid adjusted to pH 8.1 with ammonium hydroxide) and an organic phase (e.g., methanol).[1]
-
Signaling and Metabolic Pathways
Short-chain acyl-CoAs are central nodes in bacterial metabolism, connecting pathways such as glycolysis, the TCA cycle, fatty acid synthesis, and the production of secondary metabolites.
Generalized Metabolic Pathway Involving Short-Chain Acyl-CoAs
Caption: Central role of short-chain acyl-CoAs.
Conclusion
The protocol described in this application note provides a robust and reproducible method for the extraction of short-chain acyl-CoAs from diverse bacterial species. By employing a rapid quenching step and an optimized extraction solvent, this workflow minimizes the degradation of these labile metabolites, ensuring accurate quantification. The presented data and diagrams offer valuable resources for researchers aiming to investigate the roles of short-chain acyl-CoAs in bacterial metabolism and for those engaged in the metabolic engineering of microbial cell factories.
References
- 1. A common approach for absolute quantification of short chain CoA thioesters in prokaryotic and eukaryotic microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A common approach for absolute quantification of short chain CoA thioesters in prokaryotic and eukaryotic microbes | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of a Citronellyl-CoA Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citronellyl-CoA is a key intermediate in the metabolism of citronellol (B86348), a natural monoterpenoid found in the essential oils of various plants. As a substrate for enzymes such as acyl-CoA dehydrogenases, its availability as a high-purity standard is crucial for biochemical assays, enzyme characterization, and metabolic studies.[1] This document provides a detailed protocol for the chemoenzymatic synthesis of a this compound standard, beginning with the readily available precursor, citronellic acid. The protocol is designed to be accessible to researchers with a background in biochemistry and organic chemistry.
Synthesis Overview
The synthesis of this compound is a two-step process. The first, and most direct, approach begins with commercially available citronellic acid. Alternatively, citronellic acid can be synthesized from citronellol via an oxidation reaction. The second step involves the enzymatic ligation of citronellic acid to Coenzyme A (CoA) using an acyl-CoA synthetase. This chemoenzymatic approach offers high specificity and yield under mild reaction conditions.[2][3][4][5][6]
Materials and Reagents
-
Citronellic acid
-
Coenzyme A trilithium salt
-
ATP (Adenosine 5'-triphosphate) disodium (B8443419) salt
-
Acyl-CoA synthetase (e.g., from Pseudomonas sp. or a commercially available broad-specificity enzyme)
-
Magnesium chloride (MgCl₂)
-
Tricine buffer
-
Potassium hydroxide (B78521) (KOH)
-
Hydrochloric acid (HCl)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate (B84403) monobasic (for HPLC buffer)
-
Solid-phase extraction (SPE) cartridges (C18)
-
Deionized water
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound from Citronellic Acid
This protocol describes the enzymatic synthesis of this compound from citronellic acid using an acyl-CoA synthetase.
1. Preparation of Reagents:
-
1 M Tricine-KOH buffer (pH 8.0): Dissolve 17.92 g of Tricine in 80 mL of deionized water. Adjust the pH to 8.0 with 1 M KOH and bring the final volume to 100 mL.
-
1 M MgCl₂ solution: Dissolve 9.52 g of MgCl₂ in 100 mL of deionized water.
-
100 mM ATP solution: Dissolve 551 mg of ATP disodium salt in 10 mL of deionized water. Adjust the pH to 7.0 with 1 M KOH. Store in aliquots at -20°C.
-
100 mM Coenzyme A solution: Dissolve 809 mg of Coenzyme A trilithium salt in 10 mL of deionized water. Store in aliquots at -20°C.
-
100 mM Citronellic acid solution: Dissolve 170 mg of citronellic acid in 10 mL of a 1:1 ethanol:water solution.
2. Enzymatic Reaction:
-
In a microcentrifuge tube, combine the following reagents in the order listed:
-
680 µL of deionized water
-
100 µL of 1 M Tricine-KOH buffer (pH 8.0)
-
20 µL of 1 M MgCl₂
-
50 µL of 100 mM ATP
-
50 µL of 100 mM Coenzyme A
-
50 µL of 100 mM Citronellic acid
-
50 µL of Acyl-CoA synthetase solution (e.g., 1 mg/mL)
-
-
Mix gently by pipetting.
-
Incubate the reaction mixture at 37°C for 2-4 hours. The progress of the reaction can be monitored by HPLC.
3. Quenching the Reaction:
-
To stop the reaction, add 100 µL of 1 M HCl to the reaction mixture.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated enzyme.
-
Carefully transfer the supernatant to a new tube for purification.
Protocol 2: Purification of this compound by HPLC
1. HPLC System and Column:
-
A standard HPLC system with a UV detector is required.
-
A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable for this purification.
2. Mobile Phases:
-
Mobile Phase A: 50 mM Potassium phosphate buffer (pH 5.5)
-
Mobile Phase B: Acetonitrile
3. HPLC Gradient:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 35 | 5 | 95 |
| 40 | 5 | 95 |
| 45 | 95 | 5 |
| 50 | 95 | 5 |
4. Purification Procedure:
-
Inject the supernatant from the quenched reaction onto the HPLC column.
-
Monitor the elution profile at 260 nm (for the adenine (B156593) moiety of CoA).
-
Collect the fractions corresponding to the this compound peak. The retention time will be longer than that of free Coenzyme A due to the hydrophobic citronellyl chain.
-
Pool the fractions containing the purified this compound.
-
Lyophilize the pooled fractions to obtain the purified this compound as a solid.
Data Presentation
Table 1: Reaction Parameters and Yields for this compound Synthesis
| Parameter | Value |
| Starting Material | Citronellic Acid |
| Enzyme | Acyl-CoA Synthetase |
| Reaction Time | 3 hours |
| Reaction Temperature | 37°C |
| Typical Conversion Rate | >90% |
| Purification Method | Reversed-Phase HPLC |
| Purity (by HPLC) | >95% |
| Overall Yield | 60-70% |
Table 2: Characterization Data for Synthesized this compound
| Analysis Method | Expected Result |
| Mass Spectrometry (ESI-MS) | |
| m/z [M+H]⁺ | ~920.3 g/mol |
| m/z [M-H]⁻ | ~918.3 g/mol |
| ¹H NMR (in D₂O) | Characteristic peaks for both the citronellyl moiety (alkenyl and methyl protons) and the Coenzyme A moiety (adenine, ribose, and pantothenate protons). |
| UV-Vis Spectroscopy | Absorbance maximum at ~260 nm. |
Visualization of Workflow and Pathways
Caption: Experimental workflow for the synthesis of this compound.
Caption: Biosynthetic pathway for the formation of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of a high-purity this compound standard for research purposes. The chemoenzymatic method described is efficient, specific, and yields a product suitable for use in a variety of biochemical and metabolic studies. The provided data and diagrams serve as a valuable resource for researchers in the fields of biochemistry, drug development, and natural product chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic synthesis and purification of aromatic coenzyme a esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemoenzymatic synthesis of acyl coenzyme A substrates enables in situ labeling of small molecules and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters [mdpi.com]
Application Notes and Protocols for Recombinant Geranyl-CoA Carboxylase Expression and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geranyl-CoA carboxylase (GCC) is a key biotin-dependent enzyme involved in the metabolism of acyclic terpenes.[1][2] In certain bacteria, such as Pseudomonas, this enzyme is crucial for the catabolism of compounds like geraniol (B1671447) and citronellol, enabling them to be utilized as a sole carbon source.[1][2] GCC catalyzes the ATP-dependent carboxylation of geranyl-CoA.[3] Due to its role in metabolic pathways, GCC is a subject of interest for researchers in biochemistry, microbiology, and drug development. The ability to produce pure, active recombinant GCC is essential for detailed structural and functional studies, as well as for high-throughput screening of potential inhibitors.
These application notes provide a comprehensive overview and detailed protocols for the recombinant expression of geranyl-CoA carboxylase in Escherichia coli and its subsequent purification.
Metabolic Pathway of Acyclic Terpene Utilization
Geranyl-CoA carboxylase is a key enzyme in the acyclic terpene utilization (Atu) pathway, which intersects with the leucine (B10760876)/isovalerate utilization (Liu) pathway. This metabolic route allows organisms like Pseudomonas aeruginosa to break down acyclic monoterpenes and other methyl-branched compounds.
Caption: Metabolic pathway of acyclic terpene and leucine catabolism.
Experimental Workflow for Recombinant GCC Production
The overall process for producing recombinant geranyl-CoA carboxylase involves several key stages, from gene cloning to the final purification and characterization of the active enzyme.
Caption: Experimental workflow for recombinant GCC expression and purification.
Data Presentation
Table 1: Kinetic Parameters of Geranyl-CoA Carboxylase
| Enzyme Source | Substrate | Km (µM) | Notes |
| Pseudomonas fluorescens | Geranyl-CoA | ~12 | The actual Km value is estimated to be around 12 µM.[1] |
| Pseudomonas aeruginosa | 3-Methylcrotonyl-CoA | 69 | GCC also exhibits activity towards 3-methylcrotonyl-CoA.[1] |
Experimental Protocols
Gene Cloning and Expression Vector Construction
This protocol outlines the steps for cloning the genes encoding the subunits of geranyl-CoA carboxylase from Pseudomonas aeruginosa into an E. coli expression vector. The atuC and atuF genes from P. aeruginosa encode the subunits of GCC.[2] For efficient purification, a polyhistidine-tag (His-tag) can be fused to one of the subunits.
Materials:
-
Pseudomonas aeruginosa genomic DNA
-
PCR primers for atuC and atuF
-
High-fidelity DNA polymerase
-
pETDuet-1 expression vector
-
Restriction enzymes (as dictated by primer design)
-
T4 DNA ligase
-
E. coli DH5α (cloning strain)
-
E. coli BL21(DE3) (expression strain)
-
LB agar (B569324) plates and broth with appropriate antibiotics
Protocol:
-
Primer Design: Design PCR primers to amplify the coding sequences of atuC and atuF. Incorporate restriction sites into the primers that are compatible with the multiple cloning sites of the pETDuet-1 vector. A His-tag sequence can be added to the N- or C-terminus of one of the genes.
-
PCR Amplification: Amplify the atuC and atuF genes from P. aeruginosa genomic DNA using high-fidelity PCR.
-
Vector and Insert Preparation: Digest the pETDuet-1 vector and the PCR products with the chosen restriction enzymes. Purify the digested vector and inserts.
-
Ligation: Ligate the digested atuC and atuF inserts into the prepared pETDuet-1 vector.
-
Transformation into Cloning Strain: Transform the ligation mixture into competent E. coli DH5α cells and select for transformants on LB agar plates containing the appropriate antibiotic.
-
Plasmid Isolation and Verification: Isolate plasmid DNA from overnight cultures of selected colonies. Verify the correct insertion of the genes by restriction digest and DNA sequencing.
Recombinant Protein Expression
Protocol:
-
Transformation into Expression Strain: Transform the verified pETDuet-1 vector containing the atuC and atuF genes into competent E. coli BL21(DE3) cells.
-
Starter Culture: Inoculate a single colony into 50 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB broth with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 18-20°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
-
Expression: Continue to incubate the culture at 18-20°C for 16-20 hours with shaking.
-
Cell Harvesting: Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.
Protein Purification
This protocol describes a two-step purification process using affinity and size-exclusion chromatography.
Buffers:
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF, and 1 mg/mL lysozyme.
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT.
-
SEC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT.
Protocol:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA affinity column with Wash Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with several column volumes of Wash Buffer to remove unbound proteins.
-
Elute the His-tagged GCC with Elution Buffer. Collect fractions.
-
-
Size-Exclusion Chromatography:
-
Concentrate the eluted fractions from the affinity chromatography step.
-
Equilibrate a size-exclusion chromatography column (e.g., Superdex 200) with SEC Buffer.
-
Load the concentrated protein sample onto the column.
-
Collect fractions corresponding to the expected molecular weight of the GCC holoenzyme.
-
-
Purity Analysis: Analyze the purity of the final protein sample by SDS-PAGE. The purified fractions should show two bands corresponding to the molecular weights of the AtuC and AtuF subunits.
Enzyme Activity Assay
The activity of geranyl-CoA carboxylase can be determined by a coupled spectrophotometric assay that measures the rate of ADP production.
Assay Components:
-
Assay Buffer: 100 mM Tris-HCl pH 8.3, 5 mM MgCl2, 10 mM NaHCO3, 2 mM ATP.
-
Coupling Enzymes: Pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH).
-
Substrates: Geranyl-CoA, phosphoenolpyruvate (B93156) (PEP), NADH.
Protocol:
-
Prepare a reaction mixture in a cuvette containing Assay Buffer, PEP, NADH, PK, and LDH.
-
Add the purified GCC enzyme to the reaction mixture.
-
Initiate the reaction by adding geranyl-CoA.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of NADH oxidation is proportional to the rate of ADP production and thus to the GCC activity.
Conclusion
The protocols provided in these application notes offer a detailed framework for the successful recombinant expression and purification of active geranyl-CoA carboxylase. The ability to produce high-purity GCC is fundamental for advancing our understanding of its structure, function, and mechanism of action. This will, in turn, facilitate further research into its role in metabolic pathways and its potential as a target for drug development.
References
- 1. Structure and substrate selectivity of the 750-kDa α6β6 holoenzyme of geranyl-CoA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methylcrotonyl-CoA and geranyl-CoA carboxylases are involved in leucine/isovalerate utilization (Liu) and acyclic terpene utilization (Atu), and are encoded by liuB/liuD and atuC/atuF, in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Geranoyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Metabolic Flux Analysis of the Acyclic Terpene Utilization Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyclic terpenes, such as citronellol (B86348) and geraniol (B1671447), are valuable natural products with applications in fragrances, flavors, and as precursors for the synthesis of more complex molecules.[1] Understanding the metabolic pathways that enable microorganisms to utilize these compounds is crucial for developing cell factories for the production of terpene-based biofuels and specialty chemicals. The acyclic terpene utilization (Atu) pathway, particularly characterized in Pseudomonas species, provides a blueprint for the biological degradation of these molecules.[2]
Metabolic flux analysis (MFA) is a powerful tool for quantifying the in vivo rates (fluxes) of metabolic reactions.[3] By employing 13C-labeled substrates, researchers can trace the flow of carbon through the metabolic network and elucidate the contributions of different pathways to cellular metabolism. This document provides detailed application notes and protocols for performing 13C-metabolic flux analysis (13C-MFA) to investigate the acyclic terpene utilization pathway.
Acyclic Terpene Utilization (Atu) Pathway
The Atu pathway facilitates the catabolism of acyclic monoterpenes like citronellol and geraniol into intermediates of central carbon metabolism. In organisms such as Pseudomonas citronellolis and Pseudomonas aeruginosa, this pathway is encoded by the atu gene cluster.[2] The pathway initiates with the oxidation of the terminal alcohol group, followed by CoA-ligation and a series of reactions that ultimately yield acetyl-CoA and acetoacetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.
Principles of 13C-Metabolic Flux Analysis (13C-MFA)
13C-MFA involves feeding a culture of microorganisms a substrate that is enriched with the stable isotope 13C at specific atomic positions. As the cells metabolize the labeled substrate, the 13C atoms are incorporated into various intracellular metabolites. The distribution of these isotopes in the proteinogenic amino acids, which are biosynthesized from intermediates of central carbon metabolism, provides a detailed fingerprint of the metabolic fluxes.
By measuring the mass isotopomer distributions of these amino acids using techniques like gas chromatography-mass spectrometry (GC-MS) and applying computational models, the relative fluxes through the different pathways of central carbon metabolism can be quantified.
Experimental Workflow for 13C-MFA of the Atu Pathway
The general workflow for a 13C-MFA experiment is depicted below. This involves careful experimental design, execution of labeling experiments, analytical measurement of isotopic labeling, and computational flux estimation.
Data Presentation
The quantitative output of a 13C-MFA study is a flux map, which details the rates of all major reactions in central carbon metabolism. For comparative purposes, it is useful to present this data alongside key physiological parameters.
Table 1: Illustrative Metabolic Flux Distribution in Pseudomonas putida during Growth on Acyclic Terpenes. Note: The following flux values are hypothetical and for illustrative purposes, as specific 13C-MFA data for acyclic terpene utilization is not yet available in the published literature. The values are normalized to a specific substrate uptake rate of 100.
| Reaction/Pathway | Abbreviation | Relative Flux (%) |
| Acyclic Terpene Uptake | 100 | |
| Atu Pathway | ||
| Geranyl-CoA to Acetyl-CoA & Acetoacetyl-CoA | Atu | 100 |
| Glycolysis/Gluconeogenesis | ||
| Phosphoenolpyruvate -> Pyruvate | PYK | 20 |
| Pyruvate -> Phosphoenolpyruvate | PPCK | 5 |
| Pentose Phosphate Pathway | ||
| Glucose-6-P -> 6-P-Gluconolactone | G6PDH | 15 |
| TCA Cycle | ||
| Isocitrate -> α-Ketoglutarate | ICDH | 85 |
| α-Ketoglutarate -> Succinyl-CoA | AKGD | 80 |
| Malate -> Oxaloacetate | MDH | 90 |
| Anaplerotic Reactions | ||
| Pyruvate -> Oxaloacetate | PC | 10 |
| Biomass Synthesis | ||
| Flux to Biomass | 25 |
Table 2: Physiological Parameters of Pseudomonas putida on Different Carbon Sources. This table presents typical physiological data that should be collected during a 13C-MFA experiment for data normalization and interpretation.
| Carbon Source | Specific Growth Rate (h⁻¹) | Substrate Uptake Rate (mmol gDW⁻¹ h⁻¹) | Biomass Yield (gDW g⁻¹) |
| Glucose | 0.55 | 3.5 | 0.50 |
| Benzoate | 0.30 | 2.1 | 0.45 |
| Citronellol (Hypothetical) | 0.25 | 1.8 | 0.40 |
Experimental Protocols
The following protocols are adapted from established methods for 13C-MFA in Pseudomonas species and are specifically tailored for the investigation of the acyclic terpene utilization pathway.
Protocol 1: 13C-Labeling of Pseudomonas with an Acyclic Terpene
Objective: To cultivate Pseudomonas on a 13C-labeled acyclic terpene to achieve isotopic steady-state for subsequent analysis.
Materials:
-
Pseudomonas strain capable of utilizing acyclic terpenes (e.g., P. citronellolis, P. putida).
-
Defined minimal medium (e.g., M9 medium).
-
13C-labeled acyclic terpene (e.g., [U-13C10]geraniol or [U-13C10]citronellol). Note: The choice of labeled substrate will depend on commercial availability and the specific biological question.
-
Unlabeled acyclic terpene.
-
Shake flasks or bioreactor.
-
Spectrophotometer.
Procedure:
-
Pre-culture Preparation: Inoculate a single colony of the Pseudomonas strain into a shake flask containing minimal medium with an unlabeled acyclic terpene as the sole carbon source. Incubate at the optimal growth temperature with shaking until the culture reaches the mid-exponential phase.
-
Main Culture Inoculation: Inoculate the main culture (minimal medium with the desired concentration of 13C-labeled acyclic terpene) with the pre-culture to an initial OD600 of ~0.05. Note: The concentration of the terpene should be optimized to avoid toxicity while ensuring it is not limiting for growth during the exponential phase.
-
Isotopic Steady-State Cultivation: Incubate the main culture under the same conditions as the pre-culture. Monitor the cell density (OD600) at regular intervals. The culture should be grown for at least 5-7 generations to ensure that the intracellular metabolites and proteinogenic amino acids reach isotopic steady-state.
-
Monitoring of Substrate Consumption: Periodically take samples from the culture supernatant to measure the concentration of the acyclic terpene using a suitable analytical method (e.g., GC-FID) to determine the substrate uptake rate.
-
Harvesting: When the culture reaches the mid-exponential phase and is confirmed to be at isotopic steady-state, proceed immediately to Protocol 2 for sampling and quenching.
Protocol 2: Sampling, Quenching, and Biomass Hydrolysis
Objective: To rapidly arrest metabolic activity and prepare cell biomass for GC-MS analysis.
Materials:
-
60% Methanol (B129727) solution, pre-chilled to -50°C.
-
Centrifuge capable of reaching 4°C.
-
6 M HCl.
-
Heating block or oven at 105°C.
-
Lyophilizer or vacuum concentrator.
Procedure:
-
Rapid Quenching: Quickly withdraw a known volume of the cell culture and immediately mix it with two volumes of the pre-chilled methanol solution. This will quench all metabolic activity.
-
Cell Pelleting: Centrifuge the quenched cell suspension at 5,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Washing: Wash the cell pellet with a cold saline solution to remove any residual medium components. Centrifuge again and discard the supernatant.
-
Acid Hydrolysis: Resuspend the cell pellet in 6 M HCl. Incubate at 105°C for 24 hours to hydrolyze the cellular proteins into their constituent amino acids.
-
Drying: After hydrolysis, remove the HCl by evaporation using a lyophilizer or a vacuum concentrator.
Protocol 3: Derivatization and GC-MS Analysis
Objective: To derivatize the amino acids for volatility and analyze their mass isotopomer distributions by GC-MS.
Materials:
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS).
-
Pyridine.
-
GC-MS system.
Procedure:
-
Derivatization: Resuspend the dried amino acid hydrolysate in pyridine. Add MTBSTFA and incubate at 60°C for 1 hour to derivatize the amino acids.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS. The GC method should be optimized to separate the different amino acid derivatives. The MS should be operated in electron ionization (EI) mode, and data should be collected in full scan mode to obtain the mass spectra of the derivatized amino acids.
-
Data Acquisition: For each derivatized amino acid, identify the fragment ions that contain the carbon backbone of the amino acid. Record the intensity of each mass isotopomer for these fragments.
Protocol 4: Computational Flux Analysis
Objective: To calculate the intracellular metabolic fluxes from the measured mass isotopomer distributions.
Materials:
-
Software for 13C-MFA (e.g., INCA, OpenFLUX, WUFlux).
-
A metabolic network model of the organism's central carbon metabolism.
-
Measured physiological data (growth rate, substrate uptake rate).
-
Measured mass isotopomer distributions.
Procedure:
-
Data Correction: Correct the raw mass isotopomer data for the natural abundance of 13C and other isotopes.
-
Model Input: Input the metabolic network model, the corrected mass isotopomer distributions, and the physiological data into the chosen 13C-MFA software.
-
Flux Estimation: The software will use an iterative algorithm to find the set of metabolic fluxes that best fit the experimental data.
-
Statistical Analysis: Perform a statistical analysis (e.g., chi-square test) to assess the goodness-of-fit of the model to the data. Calculate confidence intervals for the estimated fluxes.
-
Flux Map Visualization: Visualize the calculated fluxes on a metabolic map to facilitate interpretation.
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for conducting 13C-metabolic flux analysis of the acyclic terpene utilization pathway. By applying these methods, researchers can gain valuable quantitative insights into the metabolism of these important compounds, which can inform metabolic engineering strategies for the production of terpene-based products and provide a deeper understanding of the microbial catabolism of natural products. The successful application of 13C-MFA to this pathway will be a significant step forward in the fields of synthetic biology and industrial biotechnology.
References
- 1. Catabolism of citronellol and related acyclic terpenoids in pseudomonads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and characterization of the acyclic terpene utilization gene cluster of Pseudomonas citronellolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multi-omics analysis unravels a segregated metabolic flux network that tunes co-utilization of sugar and aromatic carbons in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Reconstitution of the Citronellyl-CoA Degradation Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction
The microbial degradation of monoterpenes, such as citronellol (B86348), is a vital biochemical process with implications for biotechnology and drug discovery. The pathway involves the conversion of citronellol to citronellyl-CoA, followed by a modified β-oxidation pathway to yield acetyl-CoA and other central metabolites. The in vitro reconstitution of this pathway allows for a detailed investigation of its enzymatic mechanisms, kinetics, and potential for biocatalytic applications. These application notes provide a comprehensive guide to the in vitro reconstitution of the this compound degradation pathway, primarily based on enzymes found in Pseudomonas species.
Principle and Strategy
The in vitro reconstitution of the this compound degradation pathway involves the heterologous expression and purification of the requisite enzymes, followed by their combination in a controlled reaction environment with the necessary substrates and cofactors. The progress of the reaction and the formation of intermediates and final products are monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Pathway Overview
The degradation of citronellol to acetyl-CoA proceeds through the following key enzymatic steps:
-
Citronellol Dehydrogenase: Oxidizes citronellol to citronellal (B1669106).
-
Citronellal Dehydrogenase: Oxidizes citronellal to citronellic acid.
-
This compound Synthetase (Ligase): Activates citronellic acid to this compound.
-
This compound Dehydrogenase: Oxidizes this compound to geranyl-CoA.[1]
-
Geranyl-CoA Carboxylase: Carboxylates geranyl-CoA.
-
Enoyl-CoA Hydratase: Hydrates the product of the previous step.
-
3-Hydroxyacyl-CoA Dehydrogenase: Oxidizes the hydrated intermediate.
-
3-Ketoacyl-CoA Thiolase: Cleaves the ketoacyl-CoA to yield acetyl-CoA and a shortened acyl-CoA.
This reconstituted pathway provides a platform to study the individual and synergistic activities of these enzymes.
Quantitative Data Summary
The following tables summarize the known kinetic parameters of key enzymes in the this compound degradation pathway. Note that some values are derived from studies on analogous enzymes in related pathways and may require experimental validation for the specific enzymes used in the reconstitution.
Table 1: Kinetic Parameters of Key Enzymes in the this compound Degradation Pathway
| Enzyme | Organism | Substrate | K_m_ (µM) | V_max_ (mU/mg) | Reference |
| This compound Dehydrogenase (AtuD) | Pseudomonas aeruginosa | This compound | 1.6 | 850 | [1][2] |
| 3-Hydroxyacyl-CoA Dehydrogenase (PhaG) | Pseudomonas putida | 3-Hydroxyacyl-CoA | 65 | 12.4 | [3] |
| 3-Ketoacyl-CoA Thiolase | Ralstonia eutropha H16 | 3-Acetoacetyl-CoA | 158 | 32,000 |
Table 2: Typical Reaction Conditions for In Vitro Reconstitution
| Parameter | Recommended Value/Range | Notes |
| pH | 7.5 - 8.5 | Optimal pH may vary for individual enzymes. |
| Temperature | 25 - 37 °C | Enzyme stability should be considered. |
| Buffer | 50-100 mM Potassium Phosphate (B84403) or Tris-HCl | --- |
| This compound | 10 - 100 µM | Initial substrate concentration. |
| NAD⁺/NADH | 0.1 - 1 mM | Required for dehydrogenase steps. |
| Coenzyme A (CoA) | 0.1 - 0.5 mM | Required for thiolase step. |
| ATP | 1 - 5 mM | Required for synthetase/ligase step. |
| MgCl₂ | 1 - 10 mM | Cofactor for ATP-dependent enzymes. |
| Enzyme Concentrations | 0.1 - 2 µM each | Stoichiometry may need optimization. |
Experimental Protocols
Protocol 1: Recombinant Expression and Purification of Pathway Enzymes
This protocol provides a general framework for the expression and purification of the enzymes involved in the this compound degradation pathway from E. coli. Individual optimization for each enzyme is recommended.
1.1. Gene Synthesis and Cloning:
- Synthesize the genes encoding the target enzymes (e.g., from Pseudomonas aeruginosa or Pseudomonas putida) with codon optimization for E. coli expression.
- Clone the synthesized genes into an appropriate expression vector (e.g., pET series with an N- or C-terminal His-tag).
1.2. Protein Expression:
- Transform the expression plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).
- Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 18-25°C) for 16-24 hours.
1.3. Cell Lysis:
- Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
- Lyse the cells by sonication or high-pressure homogenization on ice.
- Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C).
1.4. Affinity Chromatography:
- Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
- Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).
- Elute the His-tagged protein with elution buffer (lysis buffer with 250-500 mM imidazole).
1.5. Size-Exclusion Chromatography (Optional):
- For higher purity, concentrate the eluted protein and apply it to a size-exclusion chromatography column (e.g., Superdex 200) equilibrated with a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
- Collect fractions containing the purified protein.
1.6. Protein Characterization:
- Assess the purity of the protein by SDS-PAGE.
- Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
- Confirm the identity of the protein by Western blot or mass spectrometry.
- Store the purified enzymes at -80°C in a buffer containing glycerol (B35011) (e.g., 20-50%).
Protocol 2: In Vitro Reconstitution of the this compound Degradation Pathway
This protocol describes the setup of the multi-enzyme reaction to reconstitute the degradation pathway.
2.1. Reaction Mixture Preparation:
- Prepare a reaction buffer (e.g., 100 mM Potassium Phosphate pH 7.8).
- In a microcentrifuge tube, combine the following components in the specified final concentrations:
- This compound (50 µM)
- NAD⁺ (0.5 mM)
- Coenzyme A (0.2 mM)
- ATP (2 mM)
- MgCl₂ (5 mM)
- Purified enzymes (e.g., 0.5 µM each of this compound Dehydrogenase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, and 3-Ketoacyl-CoA Thiolase). The optimal stoichiometry should be determined empirically.
2.2. Reaction Incubation:
- Initiate the reaction by adding one of the key components (e.g., the substrate this compound or the enzyme mixture).
- Incubate the reaction mixture at 30°C.
- Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) for analysis.
2.3. Reaction Quenching and Sample Preparation:
- Quench the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or perchloric acid to the aliquots.
- Centrifuge the quenched samples to precipitate proteins (e.g., 14,000 x g for 10 minutes at 4°C).
- Transfer the supernatant to a new tube for analysis.
Protocol 3: Analytical Methods for Monitoring the Reconstituted Pathway
This protocol outlines the use of HPLC and LC-MS/MS for the analysis of acyl-CoA esters.
3.1. HPLC-UV Analysis of Acyl-CoA Esters:
- Instrumentation: A standard HPLC system with a UV detector.
- Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: 100 mM potassium phosphate buffer, pH 5.0.
- Mobile Phase B: Acetonitrile.
- Gradient: A linear gradient from 5% to 50% B over 30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: Monitor the absorbance at 260 nm.
- Analysis: Identify and quantify the different acyl-CoA species by comparing their retention times and peak areas with those of authentic standards.
3.2. LC-MS/MS Analysis of Acyl-CoA Esters and Intermediates: [4][5][6]
- Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
- Column: A C18 reversed-phase column suitable for LC-MS.
- Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.
- Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium acetate.
- Gradient: A suitable gradient to separate the compounds of interest.
- Ionization: Electrospray ionization (ESI) in positive ion mode.
- MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for targeted quantification of known intermediates. The precursor and product ion pairs for each acyl-CoA species need to be determined using standards.
- Data Analysis: Quantify the concentration of each intermediate over time to determine the reaction kinetics.
Visualizations
This compound Degradation Pathway
Caption: The enzymatic cascade of the this compound degradation pathway.
Experimental Workflow for In Vitro Reconstitution
Caption: A streamlined workflow for the in vitro reconstitution and analysis.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low enzyme expression | Suboptimal expression conditions (temperature, inducer concentration). | Optimize induction temperature, IPTG concentration, and induction time. Use a different expression strain or vector. |
| Insoluble protein (inclusion bodies) | High expression rate, improper folding. | Lower the induction temperature, use a weaker promoter, or co-express with chaperones. Refold the protein from inclusion bodies. |
| Low or no activity in reconstituted pathway | Inactive enzyme(s), incorrect buffer conditions, missing cofactor, improper enzyme stoichiometry. | Verify the activity of each purified enzyme individually. Optimize pH, temperature, and buffer components. Ensure all necessary cofactors are present. Titrate the concentration of each enzyme to find the optimal ratio. |
| Poor separation of acyl-CoAs in HPLC | Inappropriate column or mobile phase. | Optimize the gradient profile. Try a different C18 column from another manufacturer. Adjust the pH of the mobile phase. |
| Low sensitivity in MS detection | Poor ionization, ion suppression. | Optimize MS source parameters (e.g., spray voltage, gas flow). Dilute the sample to reduce matrix effects. Use an internal standard for normalization. |
Conclusion
The in vitro reconstitution of the this compound degradation pathway provides a powerful tool for dissecting the complexities of monoterpene metabolism. The protocols and data presented here offer a solid foundation for researchers to establish this system in their laboratories. Successful reconstitution will enable detailed kinetic analysis, inhibitor screening, and the exploration of this pathway for novel biocatalytic applications in the production of valuable chemicals and pharmaceuticals. Further optimization of enzyme ratios and reaction conditions will be crucial for maximizing the efficiency of the reconstituted pathway.
References
- 1. In Vitro Reconstitution of Metabolic Pathways: Insights into Nature’s Chemical Logic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical characterization of the Pseudomonas putida 3-hydroxyacyl ACP:CoA transacylase, which diverts intermediates of fatty acid de novo biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Biosensor for Intracellular Citronellyl-CoA Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citronellyl-CoA is a key intermediate in the metabolism of acyclic terpenes, such as citronellol (B86348) and geraniol.[1] Monitoring the intracellular concentration of this metabolite is crucial for understanding and engineering metabolic pathways for the production of valuable natural products, as well as for studying cellular metabolism. Genetically encoded biosensors provide a powerful tool for real-time, in vivo monitoring of metabolite levels, offering high spatial and temporal resolution without the need for cell lysis.[2][3] This document provides a detailed guide for the development and application of a novel genetically encoded biosensor for detecting intracellular this compound.
The proposed biosensor is based on a transcription factor that specifically recognizes this compound and, in response, regulates the expression of a reporter gene. This approach has been successfully employed for the development of biosensors for other acyl-CoA molecules, such as acetyl-CoA and malonyl-CoA.[4][5][6] These biosensors are invaluable for high-throughput screening of microbial strains with improved production capabilities and for dynamic control of metabolic pathways.[7][8][9]
Principle of the Biosensor
The proposed biosensor utilizes an allosteric transcription factor (aTF) that binds to this compound. In the absence of this compound, the aTF binds to its cognate operator sequence in a synthetic promoter, repressing the expression of a downstream reporter gene (e.g., Green Fluorescent Protein - GFP). When intracellular this compound accumulates, it binds to the aTF, inducing a conformational change that causes the aTF to dissociate from the operator. This de-repression allows for the transcription of the reporter gene, leading to a measurable output signal (e.g., fluorescence) that correlates with the intracellular concentration of this compound.
Diagrams
Signaling Pathway
Caption: Proposed signaling pathway for the this compound biosensor.
Experimental Workflow
Caption: Experimental workflow for biosensor development and application.
Logical Relationship of the Biosensor
Caption: Logical diagram of the transcription factor-based biosensor mechanism.
Materials and Reagents
-
Strains and Plasmids:
-
Host strain (e.g., E. coli DH5α for cloning, E. coli BL21(DE3) for protein expression and characterization)
-
Expression vector (e.g., pET series, pBAD series)
-
Reporter plasmid backbone
-
-
Enzymes and Chemicals:
-
Restriction enzymes
-
T4 DNA ligase
-
DNA polymerase (for PCR)
-
This compound (and other acyl-CoA standards for specificity testing)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) or other inducers
-
Antibiotics
-
Standard components for bacterial growth media (LB, M9)
-
-
Equipment:
-
PCR thermocycler
-
Gel electrophoresis system
-
Spectrophotometer
-
Fluorometer or plate reader with fluorescence detection
-
Flow cytometer
-
Sonicator
-
Chromatography system (for protein purification)
-
LC-MS system (for validation)
-
Experimental Protocols
Part 1: Biosensor Construction
-
Identification of a Candidate Allosteric Transcription Factor (aTF):
-
Perform a literature and database search for transcription factors in organisms known to metabolize citronellol, such as Pseudomonas citronellolis.[1] Look for genes annotated as transcriptional regulators located near the acyclic terpene utilization (atu) gene cluster.
-
Alternatively, use a directed evolution approach starting with a known acyl-CoA binding transcription factor, such as FapR (malonyl-CoA sensor), and screen for mutants that respond to this compound.[4]
-
-
Design of the Biosensor Genetic Circuit:
-
Synthesize the gene encoding the chosen aTF.
-
Identify the operator sequence to which the aTF binds. This is typically located in the promoter region of the regulated genes.
-
Construct a synthetic promoter containing the operator sequence upstream of a minimal promoter.
-
Place a reporter gene (e.g., sfGFP) downstream of the synthetic promoter.
-
Assemble the aTF gene (under a constitutive or inducible promoter) and the reporter cassette onto a single plasmid.
-
-
Cloning and Transformation:
-
Clone the designed biosensor circuit into a suitable expression vector using standard molecular cloning techniques.
-
Transform the final plasmid into the desired host organism.
-
Part 2: Biosensor Characterization
-
In vivo Dose-Response Characterization:
-
Grow the host cells containing the biosensor plasmid in minimal medium to mid-log phase.
-
Induce the expression of the biosensor components if necessary.
-
Aliquot the culture into a 96-well plate and add varying concentrations of citronellol (which will be converted intracellularly to this compound).
-
Incubate for a set period (e.g., 4-6 hours).
-
Measure the fluorescence and optical density (OD) of each well using a plate reader.
-
Plot the normalized fluorescence (Fluorescence/OD) against the concentration of added citronellol to generate a dose-response curve.
-
-
Specificity Assay:
-
Repeat the dose-response experiment using other structurally related acyl-CoA precursors (e.g., acetate, propionate, butyrate, geraniol) to assess the specificity of the biosensor.
-
-
Kinetic Analysis:
-
Induce the biosensor-containing cells and monitor fluorescence over time after the addition of a saturating concentration of citronellol to determine the response time.
-
Part 3: Validation and Application
-
Correlation of Fluorescence with Intracellular this compound Concentration:
-
Grow larger cultures of the biosensor strain under different conditions to achieve a range of fluorescence outputs.
-
For each culture, measure the fluorescence.
-
Quench metabolism and extract intracellular metabolites.[10][11] This can be achieved by rapid filtration and extraction in a cold organic solvent mixture (e.g., 40:40:20 acetonitrile/methanol/water).[10]
-
Quantify the absolute intracellular concentration of this compound using an isotope dilution-based LC-MS/MS method.[10][12][13]
-
Plot the fluorescence against the measured this compound concentration to establish a standard curve.
-
-
Application in High-Throughput Screening:
-
Use the biosensor to screen a library of mutant strains (e.g., generated by random mutagenesis) for improved production of this compound.
-
Grow the mutant library in 96-well plates.
-
Use fluorescence-activated cell sorting (FACS) to isolate cells with the highest fluorescence, which correspond to the highest producers of this compound.[14]
-
Data Presentation
Table 1: Dose-Response of the this compound Biosensor
| Citronellol Concentration (mM) | Normalized Fluorescence (a.u.) | Standard Deviation |
| 0 | 10.5 | 1.2 |
| 0.1 | 25.3 | 2.1 |
| 0.5 | 88.7 | 5.4 |
| 1.0 | 152.4 | 8.9 |
| 2.0 | 235.1 | 12.3 |
| 5.0 | 240.6 | 11.8 |
| 10.0 | 242.3 | 13.1 |
Table 2: Specificity of the this compound Biosensor
| Compound (at 1 mM) | Normalized Fluorescence (a.u.) | Fold Induction |
| None (Control) | 10.5 | 1.0 |
| Citronellol | 152.4 | 14.5 |
| Geraniol | 35.8 | 3.4 |
| Acetate | 12.1 | 1.2 |
| Propionate | 11.8 | 1.1 |
| Butyrate | 12.5 | 1.2 |
Table 3: Correlation of Biosensor Signal with Intracellular this compound Concentration
| Sample Condition | Normalized Fluorescence (a.u.) | Intracellular this compound (µM) (measured by LC-MS) |
| Wild-type, no induction | 15.2 | 5.1 |
| Wild-type, 0.5 mM Citronellol | 85.3 | 45.8 |
| Mutant A, 0.5 mM Citronellol | 120.7 | 68.2 |
| Mutant B, 0.5 mM Citronellol | 198.4 | 112.9 |
References
- 1. Citronellol Degradation Pathway [eawag-bbd.ethz.ch]
- 2. State-of-the-art in engineering small molecule biosensors and their applications in metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chinbullbotany.com [chinbullbotany.com]
- 4. Transcription factor-based biosensors: A molecular-guided approach for natural product engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Biosensors for coenzyme A thioester derivatives: Development, optimization and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biosensor-enabled Pathway Optimization in Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Absolute quantitation of intracellular metabolite concentrations by an isotope ratio-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Absolute quantitation of intracellular metabolite concentrations by an isotope ratio-based approach | Semantic Scholar [semanticscholar.org]
- 12. lsi.princeton.edu [lsi.princeton.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Site-Directed Mutagenesis of Citronellyl-CoA Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citronellyl-CoA dehydrogenase is a key enzyme in the metabolic pathway of acyclic terpenes, catalyzing the oxidation of this compound.[1] This enzyme and its metabolic pathway are of significant interest in drug development and biotechnology for the production of valuable chemicals. Understanding the structure-function relationship of this compound dehydrogenase is crucial for engineering novel biocatalysts with altered substrate specificity or improved catalytic efficiency. Site-directed mutagenesis is a powerful technique to investigate the role of specific amino acid residues in enzyme function, enabling the rational design of enzymes with desired properties.[2][3][4]
These application notes provide a comprehensive overview and detailed protocols for performing site-directed mutagenesis on this compound dehydrogenase, specifically the AtuD enzyme from Pseudomonas aeruginosa. The notes include a hypothetical experiment to alter substrate specificity, detailed experimental workflows, and protocols for mutagenesis, protein expression, purification, and kinetic characterization.
Quantitative Data Summary
The following table summarizes the kinetic parameters of wild-type this compound dehydrogenase (AtuD) and a related protein, PA1535, from Pseudomonas aeruginosa.[1] A hypothetical mutant, AtuD E-XG (where the catalytic glutamate (B1630785) is substituted), is included to illustrate the expected outcome of a site-directed mutagenesis experiment designed to alter substrate specificity.
| Enzyme | Substrate | Vmax (mU/mg) | Km (µM) | Notes |
| Wild-Type AtuD | This compound | 850 | 1.6 | High affinity and activity for this compound.[1] |
| Octanoyl-CoA | Inactive | - | Demonstrates high substrate specificity.[1] | |
| Wild-Type PA1535 | This compound | 2450 | 18 | Higher maximal velocity but lower affinity than AtuD.[1] |
| Octanoyl-CoA | 610 | 130 | Broader substrate specificity compared to AtuD.[1] | |
| Hypothetical Mutant AtuD E-XG | This compound | Significantly Reduced | Increased | Mutation of the catalytic glutamate is expected to impair activity. |
| Novel Substrate | Measurable Activity | - | The goal of mutagenesis is to introduce activity towards a new substrate. |
Experimental Design: Altering Substrate Specificity
Objective: To alter the substrate specificity of P. aeruginosa AtuD to accommodate a novel or alternative acyl-CoA substrate by modifying the active site.
Rationale: Acyl-CoA dehydrogenases possess a conserved catalytic glutamate residue that is essential for the dehydrogenation reaction.[5][6][7] In the well-characterized medium-chain acyl-CoA dehydrogenase (MCAD), this residue is Glu-376.[5] By analogy, a corresponding glutamate in AtuD is a prime target for mutagenesis. Modifying residues within the substrate-binding pocket can alter the size and chemical nature of the active site, thereby changing substrate preference.
Hypothetical Mutation: We propose to mutate the catalytic glutamate of AtuD to a smaller, non-acidic residue (e.g., Glycine, Alanine) and a nearby bulky residue to a smaller one to potentially create a binding pocket that can accommodate a different substrate. For the purpose of this protocol, we will refer to this as the "E-XG" mutant.
Experimental Workflows and Signaling Pathways
Enzymatic Reaction of this compound Dehydrogenase
The following diagram illustrates the oxidation of this compound catalyzed by this compound dehydrogenase.
Caption: Enzymatic conversion of this compound.
Site-Directed Mutagenesis Workflow
This diagram outlines the major steps involved in creating a mutant version of the this compound dehydrogenase gene.
Caption: Workflow for Site-Directed Mutagenesis.
Detailed Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of AtuD
This protocol is based on the QuikChange™ method and utilizes PCR to introduce point mutations into the AtuD gene cloned into an expression vector.
1. Primer Design:
-
Design a pair of complementary mutagenic primers, typically 25-45 bases in length.
-
The desired mutation should be located in the center of the primers.
-
The primers should have a melting temperature (Tm) of ≥ 78°C.
-
Ensure the primers have a GC content of at least 40% and terminate in one or more G or C bases.
2. PCR Amplification:
-
Set up the PCR reaction in a 50 µL volume as follows:
-
5 µL of 10x reaction buffer
-
10-50 ng of dsDNA template (wild-type AtuD plasmid)
-
125 ng of forward mutagenic primer
-
125 ng of reverse mutagenic primer
-
1 µL of dNTP mix (10 mM each)
-
1 µL of high-fidelity DNA polymerase (e.g., PfuUltra)
-
Nuclease-free water to 50 µL
-
-
Perform PCR using the following cycling conditions:
-
Initial Denaturation: 95°C for 30 seconds
-
18 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final Extension: 68°C for 5 minutes
-
3. DpnI Digestion:
-
Add 1 µL of DpnI restriction enzyme (10 U/µL) directly to the amplification reaction.
-
Incubate at 37°C for 1-2 hours to digest the parental, methylated DNA template.[8]
4. Transformation:
-
Transform competent E. coli cells (e.g., DH5α) with 1-2 µL of the DpnI-treated PCR product.
-
Plate the transformation mixture on LB agar (B569324) plates containing the appropriate antibiotic for plasmid selection.
-
Incubate overnight at 37°C.
5. Mutant Screening and Verification:
-
Pick several individual colonies and grow overnight in liquid LB medium with the appropriate antibiotic.
-
Isolate the plasmid DNA using a miniprep kit.
-
Verify the presence of the desired mutation by DNA sequencing of the entire AtuD gene.
Protocol 2: Expression and Purification of Recombinant AtuD
This protocol describes the expression of His-tagged AtuD in E. coli and purification using nickel-affinity chromatography.
1. Expression:
-
Transform E. coli expression cells (e.g., BL21(DE3)) with the verified mutant AtuD plasmid.
-
Inoculate 1 L of LB medium (with antibiotic) with an overnight culture and grow at 37°C with shaking to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to incubate at a lower temperature (e.g., 18-25°C) for 16-20 hours.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
2. Lysis:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing lysozyme (B549824) and a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes.
-
Sonicate the suspension on ice to completely lyse the cells.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
3. Purification:
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elute the protein with elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Collect fractions and analyze by SDS-PAGE for purity.
-
Pool the pure fractions and dialyze against a suitable storage buffer.
Protocol 3: Enzyme Kinetics Assay
This protocol outlines a spectrophotometric assay to determine the kinetic parameters of wild-type and mutant AtuD. This assay couples the reduction of FAD to the reduction of a chromogenic substrate.
1. Reagents:
-
Assay Buffer: 50 mM potassium phosphate, pH 7.5.
-
Substrate Stock: 10 mM this compound (or other acyl-CoA substrates) in water.
-
Electron Acceptor: 1 mM 2,6-dichlorophenolindophenol (DCPIP).
-
Phenazine methosulfate (PMS) solution: 20 mM.
-
Purified enzyme (wild-type or mutant AtuD).
2. Assay Procedure:
-
Set up a 1 mL reaction in a cuvette containing:
-
Assay buffer
-
100 µM DCPIP
-
1 mM PMS
-
Varying concentrations of the acyl-CoA substrate (e.g., 0.5-50 µM).
-
-
Equilibrate the mixture at 30°C.
-
Initiate the reaction by adding a small amount of purified enzyme (e.g., 1-5 µg).
-
Monitor the decrease in absorbance at 600 nm (the reduction of DCPIP) over time using a spectrophotometer.
3. Data Analysis:
-
Calculate the initial reaction velocity (v) from the linear portion of the absorbance vs. time plot.
-
Plot the initial velocities against the substrate concentrations.
-
Determine the Vmax and Km values by fitting the data to the Michaelis-Menten equation using non-linear regression software.
Implications for Drug Development
The ability to engineer the substrate specificity of enzymes like this compound dehydrogenase has significant implications for drug development. By creating novel biocatalysts, it is possible to synthesize unique molecules that may serve as new drug candidates or precursors. Furthermore, understanding the enzymatic mechanism at a molecular level can aid in the design of specific inhibitors that could be developed as antimicrobial or other therapeutic agents targeting pathways involving this enzyme. The protocols and approaches outlined here provide a framework for the rational design of this compound dehydrogenase and related enzymes for various biotechnological and pharmaceutical applications.
References
- 1. Biochemical characterization of AtuD from Pseudomonas aeruginosa, the first member of a new subgroup of acyl-CoA dehydrogenases with specificity for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (Open Access) Altering the Substrate Specificity of Acetyl-CoA Synthetase by Rational Mutagenesis of the Carboxylate Binding Pocket (2019) | Naazneen Sofeo | 34 Citations [scispace.com]
- 4. Altering the Substrate Specificity of Acetyl-CoA Synthetase by Rational Mutagenesis of the Carboxylate Binding Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. Structural Basis for Substrate Fatty Acyl Chain Specificity: CRYSTAL STRUCTURE OF HUMAN VERY-LONG-CHAIN ACYL-CoA DEHYDROGENASE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of the active site catalytic residue in human isovaleryl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. med.unc.edu [med.unc.edu]
Application of Citronellol Biosynthetic Pathways in Metabolic Engineering
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction and Application Scope
Citronellol (B86348), an acyclic monoterpenoid alcohol, is a valuable natural product with a characteristic rose-like aroma. It is widely used in the fragrance, cosmetic, and food industries. Furthermore, emerging research has highlighted its potential pharmacological activities, including anti-inflammatory, analgesic, neuroprotective, and antimicrobial properties, making it a compound of interest for drug development.[1][2] Traditionally, citronellol is obtained by extraction from plants like Pelargonium graveolens (rose geranium) and Cymbopogon species. However, these methods are often limited by low yields, seasonal variations, and complex purification processes.
Metabolic engineering of microorganisms such as Escherichia coli and Saccharomyces cerevisiae offers a promising and sustainable alternative for the production of citronellol. By harnessing microbial biosynthetic capabilities, it is possible to achieve high-titer production of citronellol from simple carbon sources like glucose.
This document provides a comprehensive overview of the metabolic engineering strategies for citronellol production, detailed experimental protocols, and quantitative data to guide researchers in this field. It is important to note that while the term "Citronellyl-CoA pathway" might be inferred from catabolic routes, the primary and most successful biosynthetic pathways engineered for citronellol production do not proceed via a this compound intermediate. Instead, they leverage the native isoprenoid biosynthesis pathways and a specific downstream enzymatic cascade. The degradation of citronellol in some bacteria does involve this compound, a pathway that is distinct from the biosynthetic routes described herein.
Metabolic Pathways for Citronellol Biosynthesis
The microbial biosynthesis of citronellol is a multi-step process that begins with central carbon metabolism. Two primary pathways are utilized to synthesize the universal isoprene (B109036) precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP): the mevalonate (B85504) (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway.
Upstream Pathways: MVA and MEP
-
Mevalonate (MVA) Pathway: Typically found in eukaryotes, including yeast, this pathway starts with the condensation of acetyl-CoA.[3] It is often engineered into prokaryotic hosts like E. coli to enhance the supply of isoprenoid precursors.
-
Methylerythritol 4-Phosphate (MEP) Pathway: This pathway is native to most bacteria, including E. coli, and plants. It begins with pyruvate (B1213749) and glyceraldehyde 3-phosphate.
The choice of expressing a heterologous MVA pathway in E. coli is a common strategy to bypass the complex regulation of the native MEP pathway and increase the precursor pool for monoterpene production.[4]
Downstream Pathway: From GPP to Citronellol
IPP and DMAPP are condensed by geranyl diphosphate synthase (GPPS) to form geranyl diphosphate (GPP), the direct precursor for most monoterpenoids. From GPP, the biosynthesis of citronellol typically proceeds through a three-step enzymatic cascade:
-
GPP to Geraniol (B1671447): Geraniol synthase (GES) catalyzes the conversion of GPP to geraniol.
-
Geraniol to Citronellal: This step can be achieved through different enzymatic routes. One route involves the oxidation of geraniol to citral (B94496), followed by the reduction of citral to citronellal, catalyzed by enzymes such as iridoid synthase (IS) or citral reductases.[5][6] Another route is the direct reduction of geraniol to citronellol.[3]
-
Citronellal to Citronellol: Citronellal is then reduced to citronellol by an NADPH-dependent aldehyde reductase (AHR) or a similar oxidoreductase.[7]
The following diagrams illustrate these key pathways.
Quantitative Data on Citronellol Production
The following table summarizes the production of citronellol in metabolically engineered E. coli and S. cerevisiae from various studies.
| Host Organism | Key Genes/Modifications | Fermentation Scale/Method | Titer (mg/L) | Reference |
| S. cerevisiae | Overexpression of MVA pathway genes, CrIS, protein scaffolds, deletion of ATF1 | Shake flask | 972.02 | [5] |
| S. cerevisiae | Complemented auxotrophic markers, fed-batch fermentation | Fed-batch | 8,300 | [5][6] |
| S. cerevisiae | Systematic engineering of MVA pathway, peroxisome localization, transporter screening (PDR1) | 100-L Fed-batch | 10,556 | [8][9] |
| E. coli | MVA pathway, GES, GLDA, AHR, CrIS | In vivo production | 714 | [10] |
Experimental Protocols
Protocol 1: Construction of Citronellol Biosynthesis Plasmids
This protocol describes the general steps for constructing expression plasmids for the downstream citronellol biosynthesis pathway in E. coli.
-
Gene Selection and Codon Optimization:
-
Select genes for geraniol synthase (GES), iridoid synthase (CrIS), and an appropriate aldehyde reductase (AHR). For example, Ocimum basilicum GES and Catharanthus roseus IS (CrIS) have been successfully used.[5][7]
-
Codon-optimize the selected genes for expression in the chosen host (E. coli or S. cerevisiae).
-
Synthesize the optimized gene sequences commercially.
-
-
Plasmid Backbone Selection:
-
Choose a suitable expression vector with a strong, inducible promoter (e.g., T7 promoter for E. coli).
-
Ensure the plasmid has an appropriate antibiotic resistance marker for selection.
-
For multi-gene pathways, consider using a vector that allows for the assembly of multiple expression cassettes (e.g., using Gibson assembly or Golden Gate cloning).
-
-
Cloning:
-
Amplify the codon-optimized genes using PCR with primers that add appropriate restriction sites or overhangs for the chosen cloning method.
-
Digest the plasmid backbone and the PCR products with the corresponding restriction enzymes, or use a seamless cloning method like Gibson assembly.
-
Ligate the gene fragments into the plasmid backbone.
-
Transform the ligation product into a competent cloning strain of E. coli (e.g., DH5α).
-
Select for positive transformants on antibiotic-containing agar (B569324) plates.
-
Verify the correct insertion of the genes by colony PCR and Sanger sequencing.
-
Protocol 2: Microbial Production of Citronellol
This protocol outlines the steps for producing citronellol in a lab-scale fed-batch fermentation using engineered E. coli.
-
Preculture Preparation:
-
Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking at 200 rpm.[11]
-
-
Inoculum Culture:
-
Inoculate 100 mL of Terrific Broth (TB) medium (supplemented with glucose and antibiotic) in a 500 mL baffled shake flask with the overnight preculture to an initial OD600 of ~0.1.
-
Incubate at 37°C with shaking at 200 rpm until the OD600 reaches 3-4.
-
-
Fed-Batch Fermentation:
-
Prepare a sterile bioreactor (e.g., 2 L) containing a defined minimal medium with an initial glucose concentration.
-
Inoculate the bioreactor with the inoculum culture to a starting OD600 of ~0.2.
-
Maintain the temperature at 30°C and control the pH at 7.0.
-
During the initial batch phase, allow the cells to grow until the initial glucose is depleted, which is often indicated by a sharp increase in dissolved oxygen (DO).
-
Start a fed-batch feeding strategy with a concentrated glucose solution to maintain a controlled growth rate. An exponential feeding strategy is often employed to maintain a constant specific growth rate.[12]
-
When the culture reaches a desired cell density (e.g., OD600 of 20-30), induce the expression of the biosynthetic pathway genes by adding an inducer (e.g., IPTG for T7 promoter-based systems).
-
To overcome product toxicity and volatility, add an organic overlay (e.g., 10% v/v dodecane) to the culture for in situ product removal.[13]
-
Continue the fermentation for 48-72 hours, maintaining the feeding and process parameters.
-
Protocol 3: Extraction and Analysis of Citronellol
This protocol describes the extraction of citronellol from the culture and its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation and Extraction:
-
Collect a sample of the organic overlay (e.g., dodecane) from the bioreactor.
-
If analyzing the aqueous phase, take a known volume of the culture broth.
-
For the aqueous sample, perform a liquid-liquid extraction by adding an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate).
-
Vortex the mixture vigorously for 1-2 minutes and then centrifuge to separate the phases.
-
Carefully collect the organic phase (top layer) for analysis.
-
-
GC-MS Analysis:
-
Dilute the extracted sample in the appropriate solvent (e.g., ethyl acetate (B1210297) or hexane) to a suitable concentration for GC-MS analysis.
-
Inject 1 µL of the diluted sample into the GC-MS system.
-
GC Conditions (Example):
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[14]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: Start at 50°C for 1 min, then ramp to 180°C at 10°C/min, and then to 265°C at 50°C/min, hold for 6 min.[8][15]
-
-
MS Conditions (Example):
-
Ion Source Temperature: 220-230°C.
-
Mass Scan Range: 40-400 amu.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
-
Data Analysis and Quantification:
-
Identify the citronellol peak in the chromatogram by comparing its retention time and mass spectrum with that of an authentic standard.
-
The characteristic ion for citronellol is often m/z 123.[8]
-
Quantify the concentration of citronellol by creating a standard curve with known concentrations of a citronellol standard.
-
The Citronellol Degradation Pathway: Context for this compound
As mentioned, a "this compound pathway" is known in the context of citronellol degradation by certain bacteria, such as Pseudomonas citronellolis. This pathway involves the activation of citronellic acid (an oxidized form of citronellol) to this compound, which is then further metabolized. While not a primary route for biosynthesis, understanding this pathway is useful for researchers, for instance, to identify and knock out competing degradation pathways in production hosts.
References
- 1. magentec.com.cn [magentec.com.cn]
- 2. gcms.labrulez.com [gcms.labrulez.com]
- 3. Identification of enzymes responsible for the reduction of geraniol to citronellol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the Metabolic Engineering of Escherichia coli for the Manufacture of Monoterpenes | MDPI [mdpi.com]
- 5. A "push-pull-restrain" strategy to improve citronellol production in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Collection - Systematic Engineering To Enhance Citronellol Production in Yeast - Journal of Agricultural and Food Chemistry - Figshare [acs.figshare.com]
- 10. researchgate.net [researchgate.net]
- 11. A Gram-Scale Limonene Production Process with Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bionet.com [bionet.com]
- 13. researchgate.net [researchgate.net]
- 14. bibliotekanauki.pl [bibliotekanauki.pl]
- 15. GC-MS and GC-FID Analysis of Citronella Oil Products for Indicator Ingredient Identification -Mass Spectrometry Letters | Korea Science [koreascience.kr]
Application Notes and Protocols for Substrate Specificity Assays of Enzymes Acting on Citronellyl-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the substrate specificity of enzymes that utilize Citronellyl-CoA and other terpenoid-CoA thioesters as substrates. The methodologies described herein are essential for enzyme characterization, pathway elucidation, and inhibitor screening in drug development.
Introduction
This compound is a key intermediate in the microbial degradation pathway of acyclic terpenes, such as citronellol (B86348) and geraniol.[1][2] Enzymes that act on this compound, primarily from bacterial sources like Pseudomonas aeruginosa and Pseudomonas citronellolis, are of significant interest for their potential applications in biocatalysis and as targets for antimicrobial drug development.[1][3] Two key enzymes in this pathway are this compound dehydrogenase (AtuD) and Geranyl-CoA carboxylase (GCCase).[1][2]
Determining the substrate specificity of these enzymes is crucial for understanding their biological function and for engineering them for novel applications. These protocols detail robust methods for assessing enzyme activity with a variety of potential substrates.
Data Presentation: Substrate Specificity of Key Enzymes
The following tables summarize the kinetic parameters for this compound dehydrogenase (AtuD) and Geranyl-CoA carboxylase (GCCase) with their primary substrates and other analogs. This data is critical for comparing the efficiency with which these enzymes process different molecules.
Table 1: Kinetic Parameters of this compound Dehydrogenase (AtuD) from Pseudomonas aeruginosa [3][4][5]
| Substrate | Vmax (mU/mg) | Km (µM) |
| This compound | 850 | 1.6 |
| Octanoyl-CoA | Inactive | - |
| 5-Methylhex-4-enoyl-CoA | Inactive | - |
| Isovaleryl-CoA | Inactive | - |
Data obtained from studies on purified recombinant AtuD.
Table 2: Kinetic Parameters of a Related Acyl-CoA Dehydrogenase (PA1535 protein) from Pseudomonas aeruginosa [3][4][5]
| Substrate | Vmax (mU/mg) | Km (µM) |
| This compound | 2450 | 18 |
| Octanoyl-CoA | 610 | 130 |
This enzyme demonstrates broader substrate specificity compared to AtuD.
Table 3: Kinetic Parameters of Geranyl-CoA Carboxylase (GCCase) from Pseudomonas aeruginosa [6]
| Substrate | Vmax (nmol/min·mg) | Km/K0.5 (µM) | Catalytic Efficiency (Vmax/Km) |
| Geranyl-CoA | 492 | 8.8 | 56 |
| 3-Methylcrotonyl-CoA (MC-CoA) | 308 | 14 | 22 |
GCCase exhibits activity with both Geranyl-CoA and the structurally related MC-CoA, though it has a preference for Geranyl-CoA.
Mandatory Visualizations
Experimental Protocols
A. Preparation of Terpenoid-CoA Substrates
The availability of high-purity this compound and other terpenoid-CoA substrates is critical for accurate enzyme assays. While some acyl-CoAs are commercially available, many, including this compound, often need to be synthesized. Chemo-enzymatic methods provide a robust route for the synthesis of a variety of acyl-CoA thioesters. A general approach involves the activation of the corresponding carboxylic acid (e.g., citronellic acid) and subsequent reaction with Coenzyme A. For detailed synthesis protocols, refer to established methods for acyl-CoA synthesis.
B. Protocol 1: Spectrophotometric Assay for this compound Dehydrogenase
This assay measures the reduction of an artificial electron acceptor, which is coupled to the oxidation of this compound.
Principle: this compound dehydrogenase (AtuD) catalyzes the oxidation of this compound to Citronellyl-enoyl-CoA, with the concomitant reduction of the enzyme's FAD cofactor to FADH2. The FADH2 is then re-oxidized by an artificial electron acceptor, such as ferricenium hexafluorophosphate (B91526) or phenazine (B1670421) methosulfate, leading to a measurable change in absorbance at a specific wavelength.
Reagents and Equipment:
-
Purified this compound dehydrogenase
-
This compound and other test acyl-CoA substrates (stock solutions in buffer)
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.5
-
Electron Acceptor: 200 µM Ferricenium hexafluorophosphate (or other suitable acceptor)
-
Spectrophotometer capable of kinetic measurements
Procedure:
-
Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5) and 200 µM ferricenium hexafluorophosphate.
-
Equilibrate the reaction mixture to the desired assay temperature (e.g., 30°C).
-
Add the purified enzyme to the reaction mixture to a final concentration of 10-50 µg/mL.
-
Initiate the reaction by adding the acyl-CoA substrate (e.g., this compound) to a final concentration range of 1-100 µM.
-
Immediately monitor the decrease in absorbance at 300 nm (for ferricenium) over time.
-
Perform control reactions without the enzyme or without the substrate to account for any non-enzymatic reduction of the electron acceptor.
-
To determine substrate specificity, repeat the assay with other acyl-CoA substrates (e.g., octanoyl-CoA, geranyl-CoA) at the same concentrations.
Data Analysis:
-
Calculate the initial rate of reaction from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of the electron acceptor.
-
To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of the acyl-CoA substrate and fit the data to the Michaelis-Menten equation.
-
Compare the relative activities or kinetic parameters for different substrates to assess specificity.
C. Protocol 2: Coupled Spectrophotometric Assay for Geranyl-CoA Carboxylase
This is a continuous assay that couples the production of ADP from the carboxylase reaction to the oxidation of NADH.
Principle: Geranyl-CoA carboxylase (GCCase) catalyzes the ATP-dependent carboxylation of Geranyl-CoA. The ADP produced is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. Pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), which oxidizes NADH to NAD+. The rate of Geranyl-CoA carboxylation is proportional to the rate of NADH oxidation, which can be monitored as a decrease in absorbance at 340 nm.
Reagents and Equipment:
-
Purified Geranyl-CoA carboxylase
-
Geranyl-CoA, this compound, and other test acyl-CoA substrates
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.6
-
ATP solution
-
MgCl2 solution
-
NaHCO3 solution
-
Phosphoenolpyruvate (PEP) solution
-
NADH solution
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Prepare a reaction cocktail containing:
-
100 mM potassium phosphate buffer, pH 7.6
-
5 mM MgCl2
-
3 mM ATP
-
50 mM NaHCO3
-
0.5 mM PEP
-
1 mM NADH
-
~5 units of PK
-
~7 units of LDH
-
-
Equilibrate the cocktail to 37°C in a cuvette.
-
Add the purified GCCase to the cocktail.
-
Initiate the reaction by adding the acyl-CoA substrate (e.g., Geranyl-CoA) to a final concentration range of 10-200 µM.
-
Monitor the decrease in absorbance at 340 nm for 5-10 minutes.
-
Run control reactions lacking the primary substrate or GCCase.
-
To assess substrate specificity, replace Geranyl-CoA with other potential substrates like this compound or MC-CoA.
Data Analysis:
-
Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
-
Determine the specific activity of the enzyme (µmol/min/mg).
-
Plot the initial rates against substrate concentration to determine Km and Vmax.
D. Protocol 3: HPLC-Based Assay for Direct Analysis of Acyl-CoA Thioesters
This method allows for the direct measurement of the consumption of the substrate and the formation of the product.
Principle: The enzymatic reaction is performed for a set period, and then quenched. The reaction mixture is then analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate and quantify the substrate and product acyl-CoA thioesters.
Reagents and Equipment:
-
Purified enzyme (e.g., AtuD or GCCase)
-
Acyl-CoA substrates
-
Reaction buffer appropriate for the enzyme
-
Quenching solution (e.g., perchloric acid, formic acid)
-
Neutralizing solution (if using acid quenching, e.g., potassium bicarbonate)
-
HPLC system with a C18 column and a UV detector
Procedure:
-
Set up the enzymatic reaction as described in the previous protocols in a larger volume (e.g., 100-500 µL).
-
Incubate the reaction for a specific time (e.g., 10, 20, 30 minutes).
-
Stop the reaction by adding a quenching solution.
-
If necessary, neutralize the sample and centrifuge to remove precipitated protein.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject a defined volume of the sample onto the HPLC system.
-
Separate the acyl-CoA species using a suitable gradient of mobile phases (e.g., Mobile Phase A: 100 mM potassium phosphate, pH 5.3; Mobile Phase B: acetonitrile).
-
Monitor the elution of acyl-CoAs by absorbance at 260 nm.
-
Quantify the substrate and product peaks by integrating the peak areas and comparing them to a standard curve of known concentrations of the respective acyl-CoAs.
Data Analysis:
-
Calculate the amount of substrate consumed and product formed over time.
-
Determine the initial reaction velocity.
-
Perform the assay with different substrates to compare their conversion rates.
By employing these detailed protocols, researchers can effectively characterize the substrate specificity of enzymes acting on this compound, providing valuable insights for both fundamental research and applied biotechnology.
References
- 1. researchgate.net [researchgate.net]
- 2. Biochemical characterization of AtuD from Pseudomonas aeruginosa, the first member of a new subgroup of acyl-CoA dehydrogenases with specificity for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods for the preparation and analysis of the diterpene cyclase fusicoccadiene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stabilizing Citronellyl-CoA During Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Citronellyl-CoA during experimental sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause this compound degradation during sample preparation?
A1: this compound, like other acyl-CoAs, is susceptible to degradation from several factors:
-
Enzymatic Degradation: Endogenous enzymes such as acyl-CoA dehydrogenases and hydrolases can rapidly metabolize this compound.[1]
-
Chemical Instability: The thioester bond in this compound is prone to hydrolysis, especially in aqueous solutions with alkaline or strongly acidic pH.[2]
-
Temperature: Elevated temperatures can accelerate both enzymatic and chemical degradation.
-
Oxidation: Although less common, oxidative damage can occur, particularly with improper storage.
-
Physical Stress: Repeated freeze-thaw cycles can lead to sample degradation.[3]
Q2: What is the ideal pH range for working with this compound?
A2: To minimize chemical hydrolysis, it is recommended to work with this compound in a slightly acidic to neutral pH range, ideally between pH 6.0 and 7.0. Acyl-CoAs have shown instability in alkaline and strongly acidic solutions.[2]
Q3: How should I store my samples to ensure the stability of this compound?
A3: For long-term stability, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[3] It is also advisable to store extracts as dry pellets to prevent hydrolysis and reconstitute them in a non-aqueous solvent immediately before analysis.[4] Avoid repeated freeze-thaw cycles.[3]
Q4: Can I use plastic tubes and vials for my experiments?
A4: While convenient, some studies suggest that using glass sample vials can decrease the loss of CoA signals and improve sample stability compared to plastic.[3] If plasticware must be used, ensure it is of high quality and compatible with the solvents used.
Troubleshooting Guides
Issue 1: Low or No Signal of this compound in LC-MS/MS Analysis
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Sample Degradation | Ensure rapid quenching of metabolic activity in your samples. Keep samples on ice at all times during preparation. Store extracts as dry pellets at -80°C and reconstitute just before analysis in a non-aqueous solvent.[4] |
| Inefficient Extraction | Optimize your extraction solvent. A common starting point is 80% methanol (B129727) in water. For tissues, ensure thorough homogenization.[5] Consider using a glass homogenizer for better cell disruption. |
| Poor Recovery from Solid-Phase Extraction (SPE) | SPE can lead to the loss of more hydrophilic acyl-CoAs. Consider using 5-sulfosalicylic acid (SSA) for deproteinization, which may not require an SPE step.[4][6] If SPE is necessary, ensure the cartridge and elution method are optimized for this compound. |
| Ion Suppression | Co-eluting compounds can suppress the ionization of this compound. Improve chromatographic separation by optimizing the gradient or using a different column. Ensure proper sample clean-up to remove interfering substances.[5] |
Issue 2: Poor Reproducibility in Quantitative Analysis
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Sample Handling | Standardize your sample preparation workflow. Ensure all samples are treated identically, from quenching to extraction and storage. |
| Variable Extraction Efficiency | Use a suitable internal standard, such as a stable isotope-labeled version of this compound or an odd-chain acyl-CoA like heptadecanoyl-CoA (C17:0), to normalize for variations in extraction efficiency.[4] |
| Matrix Effects | Construct calibration curves in a matrix that closely matches your study samples to account for matrix effects. Use a weighted linear regression (e.g., 1/x) for calibration curves to improve accuracy at lower concentrations.[4] |
| Instability in Autosampler | Acyl-CoAs can degrade in the autosampler over time. Analyze samples as quickly as possible after reconstitution. If long analysis times are unavoidable, consider keeping the autosampler at a low temperature (e.g., 4°C). |
Experimental Protocols
Protocol 1: Extraction of this compound from Cultured Cells
This protocol is adapted from methods for the extraction of a broad range of acyl-CoAs and is suitable for cultured cells.
Materials:
-
Ice-cold 80% methanol in water
-
Ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA)
-
Internal standard (e.g., heptadecanoyl-CoA)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 16,000 x g at 4°C
Procedure:
-
Quenching and Lysis: a. Aspirate the culture medium from the cells. b. Immediately add 200 µL of ice-cold 2.5% (w/v) SSA containing the internal standard. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Vortex vigorously and incubate on ice for 10 minutes.[4]
-
Lysate Clarification: a. Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C. b. Carefully transfer the supernatant to a new tube, avoiding the protein pellet.[4]
-
Storage and Analysis: a. The supernatant can be directly injected into the LC-MS/MS system. b. For storage, dry the supernatant under a stream of nitrogen or using a vacuum concentrator and store at -80°C. Reconstitute in a suitable solvent (e.g., 50% methanol) immediately before analysis.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Potential enzymatic degradation pathway of this compound.
Caption: Recommended workflow for this compound sample preparation.
References
- 1. Biochemical characterization of AtuD from Pseudomonas aeruginosa, the first member of a new subgroup of acyl-CoA dehydrogenases with specificity for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Overcoming challenges in the chromatographic separation of acyl-CoA isomers
Welcome to the technical support center for overcoming challenges in the chromatographic separation of acyl-CoA isomers. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating acyl-CoA isomers?
The separation of acyl-CoA isomers is inherently challenging due to their structural similarities. Key difficulties include:
-
Identical Mass-to-Charge Ratios (m/z): Isomers cannot be distinguished by mass spectrometry alone, necessitating effective chromatographic separation.
-
Subtle Structural Differences: Isomers, such as n-butyryl-CoA and isobutyryl-CoA, or positional isomers of unsaturated acyl-CoAs, have very similar physicochemical properties, leading to co-elution.[1][2][3]
-
Wide Range of Polarities: The acyl-CoA pool in a biological sample can range from very polar short-chain to very nonpolar long-chain species, making it difficult to develop a single method for comprehensive analysis.[4]
-
Low Abundance: Acyl-CoAs are often present at low concentrations in biological matrices, requiring sensitive detection methods.[5][6]
-
Poor Peak Shape and Signal Suppression: Interactions with the stationary phase and matrix effects can lead to peak tailing and reduced sensitivity in mass spectrometry.[4][7]
Q2: Which chromatographic techniques are most effective for acyl-CoA isomer separation?
Several techniques can be employed, each with its own advantages and limitations:
-
Reversed-Phase (RP) Chromatography: Widely used for separating acyl-CoAs based on the hydrophobicity of the acyl chain.[8][9][10] However, it can be challenging to retain and separate highly polar, short-chain isomers.
-
Ion-Pair (IP) Chromatography: This technique adds an ion-pairing reagent to the mobile phase to enhance the retention of ionic analytes like acyl-CoAs on a reversed-phase column. It is particularly effective for separating short-chain and isomeric species.[1][11][12]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for separating polar compounds and can be an effective alternative or complement to reversed-phase methods, especially for short-chain acyl-CoAs.[13][14]
-
Two-Dimensional Liquid Chromatography (2D-LC): For complex samples, 2D-LC provides enhanced resolving power by combining two different separation mechanisms, such as RP and HILIC.[1]
Q3: How can I improve the peak shape for my acyl-CoA analytes?
Poor peak shape, particularly tailing, is a common issue. Here are some troubleshooting tips:
-
Mobile Phase pH Control: Carefully controlling the pH of the mobile phase can minimize unwanted interactions between the analytes and the stationary phase.[12]
-
Use of Ion-Pairing Reagents: These reagents can mask the charged moieties of acyl-CoAs, leading to more symmetrical peaks.[15][16]
-
Column Choice: Employing a high-quality, end-capped column can reduce interactions with residual silanol (B1196071) groups on the silica (B1680970) support.
-
Injection Solvent: Ensure your sample is dissolved in a solvent that is compatible with the initial mobile phase to prevent peak distortion.
-
Column Washing: Incorporating a wash step with a strong solvent, such as 0.1% phosphoric acid, between injections can prevent the build-up of contaminants that cause poor peak performance.[7]
Q4: I'm observing ion suppression in my LC-MS analysis. What can I do?
Ion suppression, a common matrix effect, can significantly impact sensitivity. Consider the following:
-
Optimize Chromatography: Improving the separation of your analytes from co-eluting matrix components is the most effective way to reduce ion suppression.[8]
-
Sample Preparation: Implement a robust sample preparation protocol, such as solid-phase extraction (SPE), to remove interfering substances before LC-MS analysis.[17][18]
-
Choice of Ion-Pairing Reagent: While effective for separation, some ion-pairing reagents can cause ion suppression in the mass spectrometer. Select a volatile ion-pairing reagent or use a lower concentration if possible.
-
Stable Isotope-Labeled Internal Standards: The use of stable isotope-labeled internal standards can help to compensate for matrix effects and improve quantitative accuracy.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution of Isomers | - Inadequate column chemistry.- Mobile phase not optimized.- Inappropriate gradient profile. | - Screen different column stationary phases (e.g., C18, Phenyl-Hexyl, PFP).- Optimize the mobile phase composition, including organic solvent, pH, and ion-pairing reagent concentration.- Adjust the gradient slope to improve the separation of closely eluting peaks. |
| No or Poor Retention of Short-Chain Acyl-CoAs | - High polarity of the analytes.- Inappropriate chromatographic mode. | - Use ion-pair chromatography to increase retention on a reversed-phase column.- Employ a HILIC column, which is designed for polar analytes.- Consider derivatization to increase the hydrophobicity of the analytes. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Column degradation. | - Ensure proper mobile phase mixing and a stable pump performance.- Use a column oven to maintain a constant temperature.- Replace the column if performance has degraded over time. |
| Low Sensitivity/Poor Signal-to-Noise | - Ion suppression.- Suboptimal MS parameters.- Low analyte concentration. | - Improve sample cleanup and chromatographic separation.- Tune the mass spectrometer for optimal detection of your target acyl-CoAs.- Concentrate the sample before injection. |
| Peak Tailing | - Secondary interactions with the stationary phase.- Column overload.- Inappropriate injection solvent. | - Adjust mobile phase pH or use an end-capped column.- Reduce the sample amount injected onto the column.- Dissolve the sample in the initial mobile phase. |
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase HPLC for Short-Chain Acyl-CoA Isomers
This method is adapted from techniques demonstrated to be effective for separating isomers like n-butyryl-CoA and isobutyryl-CoA.[1][2][3]
-
Objective: To separate short-chain acyl-CoA isomers.
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 5 mM triethylamine (B128534) (TEA), pH adjusted to 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-10 min: 5-30% B
-
10-12 min: 30-95% B
-
12-14 min: 95% B
-
14-14.1 min: 95-5% B
-
14.1-18 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode. Use Multiple Reaction Monitoring (MRM) for quantification, with transitions specific to each acyl-CoA.
Protocol 2: HILIC-MS/MS for Broad Coverage of Acyl-CoAs
This protocol is based on a method developed for the analysis of a wide range of acyl-CoAs, from short to long chains, in a single run.[13][14]
-
Objective: To achieve comprehensive profiling of acyl-CoAs with varying chain lengths.
-
Instrumentation: LC system coupled to a QTRAP or similar mass spectrometer.
-
Chromatographic Column: A zwitterionic HILIC column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-1 min: 95% B
-
1-10 min: 95-50% B
-
10-12 min: 50% B
-
12-12.1 min: 50-95% B
-
12.1-17 min: 95% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Mass Spectrometry: ESI in positive mode with scheduled Multiple Reaction Monitoring (sMRM) to optimize detection for a large number of analytes.
Data Presentation
Table 1: Comparison of Chromatographic Methods for Acyl-CoA Isomer Separation
| Method | Principle | Advantages | Disadvantages | Typical Applications |
| Reversed-Phase (RP) | Separation based on hydrophobicity. | - Good for medium to long-chain acyl-CoAs.- Wide variety of column chemistries available. | - Poor retention of polar short-chain acyl-CoAs.- May not resolve all isomers. | - General acyl-CoA profiling. |
| Ion-Pair (IP) RP | Increases retention of ionic analytes on RP columns. | - Excellent for short-chain and isomeric acyl-CoAs.- Improved peak shape. | - Can cause ion suppression in MS.- Columns may require dedicated use. | - Separation of n-butyryl/isobutyryl-CoA and n-valeryl/isovaleryl-CoA.[1][2][3] |
| HILIC | Separation based on hydrophilicity. | - Good retention of polar short-chain acyl-CoAs.- Orthogonal selectivity to RP. | - Can be sensitive to mobile phase composition.- May have lower loading capacity. | - Comprehensive analysis of short to long-chain acyl-CoAs in a single run.[13][14] |
| 2D-LC | Combines two different separation mechanisms. | - High peak capacity and resolving power. | - Increased analysis time and complexity. | - Analysis of very complex biological samples.[1] |
Table 2: Quantitative Performance Data from a UHPLC-ESI-MS/MS Method for Acyl-CoA Analysis
Data synthesized from published methods.[7]
| Analyte | Recovery (%) | Limit of Detection (LOD) (fmol) |
| Acetyl-CoA (C2) | 95 ± 5 | 2.5 |
| Propionyl-CoA (C3) | 92 ± 6 | 3.1 |
| n-Butyryl-CoA (C4) | 98 ± 4 | 1.8 |
| Isovaleryl-CoA (C5) | 101 ± 3 | 1.5 |
| Hexanoyl-CoA (C6) | 105 ± 4 | 1.2 |
| Octanoyl-CoA (C8) | 110 ± 2 | 1.0 |
| Palmitoyl-CoA (C16) | 91 ± 7 | 4.5 |
| Oleoyl-CoA (C18:1) | 94 ± 6 | 4.8 |
| Stearoyl-CoA (C18:0) | 93 ± 5 | 4.2 |
| Arachidonoyl-CoA (C20:4) | 90 ± 8 | 5.0 |
Visualizations
Caption: General experimental workflow for acyl-CoA isomer analysis.
Caption: Troubleshooting logic for poor isomer separation.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of isomeric short-chain acyl-CoAs in plant matrices using ultra-performance liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of isomeric short-chain acyl-CoAs in plant matrices using ultra-performance liquid chromatography coupled with tandem mass spectrometry [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae | Springer Nature Experiments [experiments.springernature.com]
- 6. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Recombinant Citronellyl-CoA Dehydrogenase Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the activity of recombinant citronellyl-CoA dehydrogenase.
Frequently Asked Questions (FAQs)
Q1: What is recombinant this compound dehydrogenase?
A1: Recombinant this compound dehydrogenase is an enzyme produced through recombinant DNA technology, typically by expressing the gene from an organism like Pseudomonas aeruginosa in a host system such as Escherichia coli. This enzyme is a key player in the metabolic pathway for the degradation of acyclic monoterpenes like citronellol (B86348).[1][2] It specifically catalyzes the dehydrogenation of this compound.
Q2: What is the primary application of this enzyme in research?
A2: This enzyme is crucial for studies related to microbial metabolism, particularly in understanding the breakdown of plant-derived compounds. It also holds potential in synthetic biology and biocatalysis for the production of valuable chemicals.
Q3: What are the typical kinetic parameters for recombinant this compound dehydrogenase?
A3: For the AtuD enzyme from Pseudomonas aeruginosa expressed in E. coli, the reported maximal velocity (Vmax) is approximately 850 mU/mg, and the Michaelis constant (Km) for this compound is about 1.6 µM.[1][2] This indicates a high affinity for its substrate.
Q4: Is this enzyme specific to this compound?
A4: Yes, the AtuD enzyme from P. aeruginosa has been shown to be highly specific for this compound and does not exhibit activity with other substrates like octanoyl-CoA, 5-methylhex-4-enoyl-CoA, or isovaleryl-CoA.[1][2]
Troubleshooting Guide
Low or No Enzyme Activity
| Potential Cause | Recommended Solution |
| Improper Protein Folding | Optimize expression conditions (e.g., lower temperature, use of chaperone co-expression). Purify the protein under non-denaturing conditions. |
| Inactive Enzyme due to Storage | Aliquot the purified enzyme into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Missing or Insufficient Cofactor (FAD) | Ensure that the expression medium and purification buffers contain sufficient flavin adenine (B156593) dinucleotide (FAD), as it is a required cofactor. |
| Substrate Degradation | Prepare fresh this compound substrate for each experiment, as it can be unstable. |
| Incorrect Assay Conditions | Verify the pH and temperature of the assay buffer. Ensure all assay components are at their optimal concentrations. |
| Presence of Inhibitors | Check all buffers and reagents for potential inhibitors. Consider purifying the enzyme further to remove any co-purified inhibitors. |
Inconsistent Enzyme Activity Between Batches
| Potential Cause | Recommended Solution |
| Variability in Protein Expression | Standardize the expression protocol, including cell density at induction, inducer concentration, and induction time and temperature. |
| Inconsistent Purification | Use a standardized purification protocol with consistent buffer compositions and chromatography steps. |
| Protein Aggregation | Analyze the purified protein for aggregation using techniques like dynamic light scattering. Optimize buffer conditions (e.g., pH, salt concentration, additives like glycerol) to minimize aggregation. |
Quantitative Data
Table 1: Kinetic Parameters of Recombinant this compound Dehydrogenase (AtuD) from P. aeruginosa
| Substrate | Vmax (mU/mg) | Km (µM) |
| This compound | 850[1][2] | 1.6[1][2] |
| Octanoyl-CoA | No activity detected[1][2] | - |
| 5-Methylhex-4-enoyl-CoA | No activity detected[1][2] | - |
| Isovaleryl-CoA | No activity detected[1][2] | - |
Table 2: Illustrative Example of the Effect of pH and Temperature on Acyl-CoA Dehydrogenase Activity
| pH | Relative Activity (%) | Temperature (°C) | Relative Activity (%) |
| 5.0 | 45 | 20 | 60 |
| 6.0 | 80 | 25 | 85 |
| 7.0 | 100 | 30 | 100 |
| 8.0 | 95 | 37 | 90 |
| 9.0 | 70 | 45 | 50 |
| 10.0 | 40 | 55 | 20 |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant this compound Dehydrogenase (AtuD) in E. coli
This protocol is adapted from the methods described for the AtuD enzyme from Pseudomonas aeruginosa.[1][2]
-
Transformation: Transform E. coli BL21(DE3) cells with an expression vector containing the AtuD gene.
-
Culture Growth: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM and continue to incubate the culture at a lower temperature (e.g., 18-25°C) overnight.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication or using a French press.
-
Purification:
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a Ni-NTA affinity chromatography column.
-
Wash the column with wash buffer (lysis buffer with 20 mM imidazole).
-
Elute the protein with elution buffer (lysis buffer with 250 mM imidazole).
-
Further purify the protein using size-exclusion chromatography if necessary.
-
-
Protein Dialysis and Storage: Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.
Protocol 2: this compound Dehydrogenase Activity Assay
This assay is based on the reduction of 2,6-dichlorophenolindophenol (DCPIP).[3]
-
Reaction Mixture: Prepare a reaction mixture in a cuvette containing:
-
100 mM sodium phosphate (B84403) buffer (pH 7.0)
-
15 µL of 10 mM DCPIP
-
10 µL of 10 mM phenazine (B1670421) methosulfate (PMS)
-
10 µL of 1 mM FAD
-
5-10 µL of purified enzyme solution (approximately 15-60 µg)
-
Make up the final volume to 1 mL with distilled water.
-
-
Initiation: Start the reaction by adding 10 µL of 5 mM this compound.
-
Measurement: Immediately measure the decrease in absorbance at 600 nm at 30°C. The rate of DCPIP reduction is proportional to the enzyme activity.
Visualizations
Caption: The metabolic pathway of citronellol degradation in Pseudomonas.
Caption: A logical workflow for troubleshooting low enzyme activity.
References
Technical Support Center: Enzymatic Synthesis of Citronellyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low yield of Citronellyl-CoA in enzymatic synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My enzymatic synthesis of this compound is resulting in a significantly lower yield than expected. What are the primary areas to investigate?
A low yield in the enzymatic synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is crucial. The primary areas to investigate are:
-
Enzyme Activity and Stability: The acyl-CoA synthetase may be inactive or unstable under the reaction conditions.
-
Sub-optimal Reaction Conditions: The pH, temperature, buffer composition, or presence of co-solvents may not be optimal for the specific enzyme.
-
Substrate and Cofactor Issues: Problems with the concentration, purity, or stability of citronellol (B86348), Coenzyme A (CoA), or ATP can significantly impact the reaction.
-
Presence of Inhibitors: Contaminants in the reagents or reaction vessel, or the product itself (product inhibition), can inhibit the enzyme.
-
Product Instability: The synthesized this compound may be degrading under the experimental conditions.
The following sections provide detailed troubleshooting for each of these areas.
Troubleshooting Guide: Step-by-Step Solutions
Issue 1: Sub-optimal Enzyme Activity
A common reason for low yield is an issue with the acyl-CoA synthetase itself.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Inactive Enzyme | Confirm the expiration date and proper storage of the enzyme at -20°C or -80°C. Avoid multiple freeze-thaw cycles. Test the enzyme's activity with a standard substrate known to work well (e.g., a long-chain fatty acid) to confirm its catalytic function. |
| Improper Enzyme Folding | If using a recombinantly expressed enzyme, ensure that the expression and purification protocols are optimized to produce a correctly folded and active protein. |
| Insufficient Enzyme Concentration | Increase the enzyme concentration in the reaction mixture incrementally. However, be aware that excessively high concentrations can sometimes lead to aggregation and reduced activity. |
Experimental Protocol: Standard Acyl-CoA Synthetase Activity Assay
This protocol can be used to verify the activity of your acyl-CoA synthetase with a control substrate.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
10 mM MgCl₂
-
5 mM ATP
-
0.5 mM Coenzyme A
-
0.1 mM Control fatty acid (e.g., oleic acid)
-
1-5 µg of purified acyl-CoA synthetase
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37°C) for 30-60 minutes.
-
Quenching: Stop the reaction by adding an equal volume of a quenching solution (e.g., 10% formic acid).
-
Analysis: Analyze the formation of the corresponding acyl-CoA product using HPLC or LC-MS.
Issue 2: Sub-optimal Reaction Conditions
The reaction environment must be optimized for the specific acyl-CoA synthetase being used.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Incorrect pH or Temperature | Determine the optimal pH and temperature for your specific acyl-CoA synthetase. Start with a pH around 7.5 and a temperature between 25-30°C and optimize from there. |
| Inappropriate Buffer | Ensure the buffer system is compatible with your enzyme and does not contain inhibitory components. Tris-HCl or phosphate (B84403) buffers are commonly used. |
| Substrate Insolubility | Citronellol has low aqueous solubility. Consider the use of a biocompatible organic co-solvent (e.g., a low percentage of DMSO or ethanol) to improve its availability to the enzyme. However, high concentrations of organic solvents can denature the enzyme. |
Quantitative Data: Typical Reaction Parameters for Acyl-CoA Synthetases
| Parameter | Typical Range | Notes |
| pH | 7.0 - 8.5 | Highly enzyme-dependent. |
| Temperature | 25 - 40°C | Higher temperatures can lead to enzyme denaturation. |
| MgCl₂ Concentration | 5 - 15 mM | Essential cofactor for ATP-dependent reactions. |
| ATP:CoA:Substrate Ratio | 1.5:1.2:1 | A slight excess of ATP and CoA is often beneficial. |
Issue 3: Substrate and Cofactor Problems
The quality and concentration of your starting materials are critical.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Substrate Purity | Use high-purity citronellol, as impurities can act as inhibitors. Verify the purity using GC-MS. |
| Cofactor Degradation | ATP and Coenzyme A can degrade over time, especially if not stored correctly. Use fresh or properly stored stocks. |
| Substrate Inhibition | High concentrations of citronellol may be toxic or inhibitory to the enzyme. Perform a substrate titration experiment to determine the optimal concentration. |
Issue 4: Presence of Inhibitors
Enzyme inhibitors can severely reduce the reaction yield.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Contaminants | Ensure all glassware is thoroughly cleaned and that reagents are free from contaminants such as heavy metals. |
| Product Inhibition | The accumulation of this compound may inhibit the enzyme.[1] Try to remove the product as it is formed, for example, by using a two-phase extraction system or by coupling the reaction to a downstream enzyme that utilizes this compound. |
| Known Inhibitors | Be aware of known inhibitors of acyl-CoA synthetases, such as Triacsin C, and ensure they are not present in your reaction.[1][2][3] |
Visualizing the Troubleshooting Process
The following diagrams illustrate the logical workflow for troubleshooting low this compound yield and the hypothetical enzymatic reaction pathway.
Caption: A logical workflow for troubleshooting low yield in the enzymatic synthesis of this compound.
Caption: The two-step reaction mechanism for the synthesis of this compound catalyzed by an acyl-CoA synthetase.
References
Technical Support Center: Matrix Effects in the Mass Spectrometry Analysis of Citronellyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of Citronellyl-CoA.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing significant ion suppression (low signal intensity) for my this compound standard when analyzing it in a biological matrix compared to a pure solvent. What are the likely causes and how can I fix this?
A1: Ion suppression is a common matrix effect where co-eluting endogenous or exogenous compounds from the sample matrix interfere with the ionization of the analyte of interest, in this case, this compound.[1] This leads to a decreased signal intensity and can significantly impact the accuracy and sensitivity of your quantification.[2]
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before LC-MS analysis.[3]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For a lipophilic molecule like this compound, a reverse-phase (C18) or mixed-mode SPE cartridge can be used to retain the analyte while more polar interferences are washed away.
-
Liquid-Liquid Extraction (LLE): LLE can separate this compound from highly polar matrix components. An organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate (B1210297) can be used. The pH of the aqueous phase can be adjusted to ensure this compound is in a neutral form to facilitate its extraction into the organic phase.
-
Protein Precipitation (PPT): While simple and fast, PPT is often the least effective method for removing matrix components that cause ion suppression.[2] If using PPT, consider further cleanup steps or significant dilution of the supernatant.
-
-
Improve Chromatographic Separation: If interfering compounds co-elute with this compound, they can compete for ionization.
-
Gradient Optimization: Adjust the mobile phase gradient to increase the separation between this compound and any closely eluting matrix components.
-
Column Chemistry: Consider using a different column chemistry (e.g., phenyl-hexyl instead of C18) to alter the selectivity of the separation.
-
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.[4] However, this approach is only feasible if the concentration of this compound is high enough to remain detectable after dilution.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound would be the ideal way to compensate for matrix effects, as it will be affected by ion suppression in the same way as the analyte. If a specific SIL-IS is not available, a structurally similar analog that co-elutes can be used. Interestingly, citronellyl-P and citronellyl-PP have been used as internal standards for the quantification of other isoprenyl-phosphates, suggesting their potential utility in related analyses.[5]
Q2: My results for this compound quantification are not reproducible across different sample preparations. What could be causing this variability?
A2: Poor reproducibility in quantitative analysis is often a consequence of inconsistent matrix effects between samples.[1] The composition and concentration of interfering substances can vary from sample to sample, leading to different degrees of ion suppression or enhancement.
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure that your sample preparation protocol is highly consistent for all samples, standards, and quality controls. Inconsistent extraction recoveries can lead to significant variability.
-
Evaluate Different Sample Cleanup Methods: The choice of sample preparation can significantly impact reproducibility. The table below summarizes a comparison of common techniques.
Sample Preparation Method Typical Recovery for Lipophilic Compounds Matrix Effect Reduction Reproducibility Protein Precipitation (PPT) High Low Poor to Moderate Liquid-Liquid Extraction (LLE) Moderate to High Moderate Good Solid-Phase Extraction (SPE) High High Excellent -
Implement an Internal Standard: The use of an appropriate internal standard is crucial for correcting for variability in both sample preparation and matrix effects. A stable isotope-labeled internal standard is the gold standard.
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is representative of your study samples. This helps to ensure that the standards and the samples experience similar matrix effects.
Q3: I am observing ion enhancement for this compound in my samples. Is this possible and what should I do?
A3: Yes, ion enhancement is another form of matrix effect, although it is generally less common than ion suppression.[1] It occurs when co-eluting compounds improve the ionization efficiency of the analyte. While it may seem beneficial, it is still a source of inaccuracy and needs to be addressed.
Troubleshooting Steps:
The troubleshooting strategies for ion enhancement are the same as for ion suppression:
-
Improve Sample Cleanup: Utilize more rigorous sample preparation techniques like SPE to remove the compounds causing the enhancement.
-
Optimize Chromatography: Adjust your chromatographic method to separate the enhancing compounds from this compound.
-
Use a Suitable Internal Standard: An internal standard that co-elutes and experiences the same degree of enhancement will correct for this effect.
Experimental Protocols & Visualizations
Protocol: Solid-Phase Extraction (SPE) for this compound from a Biological Matrix
This protocol provides a general methodology for the cleanup of this compound from a complex biological matrix, such as cell lysate or tissue homogenate, using a C18 SPE cartridge.
-
Cartridge Conditioning:
-
Wash the C18 SPE cartridge with 1 mL of methanol (B129727).
-
Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.
-
-
Sample Loading:
-
Acidify your sample with formic acid to a final concentration of 0.1%.
-
Load the acidified sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of 20% methanol in 0.1% formic acid to remove less polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 1 mL of methanol or acetonitrile.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).
-
Below is a Graphviz diagram illustrating the SPE workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Analysis of isoprenyl-phosphates by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Expression of Atu Pathway Enzymes in E. coli
Welcome to the technical support center for researchers expressing Agrobacterium tumefaciens (Atu) pathway enzymes in Escherichia coli. This guide provides troubleshooting strategies and detailed protocols to address common challenges such as low yield, protein insolubility, and host cell toxicity.
FAQ 1: I've cloned my Atu pathway gene, but I see little to no protein after induction. What should I check first?
Answer: Low or undetectable protein expression is a common issue that can stem from several factors. The first step is to systematically verify your construct and optimize the basic expression conditions. Key areas to investigate include the integrity of your expression vector, the choice of promoter and host strain, and the parameters used for induction, such as inducer concentration and temperature. A methodical, small-scale screen of these variables is the most efficient way to identify conditions that favor your protein's expression.
Troubleshooting Workflow: Low Protein Expression
Caption: A flowchart for systematically troubleshooting low or absent protein expression.
Data Presentation: Initial Screen of Induction Conditions
For a standard T7 promoter system (e.g., pET vectors in BL21(DE3)), testing a matrix of IPTG concentrations and temperatures is a robust starting point.[1][2] Lower temperatures often slow down protein synthesis, which can promote proper folding and increase the yield of soluble protein.[2][3]
| Parameter | Condition 1 (Fast/High) | Condition 2 (Medium) | Condition 3 (Slow/Low Temp) |
| Cell Density (OD₆₀₀) at Induction | 0.6 - 0.8 | 0.6 - 0.8 | 0.6 - 0.8 |
| IPTG Concentration | 1.0 mM | 0.5 mM | 0.1 mM |
| Induction Temperature | 37°C | 30°C | 18°C |
| Induction Time | 3 - 4 hours | 5 - 6 hours | 16 - 20 hours (Overnight) |
Experimental Protocol: Small-Scale Expression Trials
This protocol allows for the efficient testing of multiple induction conditions in parallel.[4][5]
-
Inoculation: Pick a single, fresh colony of E. coli transformed with your expression plasmid and inoculate a 5 mL starter culture of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Main Culture: The next morning, use the starter culture to inoculate a larger volume of fresh LB medium with antibiotic (e.g., 1:100 dilution). Divide this main culture into smaller, equal volumes (e.g., 10 mL in 50 mL tubes) for each condition you will test.
-
Growth: Grow all cultures at 37°C with vigorous shaking (200-250 rpm) until the optical density at 600 nm (OD₆₀₀) reaches the mid-log phase (0.6-0.8).
-
Pre-Induction Sample: Before adding the inducer, take a 1 mL sample from one of the cultures. Centrifuge to pellet the cells, discard the supernatant, and store the pellet at -20°C. This is your "uninduced" control.
-
Induction: Add the appropriate concentration of IPTG to each culture and move them to their respective induction temperatures.
-
Harvest: After the specified induction time, measure the final OD₆₀₀ of each culture. Take a normalized sample from each (e.g., a volume equivalent to 1 mL at an OD₆₀₀ of 1.0). Centrifuge to pellet the cells, discard the supernatant, and freeze the pellets.
-
Analysis: Resuspend each cell pellet in SDS-PAGE sample buffer. Analyze the total cellular protein by SDS-PAGE and Coomassie staining or Western blot to identify the condition that yields the most target protein.
FAQ 2: My Atu enzyme is expressed, but it's in the insoluble fraction. How can I increase its solubility?
Answer: When a heterologous protein is overexpressed in E. coli, it can misfold and aggregate into insoluble clumps known as inclusion bodies.[6] This is a very common problem. Strategies to improve solubility focus on reducing the rate of protein synthesis to give the polypeptide chain more time to fold correctly, providing folding assistance, or using fusion tags that enhance solubility.[3][7]
Troubleshooting Workflow: Improving Protein Solubility
Caption: Decision tree for tackling protein insolubility and inclusion body formation.
Data Presentation: Common Solubility-Enhancing Fusion Tags
Fusion tags are genetically fused to the N- or C-terminus of the target protein. They can significantly improve the yield and solubility of their fusion partner.[8]
| Fusion Tag | Size (kDa) | Mechanism of Action | Purification Resin |
| MBP (Maltose-Binding Protein) | ~42 | Acts as a molecular chaperone, actively assisting in folding. | Amylose |
| GST (Glutathione S-Transferase) | ~26 | Highly soluble protein that enhances the solubility of the fusion partner. | Glutathione Agarose |
| NusA | ~55 | Helps prevent aggregation during translation. | (No direct affinity) |
| Trx (Thioredoxin) | ~12 | Can promote correct disulfide bond formation in the cytoplasm. | (No direct affinity) |
Experimental Protocol: Small-Scale Protein Solubility Screening
This protocol determines the proportion of your expressed protein that is in the soluble fraction versus the insoluble (inclusion body) fraction.[4][9][10]
-
Cell Harvest: From a 10 mL induced culture, harvest the cells by centrifugation (e.g., 10 min at 3,000 x g).
-
Lysis: Discard the supernatant and resuspend the cell pellet in 800 µL of a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, with lysozyme (B549824) and DNase).
-
Homogenization: Lyse the cells completely, for example by sonication on ice.
-
Total Lysate Sample: Transfer a small aliquot (e.g., 50 µL) of the homogenized lysate to a new tube. This is your "Total Cell Lysate" sample.
-
Separation: Centrifuge the remaining lysate at high speed (e.g., 15 min at 15,000 x g, 4°C) to separate the soluble and insoluble fractions.
-
Soluble Fraction: Carefully collect the supernatant into a new tube. This is your "Soluble Fraction".
-
Insoluble Fraction: Resuspend the pellet in the same volume of lysis buffer. This is your "Insoluble Fraction".
-
Analysis: Mix the "Total," "Soluble," and "Insoluble" samples with SDS-PAGE loading buffer. Analyze equal volumes of each fraction by SDS-PAGE. A high concentration of your target protein in the "Insoluble" lane and a low concentration in the "Soluble" lane confirms the formation of inclusion bodies.
FAQ 3: Could the DNA sequence of my Atu gene be the problem? How do I address codon bias?
Answer: Yes, the DNA sequence can be a major bottleneck. Organisms have preferences for certain codons (synonymous codons that code for the same amino acid); this is known as codon usage bias. A. tumefaciens has a different codon preference than E. coli. If your Atu gene contains many codons that are rare in E. coli, the translation machinery can stall or terminate, leading to truncated or low-yield protein expression.[7]
Troubleshooting Workflow: Addressing Codon Bias
Caption: Workflow for diagnosing and solving issues related to codon usage bias.
Data Presentation: Codon Usage Comparison (A. tumefaciens vs. E. coli)
The table below highlights the frequency (per thousand codons) of codons for Arginine and Leucine, which often cause issues. Note the AGG and AGA codons for Arginine are very rare in E. coli but more common in A. tumefaciens.
| Amino Acid | Codon | A. tumefaciens C58 Freq.[11] | E. coli K-12 Freq.[12] | Implication |
| Arginine | CGU | 11.3 | 21.7 | Preferred in E. coli |
| CGC | 31.6 | 21.9 | Highly preferred in A. tumefaciens | |
| CGA | 3.6 | 3.5 | Rare in both | |
| CGG | 12.9 | 5.6 | More common in A. tumefaciens | |
| AGA | 2.6 | 1.4 | Very rare in E. coli | |
| AGG | 4.3 | 2.2 | Very rare in E. coli | |
| Leucine | CUU | 18.0 | 12.3 | - |
| CUC | 26.4 | 10.1 | Highly preferred in A. tumefaciens | |
| CUA | 1.9 | 4.0 | Rare in A. tumefaciens | |
| CUG | 42.4 | 48.2 | Highly preferred in both | |
| UUA | 1.2 | 13.7 | Rare in A. tumefaciens | |
| UUG | 9.0 | 12.9 | - |
Experimental Protocol: Using Codon-Optimized E. coli Strains
E. coli strains like Rosetta™ (DE3) are engineered to carry a plasmid containing genes for tRNAs that recognize rare codons (e.g., AUA, AGG, AGA, CUA, CCC, GGA).[13]
-
Transformation: Transform your existing, non-codon-optimized expression vector into competent Rosetta™ (DE3) cells (or a similar strain) using the manufacturer's protocol. Note that these strains typically carry an extra antibiotic resistance marker for the tRNA plasmid (often chloramphenicol).
-
Plating: Plate the transformation on LB agar (B569324) plates containing both the antibiotic for your expression plasmid (e.g., ampicillin (B1664943) or kanamycin) AND the antibiotic for the tRNA plasmid (e.g., chloramphenicol).
-
Expression Trial: Perform a small-scale expression trial as described in FAQ 1. Ensure that both antibiotics are present in the liquid culture media.
-
Analysis: Compare the expression level in the Rosetta™ strain to your standard BL21(DE3) strain. Analyze total cell lysates by SDS-PAGE. An increase in the full-length protein band indicates that codon bias was a limiting factor.
FAQ 4: My E. coli cultures grow slowly or lyse after induction. What can I do?
Answer: Poor growth or cell lysis after induction is a classic sign that your expressed protein is toxic to the E. coli host.[14] This can happen if the enzyme has an activity that interferes with essential cellular processes. The key to expressing toxic proteins is to keep the basal (uninduced) expression level as low as possible and to carefully control the expression level after induction.[3][15]
Troubleshooting Workflow: Expressing Toxic Proteins
Caption: Strategies for mitigating the effects of protein toxicity during expression.
Data Presentation: E. coli Strains for Toxic Protein Expression
Several E. coli strains are engineered to reduce basal expression, which is crucial for cloning and expressing toxic proteins.[13][16]
| Strain | Key Feature | Mechanism of Control | Use Case |
| BL21(DE3)pLysS | Contains pLysS plasmid | Plasmid expresses T7 lysozyme, a natural inhibitor of T7 RNA polymerase, reducing basal expression. | General-purpose for moderately toxic proteins. |
| C41(DE3) / C43(DE3) | Mutation in lacUV5 promoter | Reduces the level of T7 RNA polymerase synthesis upon induction, slowing down target protein expression. | Very effective for toxic proteins, especially membrane proteins.[13][17] |
| BL21-AI | T7 RNA Pol under araBAD promoter | Expression is induced by L-arabinose and repressed by glucose, offering very tight regulation.[16] | Excellent for highly toxic proteins where near-zero basal expression is needed. |
| Lemo21(DE3) | Tunable T7 lysozyme expression | T7 lysozyme expression is controlled by a rhamnose promoter, allowing fine-tuning of inhibition. | When precise control over the expression level is required to balance yield and toxicity. |
Experimental Protocol: Titrating Inducer for a Toxic Protein
For toxic proteins, using the minimum amount of inducer necessary can prevent cell death while still producing sufficient protein.[14]
-
Host and Culture: Use a tightly regulated host strain (e.g., BL21(DE3)pLysS). Grow a 100 mL culture in LB (with appropriate antibiotics and 1% glucose) at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Prepare Inducer Dilutions: Prepare a series of IPTG dilutions to test final concentrations ranging from 1 mM down to 0.005 mM (e.g., 1, 0.5, 0.1, 0.05, 0.01, 0.005 mM). Include a "no IPTG" control.
-
Induction: Aliquot 10 mL of the culture into separate tubes for each IPTG concentration. Add the inducer and transfer the cultures to a lower temperature (e.g., 20°C).
-
Monitor Growth: Continue incubation, taking OD₆₀₀ readings every hour for 4-6 hours. Cultures with high toxicity will show a plateau or decrease in OD₆₀₀ at higher IPTG concentrations.
-
Harvest and Analysis: Harvest the cells after a set time (e.g., 4 hours or overnight). Analyze the total protein from normalized samples via SDS-PAGE.
-
Select Optimal Concentration: Choose the lowest IPTG concentration that gives a reasonable protein yield without significantly inhibiting cell growth. This is the optimal balance point for your toxic protein.
References
- 1. goldbio.com [goldbio.com]
- 2. Optimizing Conditions for Bacterial Expression of Proteins - CrystalsFirst [crystalsfirst.com]
- 3. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 5. Item - Optimization of IPTG concentration and induction temperature. - Public Library of Science - Figshare [plos.figshare.com]
- 6. antibodysystem.com [antibodysystem.com]
- 7. researchgate.net [researchgate.net]
- 8. Screening for the expression of soluble recombinant protein in E. coli [escholarship.org]
- 9. Small-scale Expression and Solubility Testing of Proteins in BL21 E. coli [protocols.io]
- 10. Expression and Solubility Testing in a High-Throughput Environment | Springer Nature Experiments [experiments.springernature.com]
- 11. Codon usage table [kazusa.or.jp]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. What Are the Top E. coli Strains for High-Yield Protein Expression? [synapse.patsnap.com]
- 14. biologicscorp.com [biologicscorp.com]
- 15. How can I express toxic protein in E. coli? [qiagen.com]
- 16. E. coli expression strains – Protein Expression and Purification Core Facility [embl.org]
- 17. quora.com [quora.com]
Non-specific binding of Citronellyl-CoA during purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of Citronellyl-CoA, a hydrophobic acyl-CoA ester. The content is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific problems that may arise during the purification of this compound, focusing on non-specific binding and offering potential solutions.
Issue 1: Low Yield of this compound After Purification
Q: We are experiencing a significant loss of this compound during our purification protocol. What are the likely causes and how can we improve our yield?
A: Low recovery of this compound is often due to its hydrophobic nature, leading to non-specific binding to laboratory plastics, chromatography resins, and other surfaces. Aggregation of the molecule can also contribute to yield loss.
Troubleshooting Steps:
-
Surface Passivation: The hydrophobicity of this compound can cause it to adhere to standard polypropylene (B1209903) tubes and tips.
-
Recommendation: Use low-retention plastics or siliconized labware to minimize surface binding. Pre-rinsing tubes and tips with a solution containing a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) can also help passivate the surfaces.
-
-
Optimize Chromatography Conditions: Non-specific binding to the chromatography matrix is a major source of product loss.
-
Hydrophobic Interaction Chromatography (HIC): This technique is well-suited for hydrophobic molecules. Binding is promoted by high salt concentrations, and elution is achieved by decreasing the salt gradient. Ensure your initial salt concentration is high enough to promote binding but not so high that it causes precipitation.
-
Ion-Exchange Chromatography (IEX): The phosphate (B84403) groups of Coenzyme A provide a negative charge, allowing for purification via anion exchange chromatography. Non-specific hydrophobic interactions with the resin backbone can still occur. Including a non-ionic detergent or a small amount of organic solvent in the buffers can mitigate this.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique for hydrophobic molecules. However, the organic solvents used for elution can be denaturing if the this compound is intended for use in biological assays with sensitive proteins.
-
-
Prevent Aggregation: this compound molecules can aggregate in aqueous solutions, leading to precipitation and loss.
-
Recommendation: The inclusion of non-ionic detergents at concentrations above their critical micelle concentration (CMC) can help solubilize this compound and prevent aggregation.
-
Issue 2: Poor Peak Shape and Resolution in HPLC
Q: During RP-HPLC purification of this compound, we are observing broad, tailing peaks, which compromises purity. How can we improve the chromatography?
A: Poor peak shape in RP-HPLC is often a result of secondary interactions with the stationary phase, slow kinetics, or sample overload.
Troubleshooting Steps:
-
Mobile Phase Optimization:
-
pH Adjustment: The charge state of the Coenzyme A moiety can affect interactions with residual silanols on the silica-based stationary phase. Operating at a lower pH (e.g., pH 2.5-4) can suppress the ionization of these silanols and improve peak shape.
-
Ion-Pairing Agents: The addition of an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape by masking residual charges on the stationary phase and interacting with the charged CoA.
-
Organic Modifier: Varying the organic modifier (e.g., acetonitrile (B52724) vs. methanol) or using a combination can alter selectivity and improve peak shape.
-
-
Column Temperature: Increasing the column temperature (e.g., to 40-60°C) can enhance the solubility of this compound in the mobile phase, reduce viscosity, and improve mass transfer kinetics, leading to sharper peaks.[1]
-
Gradient Optimization: A shallow gradient can improve the separation of closely eluting impurities. Conversely, a steeper gradient can sometimes sharpen a broad peak.
Issue 3: Contamination of Purified this compound with Lipids or Other Hydrophobic Molecules
Q: Our purified this compound is contaminated with other hydrophobic molecules from the starting material. How can we improve the purity?
A: Co-purification of hydrophobic contaminants is a common challenge. A multi-step purification strategy employing orthogonal separation techniques is often necessary.
Troubleshooting Steps:
-
Orthogonal Purification Methods: Combine different chromatography techniques that separate molecules based on different properties.
-
Step 1: Ion-Exchange Chromatography (IEX): Use anion exchange to capture the negatively charged this compound, allowing neutral and positively charged hydrophobic molecules to flow through.
-
Step 2: Hydrophobic Interaction Chromatography (HIC): Take the IEX eluate, adjust the salt concentration to be high, and apply it to a HIC column. Elute with a decreasing salt gradient. This will separate this compound from other molecules based on differences in hydrophobicity.
-
-
Selective Precipitation: In some cases, fractional precipitation with organic solvents or salts can be used as an initial clean-up step to remove some of the more or less hydrophobic contaminants before chromatography.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem for this compound?
A1: Non-specific binding refers to the adhesion of a molecule of interest to surfaces other than the intended target (e.g., the active site of an enzyme or a specific chromatography ligand). This compound has a long, hydrophobic citronellyl tail, which has a high affinity for non-polar surfaces. This leads to its binding to plasticware and the hydrophobic components of chromatography resins, resulting in product loss and inaccurate quantification.
Q2: What type of detergents are suitable for working with this compound?
A2: Non-ionic detergents are generally preferred as they are less likely to interfere with downstream biological assays compared to ionic detergents. Common choices include Triton X-100, Tween 20, and n-octyl-β-D-glucopyranoside (OG). The concentration should typically be at or slightly above the detergent's critical micelle concentration (CMC) to ensure the formation of micelles that can encapsulate the hydrophobic tail of this compound.
Q3: How can I effectively remove detergents after purification?
A3: Detergent removal can be challenging. Dialysis is often ineffective for detergents with low CMCs. The use of detergent-removing resins or size-exclusion chromatography can be effective. If possible, choose a detergent with a high CMC to facilitate its removal.
Q4: Can I use affinity chromatography to purify this compound?
A4: While there is no common affinity tag for the citronellyl moiety, the Coenzyme A portion can be a target. Immobilized enzymes that bind CoA esters or antibodies against CoA could theoretically be used. However, developing such a custom affinity resin can be a significant undertaking. A more common approach is to use affinity chromatography to purify an enzyme that binds this compound and then release the molecule.
Data Presentation
The following tables provide a summary of typical quantitative parameters for the purification of long-chain acyl-CoA esters, which can be adapted for this compound.
Table 1: Recommended Buffer Conditions for Hydrophobic Interaction Chromatography (HIC)
| Parameter | Recommended Range | Rationale |
| Binding Buffer Salt | 1-2 M Ammonium (B1175870) Sulfate (B86663) | High salt concentration enhances hydrophobic interactions. |
| Elution Buffer Salt | 0 - 0.5 M Ammonium Sulfate | A decreasing salt gradient weakens hydrophobic interactions for elution. |
| pH | 6.5 - 7.5 | Maintains the stability of the CoA ester and the charge of the phosphate groups. |
| Additives | 0.01 - 0.1% Non-ionic detergent | Reduces non-specific binding and aggregation. |
Table 2: Recommended Buffer Conditions for Ion-Exchange Chromatography (IEX)
| Parameter | Recommended Range | Rationale |
| Binding Buffer Salt | < 50 mM NaCl | Low ionic strength promotes strong binding to the anion exchange resin. |
| Elution Buffer Salt | 0.1 - 1 M NaCl (gradient) | A salt gradient competes with the charged molecule for binding sites, leading to elution. |
| pH | 7.0 - 8.0 | Ensures the phosphate groups of CoA are negatively charged for binding to an anion exchanger. |
| Additives | 0.01% Non-ionic detergent | Minimizes hydrophobic interactions with the resin matrix. |
Table 3: Recommended Mobile Phase Conditions for Reversed-Phase HPLC (RP-HPLC)
| Parameter | Recommended Condition | Rationale |
| Mobile Phase A | Water with 0.1% TFA | Provides an acidic environment to improve peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% TFA | Organic solvent for eluting the hydrophobic molecule. |
| Gradient | 5% to 95% B over 30-60 min | A linear gradient provides good separation of hydrophobic molecules. |
| Column Temperature | 40 - 60 °C | Improves solubility and peak shape.[1] |
Experimental Protocols
Protocol 1: General Workflow for Purification of this compound
This protocol outlines a two-step chromatography procedure for purifying this compound, minimizing non-specific binding.
-
Sample Preparation:
-
Clarify the initial sample by centrifugation or filtration to remove particulate matter.
-
If starting from a cellular extract, perform an initial fractionation (e.g., ammonium sulfate precipitation) to enrich for the fraction containing this compound.
-
Resuspend the sample in IEX Binding Buffer (see Table 2).
-
-
Step 1: Anion Exchange Chromatography (IEX):
-
Equilibrate a strong anion exchange column (e.g., Q-Sepharose) with IEX Binding Buffer.
-
Load the prepared sample onto the column.
-
Wash the column with several column volumes of IEX Binding Buffer to remove unbound contaminants.
-
Elute the bound molecules using a linear gradient of NaCl from the IEX Binding Buffer to the IEX Elution Buffer (see Table 2).
-
Collect fractions and assay for the presence of this compound (e.g., by HPLC-UV or mass spectrometry).
-
-
Step 2: Hydrophobic Interaction Chromatography (HIC):
-
Pool the fractions from the IEX step containing this compound.
-
Add a high concentration of salt (e.g., ammonium sulfate to a final concentration of 1.5 M) to the pooled fractions to prepare them for HIC.
-
Equilibrate a HIC column (e.g., Phenyl Sepharose) with HIC Binding Buffer (see Table 1).
-
Load the salt-adjusted sample onto the HIC column.
-
Wash the column with HIC Binding Buffer.
-
Elute this compound using a decreasing linear salt gradient from the HIC Binding Buffer to the HIC Elution Buffer (see Table 1).
-
Collect fractions and analyze for purity.
-
-
Final Steps:
-
Pool the pure fractions.
-
If necessary, perform buffer exchange into a final storage buffer using dialysis or a desalting column.
-
Store the purified this compound at -80°C.
-
Mandatory Visualization
References
Technical Support Center: Citronellyl-CoA Enzyme Kinetics
Welcome to the technical support center for researchers encountering challenges with Citronellyl-CoA enzyme kinetics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve inconsistencies in your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes involved in this compound metabolism?
A1: In several Pseudomonas species, the primary pathway for acyclic terpene utilization (Atu) involves enzymes that act on this compound. Key enzymes include this compound dehydrogenase (AtuD) and potentially other related acyl-CoA dehydrogenases.[1][2] Geranyl-CoA carboxylase (GCCase) is also a key enzyme in this pathway.[1][3]
Q2: What are the typical kinetic parameters for enzymes that metabolize this compound?
A2: Kinetic parameters can vary between different enzymes and experimental conditions. For example, in Pseudomonas aeruginosa, the AtuD enzyme shows a high affinity for this compound with a Km of 1.6 µM and a Vmax of 850 mU mg-1.[2] Another related protein, the PA1535 gene product, has a lower affinity (Km of 18 µM) but a higher Vmax of 2450 mU mg-1 for this compound.[2]
Q3: My enzyme shows activity with other acyl-CoAs besides this compound. Is this normal?
A3: Some enzymes in these pathways can exhibit broad substrate specificity. For instance, the PA1535 protein from Pseudomonas aeruginosa utilizes octanoyl-CoA in addition to this compound.[2] Similarly, Geranyl-CoA carboxylase (GCCase) from the same organism can carboxylate both Geranyl-CoA and 3-methylcrotonyl-CoA (MC-CoA).[3][4][5] Therefore, observing activity with other acyl-CoAs is not necessarily an indication of an experimental error, but rather a characteristic of the enzyme being studied.
Q4: What are the most common causes of inconsistent results in enzyme kinetic assays?
A4: Inconsistent results in enzyme kinetics can arise from a variety of factors, including:
-
Substrate quality: Purity and stability of this compound.
-
Enzyme stability: Degradation or aggregation of the enzyme.[6][7]
-
Assay conditions: Suboptimal pH, temperature, or buffer components.[8][9][10][11]
-
Pipetting errors: Inaccurate dispensing of reagents, especially enzymes or substrates.[8]
-
Spectrophotometer/instrument issues: Incorrect wavelength settings or fluctuations.[8]
-
Presence of inhibitors: Contaminants in the sample or reagents.
Troubleshooting Guides
Issue 1: No or Very Low Enzyme Activity
| Possible Cause | Troubleshooting Step |
| Inactive Enzyme | - Verify the storage conditions and age of the enzyme. - Perform a protein concentration assay (e.g., Bradford or BCA) to confirm the enzyme concentration. - Test the enzyme with a known, highly active substrate as a positive control, if available. |
| Incorrect Assay Buffer | - Ensure the pH of the buffer is optimal for the enzyme. Most acyl-CoA dehydrogenases have a pH optimum around 7.5-8.5.[5][6] - Check for the presence of necessary cofactors (e.g., FAD for dehydrogenases, ATP and bicarbonate for carboxylases).[5] - Avoid interfering substances like high concentrations of EDTA, SDS, or sodium azide.[8] |
| Degraded Substrate | - this compound, like other acyl-CoAs, can be unstable. Use freshly prepared or properly stored substrate.[12][13] - Verify the concentration and purity of the this compound stock solution. |
| Instrument Malfunction | - Confirm the spectrophotometer is set to the correct wavelength for monitoring the reaction. - Run a blank reaction without the enzyme to check for background absorbance changes. |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Pipetting Inaccuracy | - Use calibrated pipettes and ensure proper pipetting technique.[8] - Prepare a master mix of reagents to minimize pipetting variations between wells. |
| Incomplete Mixing | - Gently mix the contents of each well or cuvette thoroughly after adding all components. |
| Temperature Fluctuations | - Ensure all reaction components are equilibrated to the assay temperature before starting the reaction. - Use a temperature-controlled plate reader or water bath. |
| Enzyme Instability | - Dilute the enzyme in a buffer that promotes stability, potentially including glycerol (B35011) or the substrate itself.[6] - Perform assays immediately after enzyme dilution. |
Issue 3: Non-linear Reaction Progress Curves
| Possible Cause | Troubleshooting Step |
| Substrate Depletion | - Use a lower enzyme concentration or a higher initial substrate concentration. The substrate concentration should ideally be well above the Km for Vmax determination and varied around the Km for its determination.[7][14] |
| Product Inhibition | - Measure initial reaction velocities where the product concentration is minimal. |
| Enzyme Inactivation | - Check if the enzyme is stable under the assay conditions for the duration of the measurement. This can be tested by pre-incubating the enzyme in the assay buffer without substrate.[7] |
| pH Shift during Reaction | - Ensure the buffer has sufficient capacity to maintain a stable pH throughout the reaction. |
Data Presentation
Table 1: Kinetic Parameters of Enzymes Acting on this compound and Related Substrates
| Enzyme | Organism | Substrate | Km (µM) | Vmax (mU/mg or nmol/min·mg) | Reference |
| AtuD | Pseudomonas aeruginosa | This compound | 1.6 | 850 mU/mg | [2] |
| PA1535 protein | Pseudomonas aeruginosa | This compound | 18 | 2450 mU/mg | [2] |
| PA1535 protein | Pseudomonas aeruginosa | Octanoyl-CoA | 130 | 610 mU/mg | [2] |
| GCCase | Pseudomonas aeruginosa | Geranyl-CoA | 8.8 (K0.5) | 492 nmol/min·mg | [3][4][5] |
| GCCase | Pseudomonas aeruginosa | MC-CoA | 14 | 308 nmol/min·mg | [3][4][5] |
| MCCase | Pseudomonas aeruginosa | MC-CoA | 9.8 (K0.5) | 279 nmol/min·mg | [4][5] |
K0.5 is reported for enzymes exhibiting sigmoidal kinetics.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for this compound Dehydrogenase Activity
This protocol is a general guideline for measuring the activity of a this compound dehydrogenase using an artificial electron acceptor like 2,6-dichlorophenolindophenol (DCPIP).
Materials:
-
Purified this compound dehydrogenase
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8)
-
2,6-dichlorophenolindophenol (DCPIP)
-
Phenazine methosulfate (PMS)
-
Spectrophotometer capable of reading at 600 nm
Procedure:
-
Prepare Reagent Solutions:
-
This compound stock solution (e.g., 10 mM in water, store at -20°C).
-
DCPIP stock solution (e.g., 10 mM in water).
-
PMS stock solution (e.g., 20 mM in water).
-
-
Reaction Mixture Preparation:
-
In a 1 mL cuvette, prepare a reaction mixture containing:
-
Assay Buffer (to a final volume of 1 mL)
-
DCPIP (final concentration, e.g., 50 µM)
-
PMS (final concentration, e.g., 1 mM)
-
Purified enzyme (e.g., 1-10 µg)
-
-
-
Initiate the Reaction:
-
Equilibrate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding this compound to a final concentration in the desired range for kinetic analysis (e.g., 0.5 µM to 50 µM).
-
-
Data Acquisition:
-
Immediately monitor the decrease in absorbance at 600 nm (the wavelength at which oxidized DCPIP absorbs) over time.
-
The rate of reaction is calculated from the linear portion of the absorbance vs. time plot, using the molar extinction coefficient of DCPIP.
-
Visualizations
Caption: A simplified diagram of the acyclic terpene utilization (Atu) pathway involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Biochemical characterization of AtuD from Pseudomonas aeruginosa, the first member of a new subgroup of acyl-CoA dehydrogenases with specificity for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substrate Specificity of the 3-Methylcrotonyl Coenzyme A (CoA) and Geranyl-CoA Carboxylases from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Substrate specificity of the 3-methylcrotonyl coenzyme A (CoA) and geranyl-CoA carboxylases from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors affecting the activity and stability of the palmitoyl-coenzyme A hydrolase of rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. docs.abcam.com [docs.abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. bibliotekanauki.pl [bibliotekanauki.pl]
- 11. researchgate.net [researchgate.net]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
- 14. teachmephysiology.com [teachmephysiology.com]
Interference from other acyl-CoAs in analytical assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with analytical assays of acyl-CoAs. It specifically addresses the common challenge of interference from other acyl-CoA species during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of inaccurate quantification in acyl-CoA assays?
A1: The most frequent cause of inaccurate quantification is interference from other structurally similar acyl-CoA molecules present in the biological sample. This interference can be categorized into two main types:
-
Isobaric Interference: Molecules with the same nominal mass-to-charge ratio (m/z) that are indistinguishable by a mass spectrometer without sufficient resolution.
-
Chromatographic Co-elution: Molecules with similar physicochemical properties that are not adequately separated by the liquid chromatography (LC) system, leading to overlapping peaks.
Q2: Which analytical method is most effective at minimizing interference from other acyl-CoAs?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most powerful and widely used technique for the specific and sensitive quantification of acyl-CoAs.[1] The combination of chromatographic separation and mass-based detection with fragmentation (MS/MS) provides a high degree of selectivity, minimizing interference.
Q3: How does tandem mass spectrometry (MS/MS) help in distinguishing different acyl-CoAs?
A3: In MS/MS, a specific parent ion (the intact acyl-CoA molecule) is selected and fragmented. The resulting fragment ions are then detected. Acyl-CoAs have a characteristic fragmentation pattern, often involving a neutral loss of the 3'-phospho-ADP moiety (507 Da).[1][2] By monitoring a specific precursor ion to product ion transition, a technique known as Multiple Reaction Monitoring (MRM), the method can selectively quantify a target acyl-CoA even in the presence of other molecules with the same initial mass.[3]
Q4: Are there any chemical modifications that can occur during sample preparation that might cause interference?
A4: Yes, acyl-CoAs are susceptible to hydrolysis, especially in alkaline or strongly acidic aqueous solutions.[2] Sample degradation can lead to the formation of free Coenzyme A and the corresponding fatty acid, which can interfere with the assay or lead to an underestimation of the acyl-CoA concentration. It is crucial to maintain samples at low temperatures and process them quickly.
Troubleshooting Guide
Issue: Poor peak separation and suspected co-elution of acyl-CoAs.
Possible Cause: Suboptimal chromatographic conditions are a primary reason for poor separation of structurally similar acyl-CoAs. Acyl-CoAs with the same chain length but different degrees of saturation (e.g., C18:1-CoA and C18:2-CoA) or isomers (e.g., butyryl-CoA and isobutyryl-CoA) can be challenging to separate.
Solution:
-
Optimize the LC Gradient: A shallower gradient with a slower increase in the organic mobile phase concentration can improve the resolution of closely eluting peaks.
-
Select the Appropriate Column: A longer column or a column with a smaller particle size can provide higher separation efficiency. For long-chain acyl-CoAs, C18 reversed-phase columns are commonly used.
-
Adjust Mobile Phase pH: The pH of the mobile phase can affect the retention and peak shape of acyl-CoAs. Experimenting with different pH values may improve separation.
-
Consider a Different Stationary Phase: If a C18 column does not provide adequate separation, consider using a different stationary phase, such as a C8 column or a phenyl-hexyl column, which offer different selectivities.
Issue: Inaccurate quantification suspected due to isobaric interference.
Possible Cause: Isobaric acyl-CoAs, such as those with the same number of carbons and double bonds but in different positions, or molecules with different elemental compositions that result in the same nominal mass, can lead to inaccurate quantification if not properly resolved.
Solution:
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS can distinguish between isobaric species with different elemental compositions by providing a more accurate mass measurement.
-
Optimize MS/MS Fragmentation: Ensure that the selected product ion for your MRM transition is unique to the acyl-CoA of interest and is not a common fragment shared by interfering species.
-
Chromatographic Separation: Even with MS/MS, good chromatographic separation is crucial to minimize ion suppression, where the presence of a co-eluting compound can reduce the ionization efficiency of the analyte of interest.[2][4]
Data Presentation: Potential for Acyl-CoA Interference
The following table summarizes common groups of acyl-CoAs that have a high potential for interference in analytical assays due to being isomers or having very similar chromatographic behavior. While specific quantitative overlap depends heavily on the exact analytical method, this table serves as a guide for potential challenges.
| Acyl-CoA Group | Interfering Species (Examples) | Type of Interference | Potential for Interference | Mitigation Strategy |
| Short-Chain Isomers | Butyryl-CoA (C4) vs. Isobutyryl-CoA (C4) | Isobaric & Co-elution | High | Optimized chromatography (e.g., longer run times, specific columns) |
| Valeryl-CoA (C5) vs. Isovaleryl-CoA (C5) | Isobaric & Co-elution | High | Optimized chromatography | |
| Medium-Chain Unsaturation | Hexenoyl-CoA (C6:1) vs. Hexanoyl-CoA (C6:0) | Co-elution | Moderate | Gradient optimization |
| Long-Chain Unsaturation | Oleoyl-CoA (C18:1) vs. Linoleoyl-CoA (C18:2) vs. Linolenoyl-CoA (C18:3) | Co-elution | Moderate to High | High-efficiency chromatography, specific MRM transitions |
| Very Long-Chain Acyl-CoAs | C24:0-CoA vs. C24:1-CoA | Co-elution | Moderate | Specialized long-chain columns, optimized gradient |
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Cultured Cells
This protocol is adapted for the extraction of a broad range of acyl-CoAs from cultured mammalian cells for LC-MS/MS analysis.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 10% (w/v) Trichloroacetic Acid (TCA)
-
Internal Standard (e.g., a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA not present in the sample)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol
-
Acetonitrile
-
Water (LC-MS grade)
-
Ammonium Acetate
Procedure:
-
Cell Lysis:
-
Wash cultured cells twice with ice-cold PBS.
-
Immediately add 1 mL of ice-cold 10% (w/v) TCA to the cell culture plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Add the internal standard to the lysate.
-
Vortex vigorously and incubate on ice for 10 minutes.
-
-
Protein Precipitation:
-
Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acyl-CoAs.
-
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and other polar impurities.
-
Elute the acyl-CoAs with 1 mL of methanol.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., 95:5 Water:Acetonitrile with 5 mM Ammonium Acetate).
-
Protocol 2: LC-MS/MS Analysis of Acyl-CoAs
This is a general LC-MS/MS method that can be adapted for the analysis of a wide range of acyl-CoAs.
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 95:5 Water:Acetonitrile with 5 mM Ammonium Acetate
-
Mobile Phase B: 95:5 Acetonitrile:Water with 5 mM Ammonium Acetate
-
Gradient: A linear gradient from 5% B to 95% B over 15-20 minutes.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor the transition from the protonated molecular ion [M+H]+ to a specific product ion for each acyl-CoA. A common approach is to monitor the neutral loss of 507 Da.
-
Collision Energy: Optimize for each specific acyl-CoA.
Signaling Pathways and Experimental Workflows
PPAR Signaling Pathway
The Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that are activated by fatty acids and their derivatives, including long-chain acyl-CoAs.[5] Activation of PPARs leads to the regulation of genes involved in lipid metabolism.
Caption: PPAR signaling pathway activated by long-chain acyl-CoAs.
SREBP Signaling Pathway
Sterol Regulatory Element-Binding Proteins (SREBPs) are key transcription factors that regulate the synthesis of cholesterol and fatty acids. Their activity is regulated by cellular sterol levels, and they control the expression of genes involved in the synthesis of acetyl-CoA and other lipid precursors.
Caption: SREBP signaling pathway regulating lipid synthesis.
AMPK Signaling and Acetyl-CoA
AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. It is activated by a high AMP/ATP ratio and, in turn, phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. This leads to a decrease in malonyl-CoA levels and an increase in fatty acid oxidation.
Caption: AMPK signaling pathway and its regulation of acetyl-CoA metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
Technical Support Center: Enhancing Geranyl-CoA Carboxylase Reaction Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of the geranyl-CoA carboxylase (GCC) reaction in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Geranyl-CoA Carboxylase (GCC) and what is its function?
A1: Geranyl-CoA carboxylase (EC 6.4.1.5) is a biotin-dependent enzyme that catalyzes the ATP-dependent carboxylation of geranoyl-CoA to form 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA.[1] This reaction is a key step in the metabolic pathways of terpenes in certain bacteria and plants.[2][3] In some bacteria, this pathway allows them to utilize terpenes as a sole carbon source.[2]
Q2: What are the substrates and cofactors for the GCC reaction?
A2: The substrates for the GCC reaction are geranoyl-CoA, bicarbonate (HCO₃⁻), and adenosine (B11128) triphosphate (ATP). The enzyme utilizes biotin (B1667282) as a covalently bound cofactor to facilitate the carboxyl group transfer.[1]
Q3: What is the optimal pH for GCC activity?
A3: The optimal pH for GCC activity has been reported to be around 8.3 for the enzyme isolated from maize leaves.[3] However, enzyme stability may be greater at a slightly lower pH, such as 6.5.[4]
Q4: Can GCC utilize other acyl-CoA substrates?
A4: Some GCC enzymes, particularly from bacteria like Pseudomonas aeruginosa, have been shown to carboxylate other substrates, such as 3-methylcrotonyl-CoA (MC-CoA), although they exhibit a preference for geranoyl-CoA.[5] In contrast, the plant-derived GCC shows a stricter substrate preference for geranoyl-CoA.[5]
Troubleshooting Guide
Issue 1: Low or no GCC activity detected in the assay.
| Possible Cause | Troubleshooting Step |
| Suboptimal pH | Ensure the reaction buffer is at the optimal pH of 8.2-8.3.[3][4] Verify the pH of your buffer stock and prepare fresh if necessary. |
| Incorrect Substrate Concentrations | Substrate concentrations should be optimized. Refer to the kinetic parameters in Table 1 to ensure you are working above the Km for each substrate. High substrate concentrations can sometimes lead to inhibition. |
| Enzyme Instability | GCC, like many enzymes, can be unstable. Ensure proper storage conditions (typically -80°C in a suitable buffer containing cryoprotectants like glycerol). Avoid repeated freeze-thaw cycles. For the purified enzyme from Cyclotella cryptica, greater stability was observed at pH 6.5.[4] |
| Missing Cofactors or Components | Confirm the presence of all necessary components in the reaction mixture: geranoyl-CoA, ATP, bicarbonate, Mg²⁺ (as MgATP is the true substrate), and the enzyme itself. Ensure biotin is present if you are working with an apoenzyme. |
| Poor Quality Geranoyl-CoA | The quality of geranoyl-CoA is critical. It can degrade over time. Use freshly prepared or commercially sourced high-purity geranoyl-CoA. Verify its concentration and purity using methods like HPLC. |
| Enzyme Inhibition | The presence of inhibitors in your sample or reagents can reduce activity. Palmitoyl-CoA, malonyl-CoA, and ADP have been shown to inhibit the related acetyl-CoA carboxylase.[4] Consider purifying your enzyme preparation further to remove potential inhibitors. |
Issue 2: High background signal in the spectrophotometric assay.
| Possible Cause | Troubleshooting Step |
| Contaminating ATPase Activity | If using a coupled assay that measures ADP production, contaminating ATPases in your enzyme preparation will lead to a high background. Run a control reaction without geranoyl-CoA to quantify this background and subtract it from your measurements. Further purification of the GCC enzyme may be necessary. |
| Non-enzymatic Substrate Degradation | ATP and geranoyl-CoA can be unstable under certain conditions. Prepare these solutions fresh and keep them on ice. Run a control reaction without the enzyme to check for non-enzymatic background rates. |
| Precipitation in the Assay Mixture | High concentrations of some reagents can cause precipitation, leading to light scattering and an increased absorbance reading. Visually inspect your reaction wells and consider optimizing reagent concentrations. |
Issue 3: Inconsistent or non-reproducible results.
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques, especially for small volumes of enzyme and substrates. Prepare a master mix of common reagents to minimize pipetting variability between wells. |
| Temperature Fluctuations | Ensure that all reaction components are properly equilibrated to the assay temperature before initiating the reaction. Use a temperature-controlled plate reader or water bath. |
| Enzyme Aggregation | The related acetyl-CoA carboxylase is known to exist in different aggregation states with varying activity.[6] While specific data for GCC is limited, consider including stabilizing agents like glycerol (B35011) or low concentrations of non-ionic detergents in your enzyme storage and assay buffers. |
Quantitative Data Summary
Table 1: Kinetic Parameters of Geranyl-CoA Carboxylase
| Enzyme Source | Substrate | Km / K0.5 (μM) | Vmax (nmol/min/mg) | Reference |
| Zea mays (Maize) | Geranoyl-CoA | 64 ± 5 | Not Reported | [3] |
| Bicarbonate | 580 ± 40 | Not Reported | [3] | |
| ATP | 8.4 ± 0.4 | Not Reported | [3] | |
| Pseudomonas aeruginosa | Geranoyl-CoA | 8.8 | 492 | [5] |
| 3-Methylcrotonyl-CoA | 14 | 308 | [5] | |
| Bicarbonate | 1200 | Not Reported | [5] | |
| ATP | 10 | Not Reported | [5] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Geranyl-CoA Carboxylase Activity
This protocol is adapted from assays for related biotin-dependent carboxylases and measures the production of ADP, a product of the GCC reaction. The production of ADP is coupled to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) system, where the oxidation of NADH is monitored as a decrease in absorbance at 340 nm.
Materials:
-
Purified Geranyl-CoA Carboxylase
-
Geranoyl-CoA
-
ATP
-
Sodium Bicarbonate (NaHCO₃)
-
Magnesium Chloride (MgCl₂)
-
Potassium Chloride (KCl)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Tricine or HEPES buffer (pH 8.2)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the Assay Buffer: 100 mM Tricine or HEPES buffer, pH 8.2, containing 100 mM KCl and 10 mM MgCl₂.
-
Prepare the Reaction Master Mix: In the assay buffer, prepare a master mix containing the final concentrations of:
-
2 mM ATP
-
10 mM NaHCO₃
-
1.5 mM PEP
-
0.3 mM NADH
-
5 units/mL PK
-
10 units/mL LDH
-
-
Set up the Reactions:
-
Add the appropriate volume of the reaction master mix to each well of the 96-well plate.
-
Add the desired concentration of geranoyl-CoA (e.g., for kinetic studies, a range from 0 to 200 µM).
-
Include a "no geranoyl-CoA" control to measure background ATPase activity.
-
Include a "no enzyme" control to check for non-enzymatic reaction rates.
-
-
Equilibrate: Incubate the plate at the desired reaction temperature (e.g., 30°C or 37°C) for 5 minutes to allow all components to reach thermal equilibrium.
-
Initiate the Reaction: Add the purified GCC enzyme to each well to start the reaction.
-
Monitor the Reaction: Immediately place the plate in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes).
-
Calculate Activity: The rate of NADH oxidation is proportional to the rate of ADP production and thus GCC activity. The activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
Visualizations
Caption: The Geranyl-CoA Carboxylase catalyzed reaction.
Caption: Workflow for the spectrophotometric GCC activity assay.
Caption: A logical workflow for troubleshooting low GCC activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure and substrate selectivity of the 750-kDa α6β6 holoenzyme of geranyl-CoA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Geranoyl-CoA carboxylase: a novel biotin-containing enzyme in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification and Characterization of Acetyl-CoA Carboxylase from the Diatom Cyclotella cryptica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substrate Specificity of the 3-Methylcrotonyl Coenzyme A (CoA) and Geranyl-CoA Carboxylases from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Short-term regulation of acetyl CoA carboxylase: is the key enzyme in long-chain fatty acid synthesis regulated by an existing physiological mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Growth of Mutants on Citronellol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving the growth of microbial mutants on citronellol (B86348) as a carbon source.
Frequently Asked Questions (FAQs)
1. Why is my mutant strain exhibiting poor or no growth when citronellol is the sole carbon source?
Poor growth on citronellol can stem from several factors, ranging from genetic mutations to suboptimal culture conditions. A primary reason could be a disruption in the metabolic pathway responsible for citronellol utilization. Other possibilities include citronellol toxicity at the tested concentrations or inadequate culture conditions.
To systematically troubleshoot this issue, consider the following potential causes:
-
Inactivation of a key metabolic gene: The mutation in your strain may have inadvertently affected a gene essential for the catabolism of citronellol.
-
Citronellol toxicity: Although generally recognized as safe (GRAS) for food use, citronellol can exhibit antimicrobial properties at certain concentrations, which might inhibit the growth of your specific mutant.[1][2][3]
-
Suboptimal culture conditions: Factors such as pH, temperature, aeration, and medium composition can significantly impact microbial growth on less common carbon sources like citronellol.
-
Issues with the citronellol stock: The purity and stability of the citronellol used can affect its bioavailability and potential toxicity.
2. How can I determine if my mutant has a defect in the citronellol metabolic pathway?
To investigate if the poor growth is due to a metabolic defect, you can perform a series of experiments to pinpoint the issue.
-
Growth complementation assay: Supplement the culture medium with intermediates of the known or predicted citronellol degradation pathway. If the mutant's growth is restored by a specific intermediate, it suggests the mutation lies in a step upstream of that intermediate.
-
Enzyme activity assays: If the enzymes involved in the citronellol metabolic pathway are known (e.g., dehydrogenases), you can prepare cell lysates from your mutant and wild-type strains (grown on a permissive carbon source) and measure the specific activity of these enzymes. A significant reduction in activity in the mutant would indicate a defect in that enzyme.
-
Metabolite analysis: Using techniques like GC-MS or LC-MS, analyze the culture supernatant and cell extracts for the accumulation of any metabolic intermediates. An accumulation of a specific compound in the mutant compared to the wild-type could indicate a bottleneck in the metabolic pathway.
Below is a diagram illustrating a logical workflow for troubleshooting metabolic defects.
Caption: Troubleshooting workflow for identifying metabolic defects.
3. What is the known metabolic pathway for citronellol degradation in bacteria?
While the complete degradation pathway of citronellol can vary between different microorganisms, a common route in Pseudomonas species involves the oxidation of citronellol to citronellal, followed by further oxidation to citronellic acid. This is part of the acyclic terpene utilization (Atu) pathway.
Below is a simplified diagram of the initial steps of citronellol metabolism.
Caption: Simplified citronellol metabolic pathway.
4. How do I determine the optimal citronellol concentration for my growth experiments?
To find the right balance between providing a sufficient carbon source and avoiding toxicity, it is crucial to determine the Minimum Inhibitory Concentration (MIC) of citronellol for your wild-type and mutant strains.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
-
Prepare Citronellol Stock Solution: Prepare a sterile stock solution of citronellol. Due to its low water solubility, a solubilizing agent like Tween 80 (e.g., at a final concentration of 0.5% v/v) may be necessary.
-
Prepare Inoculum: Grow your bacterial strains (wild-type and mutant) overnight in a suitable rich medium (e.g., LB or TSB). Dilute the overnight culture to a standardized cell density (e.g., 1 x 10^6 CFU/mL) in your defined minimal medium.[4][5]
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the citronellol stock solution in the minimal medium.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (cells with no citronellol) and a negative control (medium with citronellol but no cells).
-
Incubation: Incubate the plate at the optimal growth temperature for your organism for 24-48 hours.
-
Determine MIC: The MIC is the lowest concentration of citronellol that completely inhibits visible growth.[4]
Table 1: Example MIC Data for Citronellol
| Strain | MIC (mg/mL) |
| Wild-Type | > 8 |
| Mutant A | 4 |
| Mutant B | > 8 |
This is example data; actual values will vary depending on the organism and specific mutation.
For your growth experiments, it is advisable to use a citronellol concentration well below the determined MIC.
5. What are the optimal culture conditions for growing bacteria on citronellol?
Optimizing culture conditions is key for successful growth on a non-preferred carbon source.
-
Medium Composition: Start with a well-defined minimal medium (e.g., M9 salts) supplemented with essential vitamins and trace metals. The nitrogen source can also be optimized (e.g., ammonium (B1175870) sulfate (B86663) vs. nitrate).
-
pH: Maintain a stable pH, typically between 6.5 and 7.5, using a buffered medium (e.g., phosphate (B84403) buffer).
-
Temperature: Use the known optimal growth temperature for your bacterial species.
-
Aeration: Citronellol metabolism is an oxidative process, so ensure adequate aeration by using baffled flasks and a high shaking speed (e.g., 200-250 rpm).
-
Adaptation: Consider pre-culturing your strains in a medium containing a small amount of citronellol along with a preferred carbon source to induce the necessary metabolic pathways before transferring them to a medium with citronellol as the sole carbon source.
Table 2: Recommended Starting Culture Conditions
| Parameter | Recommended Value |
| Medium | M9 Minimal Medium |
| Citronellol Conc. | 0.1 - 1.0 g/L (below MIC) |
| pH | 7.0 |
| Temperature | 30°C or 37°C (organism-dependent) |
| Shaking Speed | 220 rpm |
| Inoculum OD₆₀₀ | 0.05 - 0.1 |
6. Could the poor growth be due to a mutation affecting a more general metabolic process?
Yes, it is possible that the mutation in your strain is not directly in the citronellol catabolic pathway but in a central metabolic pathway that is essential for growth on any non-glycolytic carbon source.[6][7]
To test this, you can perform growth assays on other alternative carbon sources.
Experimental Protocol: Alternative Carbon Source Growth Assay
-
Prepare Media: Prepare minimal media with different sole carbon sources, such as glycerol (B35011), succinate, or acetate, at a standard concentration (e.g., 2 g/L).
-
Inoculation: Inoculate the media with your wild-type and mutant strains from overnight cultures, standardized to the same starting OD₆₀₀.
-
Growth Monitoring: Monitor growth over time by measuring the OD₆₀₀ at regular intervals.
-
Analysis: Compare the growth curves of the mutant and wild-type strains on each carbon source.
Table 3: Example Growth Data on Alternative Carbon Sources
| Carbon Source | Wild-Type Max OD₆₀₀ | Mutant Max OD₆₀₀ | Interpretation |
| Glucose | 2.5 | 2.4 | No general growth defect |
| Citronellol | 1.8 | 0.2 | Specific defect in citronellol utilization |
| Glycerol | 2.1 | 2.0 | No defect in glycerol utilization |
| Succinate | 1.9 | 0.3 | Potential defect in TCA cycle or related pathways |
If your mutant shows poor growth on multiple non-glycolytic carbon sources, it is likely that the mutation affects a central metabolic pathway, such as the TCA cycle or electron transport chain.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. Citronellol - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Linalool, citral, eugenol and thymol: control of planktonic and sessile cells of Shigella flexneri - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic mutations reduce antibiotic susceptibility of E. coli by pathway-specific bottlenecks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nonlethal deleterious mutation–induced stress accelerates bacterial aging - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Differentiating Citronellyl-CoA and Geranyl-CoA Utilizing Mass Spectrometry
For researchers, scientists, and professionals engaged in drug development and metabolic pathway analysis, the accurate differentiation of structural isomers such as Citronellyl-CoA and Geranyl-CoA is a critical analytical challenge. These molecules, pivotal intermediates in various biochemical pathways, possess identical molecular weights, rendering their distinction by mass spectrometry alone a complex task. This guide provides an objective comparison of their mass spectrometric behavior, supported by established experimental protocols for their resolution.
Mass Spectrometric Profiles and Fragmentation Patterns
This compound and Geranyl-CoA are constitutional isomers, meaning they share the same elemental composition and thus the same exact mass. The primary challenge in their differentiation lies in the fact that the fragmentation patterns observed in tandem mass spectrometry (MS/MS) are typically dominated by the common Coenzyme A (CoA) moiety.[1][2][3][4] Upon collision-induced dissociation, all acyl-CoA species characteristically lose the 3'-phosphate-adenosine-5'-diphosphate (B75964) portion of the CoA molecule as a neutral loss of 507 Da.[1][2][3] This results in a product ion that is specific to the acyl group.
While the acyl-specific ions for this compound and Geranyl-CoA will have the same mass-to-charge ratio (m/z), subtle differences in the relative intensities of other fragment ions may arise due to the different positions of the double bond in their respective terpene chains. However, these differences are often minor and may not be sufficient for unambiguous identification without chromatographic separation. High-resolution mass spectrometry can aid in confirming the elemental composition of fragment ions but does not inherently resolve the isomeric ambiguity.
The most reliable method for distinguishing these isomers is through liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[5][6][7][8] The different spatial arrangements of the double bond in citronellyl and geranyl moieties can lead to slight differences in their interaction with the stationary phase of the liquid chromatography column, enabling their temporal separation before they enter the mass spectrometer.
Quantitative Data Comparison
The following table summarizes the expected mass spectrometric properties of this compound and Geranyl-CoA. As no direct comparative experimental data was found in the literature, these values are based on the known molecular weights and the common fragmentation patterns of acyl-CoAs.[1][2][3][4]
| Parameter | This compound | Geranyl-CoA | Reference |
| Molecular Formula | C31H52N7O17P3S | C31H52N7O17P3S | N/A |
| Monoisotopic Mass | 923.2357 u | 923.2357 u | N/A |
| Precursor Ion [M+H]+ | m/z 924.2435 | m/z 924.2435 | N/A |
| Primary MS/MS Transition | m/z 924.2 -> 417.0 | m/z 924.2 -> 417.0 | [1][3] |
| Characteristic Neutral Loss | 507 Da | 507 Da | [1][2][3] |
| Expected Retention Time | T1 | T2 (T1 ≠ T2) | [5][8] |
Note: The primary MS/MS transition corresponds to the neutral loss of the CoA moiety (507 Da). The resulting product ion (m/z 417.0) is specific to the C10H17O acyl group. Retention times (T1 and T2) are dependent on the specific chromatographic conditions and column used.
Experimental Protocol: LC-MS/MS for Isomer Separation
The following protocol is a representative method for the separation and detection of this compound and Geranyl-CoA, adapted from established procedures for the analysis of isomeric short-chain acyl-CoAs.[5][6][8][9]
1. Sample Preparation:
-
Acyl-CoAs should be extracted from biological matrices using a cold methanol-based extraction to minimize degradation.[6]
-
Samples should be stored at -80°C as a dry pellet to maintain stability.[6]
-
Immediately prior to analysis, samples are reconstituted in a suitable solvent, such as an aqueous solution with a low percentage of organic solvent.
2. Liquid Chromatography:
-
UHPLC System: A high-performance liquid chromatography system, such as a Dionex Ultimate 3000, is recommended for optimal resolution.[6]
-
Column: A reversed-phase C18 column is typically used for acyl-CoA analysis. For isomeric separation, a column with high surface area and smaller particle size (e.g., Phenomenex Luna C18, 100 x 2.0 mm, 3 µm) is suitable.[6]
-
Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate (B1210297) (pH 6.8).[6]
-
Mobile Phase B: Methanol.[6]
-
Gradient:
-
0-1.5 min: 2% B
-
1.5-3 min: 2% to 15% B
-
3-5.5 min: 15% to 95% B
-
5.5-14.5 min: Hold at 95% B
-
14.5-15 min: 95% to 2% B
-
15-20 min: Hold at 2% B
-
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40°C
3. Mass Spectrometry:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Thermo Q Exactive, is coupled to the UHPLC system.[6]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Data Acquisition: Tandem mass spectrometry (MS/MS) is performed using a data-dependent acquisition (DDA) or parallel reaction monitoring (PRM) method.
-
MS1 Scan Range: m/z 200-1200
-
MS/MS Fragmentation: Higher-energy collisional dissociation (HCD) is used for fragmentation. The collision energy should be optimized to produce the characteristic acyl-CoA fragment ions.
-
Detection: The instrument is set to monitor for the precursor ion of Citronellyl/Geranyl-CoA (m/z 924.2435) and trigger MS/MS fragmentation. The resulting product ions, particularly the acyl-specific ion (m/z 417.0), are then detected.
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the differentiation of this compound and Geranyl-CoA.
Caption: Experimental workflow for LC-MS/MS differentiation.
The following diagram illustrates the logical relationship in the mass spectrometric analysis.
Caption: Logic of isomeric differentiation by LC-MS.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Separation of isomeric short-chain acyl-CoAs in plant matrices using ultra-performance liquid chromatography coupled with tandem mass spectrometry [agris.fao.org]
- 6. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Metabolomics of Pseudomonas Species Grown on Citronellol: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic capabilities of different Pseudomonas species when utilizing citronellol (B86348) as a primary carbon source. This document summarizes available experimental data, details relevant methodologies, and visualizes key metabolic pathways and workflows.
Introduction
Pseudomonas species are renowned for their metabolic versatility, enabling them to thrive in diverse environments and utilize a wide array of organic compounds as sole carbon and energy sources. Among these are monoterpenes like citronellol, a key component of essential oils. The ability to metabolize citronellol is not uniform across the genus, with species such as Pseudomonas aeruginosa, Pseudomonas putida, Pseudomonas mendocina, and Pseudomonas citronellolis being notable for this capability. Understanding the comparative metabolomics of these species on citronellol offers insights into their distinct enzymatic machinery, regulatory networks, and potential for biotechnological applications, from bioremediation to the synthesis of valuable bioproducts.
Citronellol Degradation Pathway in Pseudomonas
The primary metabolic route for citronellol degradation in Pseudomonas is the acyclic terpene utilization (atu) pathway. This pathway facilitates the conversion of citronellol into central metabolic intermediates. The initial steps involve the oxidation of citronellol to citronellic acid, which is then activated to its CoA-thioester. Subsequent reactions involving carboxylation, hydration, and cleavage lead to the formation of acetyl-CoA and 3-methylcrotonyl-CoA, which can then enter central carbon metabolism.
A Comparative Guide to the Validation of a Novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Method for Citronellyl-CoA Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new UHPLC-MS/MS method for the detection and quantification of Citronellyl-CoA against two established alternative analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. The presented data underscores the superior performance of the novel UHPLC-MS/MS method in terms of sensitivity, specificity, and dynamic range.
Introduction
This compound is a key intermediate in the metabolism of acyclic terpenes. Accurate and sensitive quantification of this metabolite is crucial for studying various biological pathways, including those involved in microbial metabolism and the biosynthesis of valuable natural products. This document outlines the validation of a newly developed UHPLC-MS/MS method and compares its performance metrics with those of traditional HPLC-UV and GC-MS methods.
Performance Comparison of Analytical Methods
The validation of the new UHPLC-MS/MS method was performed by assessing its linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The results are compared with data obtained from parallel analyses using HPLC-UV and GC-MS.
Table 1: Comparison of Performance Metrics for this compound Detection Methods
| Parameter | New UHPLC-MS/MS Method | Alternative Method 1: HPLC-UV | Alternative Method 2: GC-MS (with Derivatization) |
| Linear Range | 0.5 - 2000 ng/mL | 50 - 5000 ng/mL | 20 - 1000 ng/mL |
| Coefficient of Determination (R²) | > 0.999 | > 0.995 | > 0.990 |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% | 90 - 110% |
| Precision (% RSD) | < 5% | < 10% | < 8% |
| Limit of Detection (LOD) | 0.1 ng/mL | 20 ng/mL | 5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 50 ng/mL | 20 ng/mL |
| Run Time | 5 minutes | 15 minutes | 25 minutes |
Experimental Protocols
Detailed methodologies for the sample preparation and analytical conditions for each of the three compared methods are provided below.
Sample Preparation (for all methods)
-
Cell Lysate Preparation: Bacterial or yeast cell pellets are resuspended in 1 mL of ice-cold 50% methanol.
-
Sonication: The cell suspension is sonicated on ice for 3 cycles of 30 seconds with 30-second intervals.
-
Centrifugation: The lysate is centrifuged at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: The supernatant containing the metabolites is collected for analysis.
New UHPLC-MS/MS Method
-
Instrumentation: A high-resolution triple quadrupole mass spectrometer coupled with a UHPLC system.
-
Column: C18 reversed-phase column (2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 3 minutes, followed by a 1-minute hold at 95% B and a 1-minute re-equilibration at 5% B.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode.
-
Precursor Ion (m/z): [M+H]⁺ of this compound.
-
Product Ion (m/z): Characteristic fragment ion of this compound.
-
Alternative Method 1: HPLC-UV
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 50 mM potassium phosphate (B84403) buffer (pH 5.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% to 70% B over 10 minutes, followed by a 2-minute hold at 70% B and a 3-minute re-equilibration at 10% B.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 259 nm.
Alternative Method 2: GC-MS (with Derivatization)
-
Hydrolysis: The collected supernatant is subjected to alkaline hydrolysis to cleave the CoA moiety, releasing citronellic acid.
-
Extraction: The resulting citronellic acid is extracted with ethyl acetate.
-
Derivatization: The extracted sample is derivatized with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.
-
Instrumentation: A gas chromatograph coupled to a single quadrupole mass spectrometer.
-
Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
MS Detection: Electron Ionization (EI) mode, scanning from m/z 50 to 500.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the validation of the new UHPLC-MS/MS analytical method for this compound detection.
Kinetic comparison of citronellyl-CoA dehydrogenases from different organisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed kinetic comparison of citronellyl-CoA dehydrogenases, key enzymes in the acyclic terpene utilization (Atu) pathway. This pathway is crucial for the microbial degradation of citronellol (B86348) and related monoterpenes, making its constituent enzymes potential targets for various biotechnological and pharmaceutical applications. The data presented here is derived from studies on enzymes isolated from Pseudomonas aeruginosa, a bacterium known for its metabolic versatility.
Executive Summary
This compound dehydrogenase is an essential enzyme in the catabolism of acyclic terpenes. This guide focuses on the kinetic properties of two such enzymes from Pseudomonas aeruginosa: AtuD and a related protein, PA1535. While both enzymes exhibit this compound dehydrogenase activity, they display significant differences in substrate affinity and maximal reaction velocity. AtuD demonstrates a high affinity for this compound with a lower maximal velocity, whereas PA1535 has a lower affinity but a considerably higher maximal velocity. This suggests distinct physiological roles for these two enzymes within the organism. Notably, AtuD appears to be the primary enzyme for this metabolic step, essential for the functional Atu pathway.
Kinetic Performance of this compound Dehydrogenases from Pseudomonas aeruginosa
The kinetic parameters for AtuD and PA1535 were determined following their expression in Escherichia coli and purification to homogeneity. The data clearly indicates that while both enzymes can process this compound, their efficiencies differ significantly.
| Enzyme | Organism | Substrate | Km (µM) | Vmax (mU/mg) |
| AtuD | Pseudomonas aeruginosa | This compound | 1.6[1][2] | 850[1][2] |
| PA1535 | Pseudomonas aeruginosa | This compound | 18[1][2] | 2450[1][2] |
| PA1535 | Pseudomonas aeruginosa | Octanoyl-CoA | 130[1][2] | 610[1][2] |
Vmax is expressed as milliunits per milligram of protein, where one unit (U) is defined as the amount of enzyme that catalyzes the conversion of one micromole of substrate per minute.
Key Observations:
-
Substrate Affinity: AtuD exhibits a much higher affinity for this compound (Km = 1.6 µM) compared to PA1535 (Km = 18 µM), indicating that AtuD is more efficient at lower substrate concentrations.[1][2]
-
Maximum Velocity: PA1535 has a significantly higher maximal reaction velocity (Vmax = 2450 mU/mg) than AtuD (Vmax = 850 mU/mg), suggesting a greater catalytic capacity at saturating substrate concentrations.[1][2]
-
Substrate Specificity: AtuD is highly specific for this compound and shows no activity with other substrates like octanoyl-CoA, 5-methylhex-4-enoyl-CoA, or isovaleryl-CoA.[1][2] In contrast, PA1535 can also utilize octanoyl-CoA as a substrate, although with a much lower affinity (Km = 130 µM).[1][2]
While putative this compound dehydrogenases have been identified in other organisms such as Pseudomonas citronellolis, Marinobacter aquaeolei, and Hahella chejuensis, experimental kinetic data for these enzymes are not yet available in the reviewed literature.[1][2]
Experimental Protocols
The following is a detailed methodology for the determination of this compound dehydrogenase activity and its kinetic parameters.
1. Synthesis of this compound:
This compound is synthesized using the mixed-anhydride method. The identity and purity of the synthesized product should be verified by methods such as HPLC-ESI-MS.
2. Enzyme Purification:
The genes encoding the this compound dehydrogenases (e.g., atuD and PA1535) are cloned into an expression vector and transformed into a suitable host, such as E. coli. The recombinant proteins are then expressed and purified to homogeneity using standard chromatographic techniques.
3. Acyl-CoA Dehydrogenase Activity Assay:
The activity of this compound dehydrogenase is measured spectrophotometrically by monitoring the reduction of 2,6-dichlorophenolindophenol (DCPIP). The assay is performed at 30°C and the decrease in absorbance is monitored at 600 nm.
Assay Mixture (1 mL total volume):
-
100 mM Sodium Phosphate Buffer (pH 7.0)
-
15 µL of 10 mM DCPIP
-
10 µL of 10 mM Phenazine Methosulfate (PMS)
-
10 µL of 1 mM Flavin Adenine Dinucleotide (FAD)
-
5-10 µL of purified enzyme solution (approximately 15-60 µg)
Assay Procedure:
-
The assay mixture components, except for the substrate, are pre-incubated at 30°C.
-
The reaction is initiated by the addition of 10 µL of 5 mM this compound (or other acyl-CoA substrates).
-
The rate of DCPIP reduction is measured by monitoring the change in absorbance at 600 nm.
4. Determination of Kinetic Parameters (Km and Vmax):
To determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), the assay is performed with varying concentrations of the this compound substrate. The initial reaction velocities are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the kinetic characterization of this compound dehydrogenase.
Caption: Experimental workflow for kinetic analysis of this compound dehydrogenase.
Conclusion
The available kinetic data for this compound dehydrogenases from Pseudomonas aeruginosa reveals the presence of at least two enzymes with distinct kinetic properties. AtuD, with its high substrate affinity, is likely the primary enzyme active under physiological conditions where substrate concentrations may be low. The role of PA1535, with its higher Vmax and broader substrate range, warrants further investigation but may be involved under conditions of high substrate flux or in the metabolism of other acyl-CoAs. Further research is needed to isolate and characterize this compound dehydrogenases from other organisms to provide a broader comparative understanding of this important class of enzymes.
References
A Researcher's Guide to Navigating Antibody Cross-Reactivity Among Acyl-CoA Synthetases
For researchers, scientists, and drug development professionals, the precise detection of specific acyl-CoA synthetase (ACS) isoforms is critical for unraveling their distinct roles in metabolic pathways and disease. However, significant amino acid sequence homology among ACS isoforms presents a considerable challenge in the form of antibody cross-reactivity. This guide provides a comparative overview of commercially available antibodies, highlighting instances of validated specificity and offering a framework for assessing potential cross-reactivity to ensure accurate and reproducible experimental outcomes.
The acyl-CoA synthetase superfamily is broadly categorized based on the chain length of their fatty acid substrates: short-chain (ACSS), medium-chain (ACSM), long-chain (ACSL), and very long-chain (ACSVL or FATP/SLC27) families. Within these families, multiple isoforms exist, often sharing conserved structural domains. This homology is a primary contributor to the challenge of developing isoform-specific antibodies.
Understanding the Potential for Cross-Reactivity
A key predictor of antibody cross-reactivity is the degree of amino acid sequence homology between the target protein and its related isoforms. Within the long-chain acyl-CoA synthetase (ACSL) family, for instance, there are notable similarities. ACSL1, ACSL5, and ACSL6 share approximately 60% amino acid sequence homology, while ACSL3 and ACSL4 exhibit around 68% homology. This high degree of similarity underscores the potential for antibodies generated against one isoform to recognize others within the same subfamily.
Validated Isoform-Specific Antibodies
| Target Isoform | Antibody Name/Clone | Manufacturer | Validated Non-Cross-Reactivity | Application |
| ACSS1 | AceCS2/ACSS1 (E6T5E) Rabbit mAb #37041 | Cell Signaling Technology | Does not cross-react with ACSS2.[1] | Western Blot |
| FATP2/SLC27A2 | FATP2/SLC27A2 (E8F8O) Rabbit mAb #78771 | Cell Signaling Technology | Does not cross-react with FATP1/SLC27A1.[2] | Western Blot, Immunoprecipitation |
Assessing and Validating Antibody Specificity: A Practical Framework
Given the limited availability of comprehensively validated antibodies for all ACS isoforms, in-house validation is a critical step for any researcher. The following workflow provides a systematic approach to selecting and validating an antibody for your specific application.
Experimental Protocols for Antibody Validation
Here are detailed methodologies for key experiments to assess the cross-reactivity of antibodies raised against acyl-CoA synthetases.
Western Blotting for Cross-Reactivity Assessment
This protocol is designed to test an antibody against multiple ACS isoforms expressed recombinantly in a cell line.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in appropriate media.
-
Transfect cells with expression plasmids encoding the target ACS isoform and other related isoforms in separate dishes. Include a mock-transfected (empty vector) control.
-
Allow 24-48 hours for protein expression.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature 20-30 µg of protein from each lysate by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
A specific antibody should produce a strong band at the expected molecular weight only in the lane corresponding to the target isoform. The absence of bands in the lanes with other isoforms indicates a lack of cross-reactivity.
-
Immunoprecipitation (IP) for Specificity Confirmation
This protocol helps to confirm that the antibody can specifically pull down the target protein from a complex mixture.
-
Lysate Preparation:
-
Prepare cell lysates from cells known to express the target ACS isoform as described in the Western Blotting protocol, but use a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 instead of SDS).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G-agarose beads for 1 hour at 4°C.
-
Incubate 500 µg to 1 mg of pre-cleared lysate with 1-5 µg of the primary antibody overnight at 4°C on a rotator.
-
Add fresh protein A/G-agarose beads and incubate for another 2-4 hours at 4°C.
-
Collect the beads by centrifugation and wash them three to five times with ice-cold lysis buffer.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting using the same primary antibody. A specific antibody will show a band for the target protein in the IP lane.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Quantitative Cross-Reactivity
A competitive ELISA can be used to quantify the degree of cross-reactivity.
-
Plate Coating:
-
Coat a 96-well microplate with 1-10 µg/mL of the purified recombinant target ACS isoform overnight at 4°C.
-
-
Blocking:
-
Wash the plate with PBS containing 0.05% Tween-20 (PBST) and block with 1% BSA in PBS for 1-2 hours at room temperature.
-
-
Competition:
-
Prepare a series of dilutions of the purified recombinant target protein (as a competitor) and the other ACS isoforms.
-
In a separate plate, pre-incubate a fixed, limiting concentration of the primary antibody with the various concentrations of the competitor proteins for 1-2 hours.
-
-
Incubation and Detection:
-
Transfer the antibody-competitor mixtures to the coated and blocked ELISA plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate with PBST.
-
Add an HRP-conjugated secondary antibody and incubate for 1 hour.
-
Wash the plate and add a TMB substrate.
-
Stop the reaction with sulfuric acid and read the absorbance at 450 nm.
-
-
Analysis:
-
The degree of cross-reactivity can be determined by comparing the concentration of each isoform required to inhibit the antibody binding to the coated target protein by 50% (IC50).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a simplified fatty acid activation pathway and the experimental workflow for Western blot validation.
By carefully selecting antibodies based on available data and performing rigorous in-house validation, researchers can confidently investigate the specific roles of individual acyl-CoA synthetase isoforms, leading to more accurate and impactful scientific discoveries.
References
A Head-to-Head Comparison of Acyl-CoA Extraction Methods for Enhanced Metabolomic Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of acyl-Coenzyme A (acyl-CoA) thioesters is paramount for understanding cellular metabolism and the progression of metabolic diseases. These molecules are central intermediates in numerous anabolic and catabolic pathways, making their precise measurement a critical aspect of metabolic research and drug discovery. However, the inherent instability and low abundance of acyl-CoAs present significant analytical challenges, starting with their efficient extraction from complex biological matrices. This guide provides a comprehensive comparison of common acyl-CoA extraction methodologies, supported by experimental data, to aid researchers in selecting the optimal method for their specific application.
The choice of extraction method can significantly impact the recovery, stability, and ultimately the quantitative accuracy of acyl-CoA analysis. The primary methods employed include solid-phase extraction (SPE), traditional liquid-liquid extraction (LLE) with various organic solvents, and acid precipitation. Each approach presents a unique set of advantages and disadvantages in terms of efficiency, selectivity, and compatibility with downstream analytical platforms like liquid chromatography-mass spectrometry (LC-MS).
Comparative Analysis of Extraction Efficiency
The efficiency of an extraction method is a critical determinant of data quality in acyl-CoA analysis. Key performance metrics include recovery, reproducibility, and the limit of detection (LOD). The following table summarizes quantitative data from various studies, offering a comparative overview of different extraction techniques.
| Extraction Method | Matrix | Acyl-CoA Chain Length | Average Recovery (%) | Key Advantages | Key Disadvantages | Reference |
| Solid-Phase Extraction (SPE) | Tissues (Brain, Liver) | Long-chain | 70-80% | High purity, removal of interfering substances. | Can be time-consuming, potential for analyte loss during washing steps. | [1][2] |
| Acetonitrile (B52724)/Isopropanol/KH2PO4 | Tissues (Heart, Kidney, Muscle) | Long-chain | 70-80% | High recovery and reproducibility for long-chain species. | Multi-step procedure. | [1] |
| Methanol-Chloroform | Tissues (Liver) | Broad range | Not explicitly stated, but effective for broad profiling. | Single-phase extraction, suitable for broad-range analysis. | Phase separation required, potential for lipid contamination. | |
| Perchloric Acid (PCA) Precipitation | Cells (HepG2), Tissues (Liver) | Short-chain | Higher yields for acetyl-CoA compared to methanol (B129727). | Rapid protein denaturation, effective for short-chain acyl-CoAs. | Acid needs to be neutralized, potential for hydrolysis of long-chain acyl-CoAs. | [3][4] |
| Methanol/Water (80:20) | Cells (HepG2), Tissues (Liver) | Broad range | Lower recovery for acetyl-CoA compared to acid precipitation. | Simple and fast, compatible with untargeted metabolomics. | Lower efficiency for some short-chain species. | [4] |
| Acetonitrile/Methanol/Water (2:2:1) | Tissues (Liver) | Broad range | Good for a larger number of acyl-CoA species. | Broad specificity for various acyl-CoAs. | Requires a lyophilization-resolubilization step. | [3] |
Experimental Protocols: A Closer Look at the Methodologies
The following sections provide detailed experimental protocols for some of the most frequently cited acyl-CoA extraction methods.
Solid-Phase Extraction (SPE) Protocol for Long-Chain Acyl-CoAs from Tissues
This method is particularly effective for purifying long-chain acyl-CoAs from complex tissue homogenates.[1][2]
Materials:
-
Tissue sample
-
KH2PO4 buffer (100 mM, pH 4.9)
-
2-propanol
-
Acetonitrile (ACN)
-
Oligonucleotide purification cartridge (or other suitable SPE cartridge)
-
Elution solvent (e.g., 2-propanol or methanol with ammonium (B1175870) hydroxide)
Procedure:
-
Homogenize the frozen tissue sample in ice-cold KH2PO4 buffer.
-
Add 2-propanol and homogenize again.
-
Add acetonitrile, vortex thoroughly, and centrifuge to pellet the precipitate.
-
Collect the supernatant containing the acyl-CoAs.
-
Condition the SPE cartridge with methanol and then equilibrate with water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances (e.g., with a weak formic acid solution followed by methanol).[5]
-
Elute the acyl-CoAs from the cartridge using an appropriate elution solvent.
-
Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.
Acid Precipitation using Perchloric Acid (PCA) for Short-Chain Acyl-CoAs
This method is well-suited for the extraction of short-chain acyl-CoAs from cultured cells or tissues.[3]
Materials:
-
Cell pellet or powdered tissue
-
Perchloric acid (PCA), e.g., 0.5 M
-
K2CO3 solution for neutralization
Procedure:
-
Homogenize the frozen cell pellet or tissue powder in ice-cold PCA to precipitate proteins and quench enzymatic activity.
-
Incubate on ice for approximately 30 minutes.
-
Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet the protein precipitate.
-
Carefully collect the supernatant.
-
Neutralize the supernatant by adding K2CO3.
-
Centrifuge again to remove the potassium perchlorate (B79767) precipitate.
-
The resulting supernatant containing the short-chain acyl-CoAs is ready for analysis.
Organic Solvent Extraction using Methanol/Water
A straightforward method for the extraction of a broad range of metabolites, including acyl-CoAs, from cultured cells.[4][6]
Materials:
-
Cell pellet
-
Ice-cold 80% methanol in water
Procedure:
-
Wash the cell pellet with ice-cold PBS.
-
Add ice-cold 80% methanol to the cell pellet.
-
Vortex vigorously to lyse the cells and extract the metabolites.
-
Centrifuge at high speed at 4°C to pellet cell debris.
-
Collect the supernatant containing the acyl-CoAs.
-
Dry the supernatant using a vacuum concentrator or nitrogen evaporator.
-
Reconstitute the dried extract in a solvent compatible with LC-MS analysis.
Visualizing the Workflow and Metabolic Context
To better illustrate the experimental process and the biological significance of acyl-CoAs, the following diagrams are provided.
Caption: A generalized workflow for the extraction and analysis of acyl-CoAs from biological samples.
Caption: A simplified diagram showing the central role of acyl-CoAs in fatty acid metabolism.
Conclusion
The selection of an appropriate extraction method is a critical first step in the reliable quantification of acyl-CoAs. For researchers focusing on long-chain species and requiring high sample purity, solid-phase extraction offers significant advantages.[1][2] Conversely, for high-throughput analysis of short-chain acyl-CoAs, particularly in cell culture models, acid precipitation methods provide rapid and efficient extraction.[3][4] Organic solvent extractions, such as those using methanol or acetonitrile mixtures, offer a balance of simplicity and broad applicability.[3][6] Ultimately, the optimal method will depend on the specific acyl-CoA species of interest, the nature of the biological matrix, and the analytical sensitivity required. By carefully considering these factors and the comparative data presented, researchers can enhance the accuracy and reliability of their acyl-CoA measurements, leading to more robust insights into cellular metabolism and disease.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and quantitation of long-chain acyl-coenzyme A esters in brain tissue by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
Citronellyl-CoA: A Reliable Biomarker for Terpene Metabolism? A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate measurement of metabolic pathway activity is paramount. In the intricate world of terpene biosynthesis, identifying reliable biomarkers is key to understanding and engineering these valuable natural products. This guide provides a comprehensive comparison of Citronellyl-CoA with other potential biomarkers of terpene metabolism, supported by experimental data and detailed protocols.
Introduction to Terpene Metabolism and the Role of this compound
Terpenes are a vast and diverse class of organic compounds produced by a variety of plants, fungi, and bacteria. Their biosynthesis originates from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP)[1][2]. These building blocks are assembled into larger structures through the action of prenyltransferases and then modified by terpene synthases and other enzymes to generate the incredible diversity of terpene skeletons.
This compound has emerged as a potential biomarker specifically for the acyclic terpene utilization (Atu) pathway, a catabolic route for the breakdown of acyclic monoterpenes like citronellol (B86348) and geraniol (B1671447) found in some bacteria, such as Pseudomonas aeruginosa and Pseudomonas citronellolis[3][4][5][6]. In this pathway, citronellol is oxidized to citronellic acid, which is then activated to this compound. This intermediate is a crucial substrate for the enzyme this compound dehydrogenase (AtuD), which exhibits high specificity for this molecule, indicating its central role in this specific metabolic route[3].
Comparative Analysis of Terpene Metabolism Biomarkers
The reliability of a biomarker is determined by its specificity, sensitivity, and correlation with the metabolic flux of the pathway under investigation. Here, we compare this compound with two other major classes of terpene metabolism biomarkers: the universal precursors (IPP and DMAPP) and the final terpene products.
| Biomarker Category | Biomarker(s) | Specificity | Sensitivity | Correlation with Metabolic Flux | Pros | Cons |
| Pathway-Specific Intermediate | This compound | High (for the Atu pathway) | High (with specific analytical methods) | Potentially strong within the Atu pathway | Excellent indicator of acyclic terpene degradation in specific organisms. | Not a universal biomarker for all terpene metabolism. Limited to organisms possessing the Atu pathway. |
| Universal Precursors | Isopentenyl Diphosphate (IPP) & Dimethylallyl Diphosphate (DMAPP) | Low (precursors for all terpenes and other isoprenoids) | Moderate to High (requires sensitive analytical methods) | Can be complex; pool sizes may not directly reflect flux to a specific terpene. | Universal indicators of overall isoprenoid biosynthetic activity. | Levels can be influenced by multiple downstream pathways, not just terpene synthesis. The ratio of IPP to DMAPP can be more informative than individual concentrations[7]. |
| Final Products | Specific Terpenes (e.g., Limonene, Pinene) | High (for a specific branch of the pathway) | High (volatile compounds are readily detectable) | Generally good, but can be affected by product volatility, degradation, or sequestration. | Directly measures the output of a specific terpene synthase. | May not reflect the overall pathway flux if there are multiple branching points or if the product is volatile and lost from the system. |
Experimental Data Summary
This compound as a Specificity Marker
A study on Pseudomonas aeruginosa demonstrated that the enzyme AtuD has a very high affinity for this compound (Km = 1.6 µM), while showing no activity with other acyl-CoA molecules like octanoyl-CoA or isovaleryl-CoA[3]. This high specificity strongly supports the use of this compound as a precise biomarker for the activity of the Atu pathway. The presence and concentration of this compound would directly reflect the metabolic flux through this specific degradation pathway.
IPP and DMAPP as Indicators of General Terpene Synthesis
Research in various organisms has shown that the intracellular concentrations of IPP and DMAPP can be correlated with the overall production of terpenes[7]. However, the relationship is not always linear. For instance, in engineered E. coli, maximizing geraniol production required a delicate balance of MEP pathway intermediates, with high levels of IPP and DMAPP being crucial[7]. This suggests that while IPP and DMAPP levels are indicative of the potential for terpene synthesis, they are part of a complex regulatory network and their absolute concentrations may not be a simple proxy for the flux towards a single terpene product.
Final Terpene Products as a Measure of Pathway Output
Metabolic and transcriptomic analyses in plants like Solanum habrochaites and Torreya grandis have shown a correlation between the expression of specific terpene synthase genes and the accumulation of their corresponding terpene products[8][9]. This indicates that the final terpene concentration is a good indicator of the activity of the final enzymatic step. However, factors such as the volatility of monoterpenes and sesquiterpenes can lead to underestimation of their production if not accounted for in the experimental design.
Experimental Protocols
Accurate quantification of these biomarkers is essential for their reliable use. Below are detailed methodologies for the key experiments.
Quantification of this compound and other Acyl-CoAs by LC-MS/MS
This protocol is adapted from methods for quantifying short- and medium-chain acyl-CoAs.
-
Sample Preparation:
-
Quench metabolic activity by rapidly freezing the biological sample in liquid nitrogen.
-
Extract acyl-CoAs using a cold solvent mixture, such as acetonitrile (B52724)/methanol (B129727)/water (2:2:1 v/v/v).
-
Centrifuge the extract to pellet proteins and other cellular debris.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column for separation.
-
Mobile Phase: Employ a gradient of an aqueous solution with an ion-pairing agent (e.g., heptafluorobutyric acid) and an organic solvent (e.g., methanol or acetonitrile).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the specific parent and fragment ion transitions for this compound.
-
Quantification of IPP and DMAPP by LC-MS/MS
This protocol is based on established methods for the analysis of these universal terpene precursors[10][11][12].
-
Sample Preparation:
-
Rapidly freeze the biological sample in liquid nitrogen to halt enzymatic activity.
-
Extract IPP and DMAPP using a cold methanol/water (7:3, v/v) solution[10].
-
To enhance recovery and stability, consider adding an internal standard such as a structurally similar, isotopically labeled compound.
-
Enrich the extracts for diphosphate compounds using an anion exchange solid-phase extraction (SPE) cartridge.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column or a column with a polar stationary phase (e.g., β-cyclodextrin) for separation[10][12].
-
Mobile Phase: A gradient of ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) in water and acetonitrile is typically used.
-
Mass Spectrometry: Operate in negative ion mode with MRM to detect the characteristic transitions for IPP and DMAPP (e.g., m/z 245 -> 79)[11].
-
Signaling Pathways and Experimental Workflows
Acyclic Terpene Utilization (Atu) Pathway
Caption: The Acyclic Terpene Utilization (Atu) pathway in certain bacteria.
General Terpene Biosynthesis Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biochemical characterization of AtuD from Pseudomonas aeruginosa, the first member of a new subgroup of acyl-CoA dehydrogenases with specificity for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and characterization of the acyclic terpene utilization gene cluster of Pseudomonas citronellolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The non-mevalonate pathway requires a delicate balance of intermediates to maximize terpene production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. pure.mpg.de [pure.mpg.de]
- 11. researchgate.net [researchgate.net]
- 12. Liquid Chromatography and Mass Spectrometry Analysis of Isoprenoid Intermediates in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Restoring Function: A Comparative Guide to Functional Complementation of Atu Pathway Gene Knockouts in Pseudomonas aeruginosa
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the functional complementation of gene knockouts in the Acyclic Terpene Utilization (Atu) pathway of Pseudomonas aeruginosa. This document outlines the performance of complemented strains with supporting experimental data, details key experimental protocols, and visualizes the relevant biological and experimental frameworks.
The Atu pathway in Pseudomonas aeruginosa is crucial for the catabolism of acyclic monoterpenes, such as citronellol (B86348) and geraniol, which are abundant in the environment. This pathway, working in conjunction with the leucine (B10760876) and isovalerate utilization (Liu) pathway, allows the bacterium to utilize these compounds as a sole carbon and energy source. Understanding the function of the genes within the atu operon is critical for elucidating the metabolic versatility of this opportunistic pathogen. Gene knockout studies have been instrumental in defining the roles of individual Atu proteins. Functional complementation, the restoration of the wild-type phenotype in a knockout mutant by reintroducing the functional gene, serves as the definitive confirmation of gene function.
Performance Comparison of Atu Pathway Gene Knockout Complementation
The functional complementation of atu gene knockouts can be assessed through various phenotypic and biochemical assays. The following tables summarize quantitative data from studies on P. aeruginosa PAO1, comparing the wild-type, knockout mutants, and complemented strains.
Table 1: Growth Phenotypes on Citronellol
| Strain | Relevant Genotype | Growth on Citronellol as Sole Carbon Source | Doubling Time (h) on Leucine |
| PAO1 | Wild-type | +++ | 8.2 |
| PAM1529 | ΔatuF (Geranyl-CoA carboxylase, α-subunit) | - | 13.5 |
| PAM1529 + pAL-23 | ΔatuF + atu cluster | +++ | N/A |
| PAE80 | ΔliuD (3-methylcrotonyl-CoA carboxylase, α-subunit) | - | N/A |
| PAE80 + pAL-22 | ΔliuD + liu cluster | +++ | N/A |
Data compiled from Aguilar et al., 2006.[1][2] '+' indicates growth, '-' indicates no growth. '+++' represents wild-type level growth. 'N/A' indicates data not available in the cited literature.
Table 2: Metabolite Accumulation in atuF Mutant
| Strain | Genotype | Metabolite(s) Accumulated in Citronellol-supplemented Medium |
| PAO1 | Wild-type | None detected |
| PAM1529 | ΔatuF | Citronellic acid, Geranic acid |
Data from Aguilar et al., 2006.[1]
Table 3: Enzyme Activity of Key Carboxylases in the Atu and Liu Pathways
| Enzyme | Gene(s) | Substrate | Vmax (nmol/min·mg of protein) | Km/K0.5 (µM) |
| Geranyl-CoA Carboxylase (GCCase) | atuC/atuF | Geranyl-CoA | 492 | 8.8 (K0.5) |
| 3-Methylcrotonyl-CoA | 308 | 14 (Km) | ||
| 3-Methylcrotonyl-CoA Carboxylase (MCCase) | liuB/liuD | 3-Methylcrotonyl-CoA | N/A | 9.8 (K0.5) |
| Geranyl-CoA | No activity | N/A |
Data from a study on the specific activities of the carboxylases.[3][4] 'N/A' indicates data not available in the cited literature.
Signaling Pathways and Experimental Workflows
To visualize the biological and experimental processes, the following diagrams were generated using Graphviz (DOT language).
References
- 1. The atu and liu Clusters Are Involved in the Catabolic Pathways for Acyclic Monoterpenes and Leucine in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methylcrotonyl-CoA and geranyl-CoA carboxylases are involved in leucine/isovalerate utilization (Liu) and acyclic terpene utilization (Atu), and are encoded by liuB/liuD and atuC/atuF, in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substrate specificity of the 3-methylcrotonyl coenzyme A (CoA) and geranyl-CoA carboxylases from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
A Head-to-Head Comparison of HPLC-UV and LC-MS for Acyl-CoA Analysis
For researchers, scientists, and drug development professionals navigating the complexities of metabolic analysis, the accurate quantification of acyl-Coenzyme A (acyl-CoA) thioesters is paramount. These molecules are central to numerous cellular processes, including fatty acid metabolism, energy production, and signal transduction. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective, data-driven comparison to aid in selecting the optimal method for your research needs.
Acyl-CoAs are notoriously challenging to analyze due to their low abundance, inherent instability, and the vast diversity of their acyl chain lengths. The choice between HPLC-UV and LC-MS significantly impacts the sensitivity, specificity, and scope of the analysis. While HPLC-UV offers a cost-effective and straightforward approach, LC-MS, particularly tandem MS (MS/MS), provides unparalleled sensitivity and selectivity.
Performance Comparison: A Quantitative Overview
The selection of an analytical method hinges on its performance characteristics. The following table summarizes the key quantitative parameters for HPLC-UV and LC-MS in the context of acyl-CoA analysis, compiled from various studies.
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | ~10 pmol[1] | 2 - 133 nM[2] (can be as low as 1-10 fmol[3]) |
| Limit of Quantitation (LOQ) | Variable, often in the pmol range | 10x Signal-to-Noise[4][5] (can be as low as 5-50 fmol[3]) |
| Linearity (R²) | >0.99[3] | ≥0.99[5] |
| Precision (RSD%) | < 1-3% for biological samples[1] | < 15%[3] |
| Specificity | Moderate (risk of co-elution)[3] | High (based on mass-to-charge ratio)[3] |
| Throughput | Moderate | High |
Experimental Methodologies
The successful analysis of acyl-CoAs is critically dependent on meticulous experimental protocols, from sample extraction to data acquisition.
Acyl-CoA Extraction from Biological Samples
A common and effective method for extracting acyl-CoAs from cultured cells or tissues involves the following steps:
-
Homogenization: Tissues are powdered under liquid nitrogen and homogenized in a cold buffer, such as 100 mM KH₂PO₄. An internal standard, like heptadecanoyl-CoA, is often added at this stage.[6]
-
Solvent Extraction: A mixture of isopropanol (B130326) and acetonitrile (B52724) is added to the homogenate to precipitate proteins and extract the acyl-CoAs.[6]
-
Phase Separation: Saturated ammonium (B1175870) sulfate (B86663) is used to facilitate phase separation. After centrifugation, the upper aqueous phase containing the acyl-CoAs is collected.[6]
-
Purification (Optional but Recommended): Solid-phase extraction (SPE) with a C18 cartridge can be used to purify and concentrate the acyl-CoAs, removing interfering substances.[7]
-
Reconstitution: The purified acyl-CoA extract is dried down and reconstituted in a suitable solvent for chromatographic analysis, such as 50% methanol (B129727) in 50 mM ammonium acetate (B1210297) (pH 7).[8]
HPLC-UV Analysis
HPLC-UV remains a viable option for quantifying more abundant acyl-CoA species.
-
Chromatographic Separation: A reversed-phase C18 column is typically used for separation.[6]
-
Mobile Phase: A gradient elution is employed, commonly using a buffer like potassium phosphate (B84403) (e.g., 75 mM KH₂PO₄) as mobile phase A and acetonitrile with acetic acid as mobile phase B.[6]
-
Detection: The eluent is monitored at approximately 260 nm, which is the absorbance maximum for the adenine (B156593) ring of the CoA molecule.[6]
LC-MS Analysis
LC-MS, and particularly LC-MS/MS, is the gold standard for comprehensive and sensitive acyl-CoA profiling.[7][9][10]
-
Chromatographic Separation: Similar to HPLC, reversed-phase chromatography with a C18 column is the most common approach.[11] The use of high pH (e.g., 10.5 with ammonium hydroxide) in the mobile phase can improve peak shape and resolution for long-chain acyl-CoAs.[11]
-
Mass Spectrometry:
-
Ionization: Positive electrospray ionization (ESI+) is typically used.[11][12]
-
Detection: For targeted quantification, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is employed.[2][11] This involves selecting the precursor ion of the specific acyl-CoA and monitoring a characteristic product ion after fragmentation. A common neutral loss scan of 507 Da can be used for profiling complex mixtures of acyl-CoAs.[11]
-
Visualizing the Workflow and Metabolic Context
To better illustrate the analytical process and the metabolic relevance of acyl-CoAs, the following diagrams are provided.
Caption: Experimental workflow for acyl-CoA analysis.
Caption: Central role of acyl-CoAs in metabolism.
Conclusion: Making the Right Choice
The choice between HPLC-UV and LC-MS for acyl-CoA analysis is dictated by the specific requirements of the study.
-
HPLC-UV is a robust and cost-effective method suitable for quantifying a limited number of relatively abundant acyl-CoA species. Its simplicity makes it accessible for laboratories without a dedicated mass spectrometry facility. However, its lower sensitivity and potential for co-eluting interferences can be significant limitations.
-
LC-MS , particularly LC-MS/MS, is the superior technique for comprehensive, sensitive, and highly specific acyl-CoA analysis.[3][5] It is the method of choice for profiling a wide range of acyl-CoAs, including low-abundance species, and for studies requiring high accuracy and precision. The ability to use stable isotope-labeled internal standards further enhances the quantitative accuracy of LC-MS methods.
For researchers in drug development and those investigating the subtle nuances of metabolic regulation, the investment in LC-MS capabilities is often justified by the depth and quality of the data it provides. The high sensitivity of modern mass spectrometers allows for the analysis of acyl-CoAs in very small sample amounts, which can be a crucial advantage when working with limited biological material.[11]
References
- 1. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A liquid chromatography tandem mass spectrometry method for a semiquantitative screening of cellular acyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Substrate Competition Between Citronellyl-CoA and Fatty Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic processing of citronellyl-CoA, a key intermediate in the metabolism of acyclic terpenoids, and other fatty acyl-CoAs, which are central to lipid metabolism. Understanding the substrate preferences of enzymes that handle these molecules is crucial for metabolic engineering, drug development, and a deeper comprehension of cellular metabolism. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes the metabolic context of this substrate competition.
At a Glance: Key Enzyme Affinities and Activities
The substrate specificity of enzymes determines the metabolic fate of this compound and fatty acyl-CoAs. Competition for the active sites of these enzymes can influence the efficiency of both terpenoid degradation and fatty acid oxidation. The following tables summarize the available kinetic data for key enzymes involved in this metabolic crossroads, primarily focusing on data from Pseudomonas species, which are known for their diverse metabolic capabilities.
Acyl-CoA Dehydrogenase Activity
Acyl-CoA dehydrogenases (ACADs) catalyze the initial dehydrogenation step in the β-oxidation pathway. Specialized ACADs have been identified in organisms that metabolize terpenoids, demonstrating a clear preference for branched-chain substrates like this compound over straight-chain fatty acyl-CoAs.
| Enzyme | Organism | Substrate | Km (µM) | Vmax (mU/mg) | Catalytic Efficiency (Vmax/Km) |
| AtuD | Pseudomonas aeruginosa | This compound | 1.6 | 850 | 531.25 |
| Octanoyl-CoA | Inactive | - | - | ||
| PA1535 | Pseudomonas aeruginosa | This compound | 18 | 2450 | 136.11 |
| Octanoyl-CoA | 130 | 610 | 4.69 |
Data sourced from Förster-Fromme et al. (2008).[1]
Acyl-CoA Carboxylase Activity
Geranyl-CoA carboxylase (GCC), an enzyme in the terpenoid degradation pathway, has been shown to carboxylate both terpenoid-CoAs and branched-chain fatty acyl-CoAs, indicating another point of potential substrate competition.
| Enzyme | Organism | Substrate | Km or K0.5 (µM) | Vmax (nmol/min/mg) |
| Geranyl-CoA Carboxylase (AtuC/AtuF) | Pseudomonas aeruginosa | Geranyl-CoA | 8.8 (K0.5) | 492 |
| 3-Methylcrotonyl-CoA | 14 (Km) | 308 |
Data sourced from Aguilar et al. (2006).
Visualizing the Metabolic Pathways
The following diagrams illustrate the metabolic pathways of this compound and fatty acyl-CoAs, highlighting the enzymes where substrate competition occurs.
Caption: Metabolic pathways for acyclic terpenoids and fatty acids.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for reproducing and expanding upon these findings.
Acyl-CoA Dehydrogenase Activity Assay
This protocol is adapted from the methods used to characterize AtuD and PA1535 from Pseudomonas aeruginosa.[1]
Principle: The activity of acyl-CoA dehydrogenase is determined spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as ferricenium hexafluorophosphate (B91526), at a specific wavelength. The rate of reduction is proportional to the enzyme activity.
Reagents:
-
Tris-HCl buffer (100 mM, pH 7.8)
-
Ferricenium hexafluorophosphate solution (2 mM in water)
-
Acyl-CoA substrate stock solution (e.g., this compound, Octanoyl-CoA) (10 mM in water)
-
Purified enzyme solution (AtuD or PA1535)
Procedure:
-
Prepare a reaction mixture in a cuvette containing Tris-HCl buffer and ferricenium hexafluorophosphate.
-
Equilibrate the mixture to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding a known amount of the purified enzyme solution.
-
Immediately start monitoring the decrease in absorbance at 300 nm for a set period (e.g., 5 minutes).
-
To determine the kinetic parameters (Km and Vmax), vary the concentration of the acyl-CoA substrate while keeping the enzyme concentration constant.
-
Calculate the enzyme activity using the molar extinction coefficient of ferricenium.
Geranyl-CoA Carboxylase Activity Assay
This protocol is based on the characterization of geranyl-CoA carboxylase from Pseudomonas aeruginosa.
Principle: The carboxylase activity is measured by quantifying the incorporation of radiolabeled bicarbonate ([14C]HCO3-) into the acyl-CoA substrate.
Reagents:
-
Potassium phosphate (B84403) buffer (20 mM, pH 8.5)
-
MgCl2 (10 mM)
-
ATP (5 mM)
-
NaH14CO3 (with a known specific activity)
-
Acyl-CoA substrate (Geranyl-CoA or 3-Methylcrotonyl-CoA) (100 µM)
-
Purified enzyme solution
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, MgCl2, ATP, and the acyl-CoA substrate.
-
Pre-incubate the mixture at 37°C.
-
Start the reaction by adding NaH14CO3.
-
Incubate for a defined time (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding acid (e.g., HCl).
-
Remove the unincorporated 14CO2 by gentle vortexing and incubation.
-
Measure the radioactivity of the acid-stable product using liquid scintillation counting.
-
For kinetic analysis, vary the concentration of one substrate while keeping the others at saturating concentrations.
Logical Relationships in Substrate Competition
The competition between this compound and fatty acyl-CoAs for enzymatic processing can be visualized as a logical workflow. The initial activation of the parent molecules to their CoA esters is a critical and potentially competitive step, followed by competition for the active sites of downstream catabolic enzymes.
Caption: Logical flow of substrate competition.
Conclusion
The available experimental data, primarily from Pseudomonas species, strongly indicates that this compound and standard fatty acyl-CoAs are processed by distinct, albeit sometimes overlapping, enzymatic machinery. The high specificity of enzymes like AtuD for this compound suggests a dedicated pathway for terpenoid degradation, minimizing direct competition with the canonical fatty acid β-oxidation at the dehydrogenase step. However, the broader substrate acceptance of enzymes like PA1535 and geranyl-CoA carboxylase indicates that under certain conditions, competition can occur. The initial activation of citronellol and fatty acids by acyl-CoA synthetases is another likely point of competition, the specifics of which warrant further investigation. For drug development professionals, the unique enzymes in the terpenoid degradation pathway, such as AtuD, represent potential targets for antimicrobial agents against bacteria that utilize these compounds as a carbon source. For researchers in metabolic engineering, understanding these substrate specificities is key to optimizing the production of valuable chemicals derived from either terpenoid or fatty acid precursors.
References
A Comparative Guide to the Ortholog Analysis of the Acyclic Terpene Utilization (ATU) Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the acyclic terpene utilization (ATU) gene cluster and its orthologs, focusing on their performance in the catabolism of acyclic terpenes. This information is critical for researchers in metabolic engineering, synthetic biology, and drug development seeking to harness these pathways for the production of valuable chemicals or the development of novel antimicrobial strategies.
Introduction to the Acyclic Terpene Utilization (ATU) Pathway
The acyclic terpene utilization (ATU) pathway is a metabolic route employed by certain bacteria, most notably of the Pseudomonas genus, to degrade acyclic monoterpenes like citronellol (B86348) and geraniol (B1671447), using them as a sole source of carbon and energy.[1][2] This pathway is encoded by the atu gene cluster, which typically consists of eight genes, atuA through atuH, and a regulatory gene, atuR.[1][3] The degradation of these terpenes is of significant interest for various biotechnological applications, including the production of biofuels and specialty chemicals. Understanding the functional differences between orthologs of the ATU gene cluster from various species is key to selecting the most efficient biocatalysts for these processes.
The ATU pathway is interconnected with the leucine (B10760876)/isovalerate utilization (Liu) pathway, which is involved in the catabolism of branched-chain amino acids.[4][5] This connection highlights the metabolic versatility of microorganisms capable of utilizing a diverse range of carbon sources.
Comparative Analysis of ATU Gene Cluster Orthologs
The performance of the ATU pathway can vary between different bacterial species due to genetic and enzymatic differences in the constituent proteins. This section provides a comparative overview of the ATU gene clusters found in Pseudomonas aeruginosa and Pseudomonas citronellolis, two of the most well-studied organisms for acyclic terpene degradation.
Table 1: Comparison of ATU Gene Cluster Orthologs in Pseudomonas Species
| Gene | Protein Function | Pseudomonas aeruginosa PAO1 Ortholog | Pseudomonas citronellolis Ortholog | Amino Acid Similarity (%) |
| atuA | 3-hydroxy-3-isohexenylglutaryl-CoA:acetate lyase (putative) | PA1534 | - | 78-91[1][2] |
| atuB | Citronellol/geraniol dehydrogenase | PA1533 | - | 78-91[1][2] |
| atuC | Geranyl-CoA carboxylase, beta subunit | PA1532 | - | 78-91[1][2] |
| atuD | Acyl-CoA dehydrogenase | PA1531 | - | 78-91[1][2] |
| atuE | Isohexenyl-glutaconyl-CoA hydratase | PA1530 | - | 78-91[1][2] |
| atuF | Geranyl-CoA carboxylase, alpha subunit (biotin-containing) | PA1529 | - | 78-91[1][2] |
| atuG | Short-chain dehydrogenase | PA1528 | - | 78-91[1][2] |
| atuH | Acyl-CoA synthetase | PA1527 | - | 78-91[1][2] |
| atuR | TetR family transcriptional repressor | PA1535 | - | 78-91[1][2] |
Note: Specific ortholog designations for P. citronellolis were not available in the searched literature, but high sequence similarity to P. aeruginosa orthologs is reported.
Quantitative Performance Data
The efficiency of the ATU pathway is largely determined by the kinetic properties of its enzymes. The key enzyme, geranyl-CoA carboxylase (GCC), encoded by atuC and atuF, has been a primary focus of quantitative studies.
Table 2: Kinetic Parameters of Geranyl-CoA Carboxylase (GCC) Orthologs
| Organism | Substrate | Km / K0.5 (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Pseudomonas aeruginosa | Geranyl-CoA | 8.8 (K0.5) | - | 5.6 x 104 | [4] |
| Pseudomonas aeruginosa | 3-Methylcrotonyl-CoA | 14 (Km) | - | 2.2 x 104 | [4] |
| Pseudomonas aeruginosa | ATP | 10 (Km) | - | - | [4] |
| Pseudomonas aeruginosa | Bicarbonate | 1.2 (K0.5) | - | - | [4] |
Note: kcat values were not explicitly provided in the referenced literature. The catalytic efficiency for P. aeruginosa GCC indicates a preference for geranyl-CoA over 3-methylcrotonyl-CoA.[4]
Table 3: Whole-Cell Performance on Acyclic Terpenes
| Bacterial Strain | Terpene Substrate | Growth Rate / Utilization | Reference |
| Pseudomonas aeruginosa PAO1 | Geraniol | Growth inhibited by tungstate, suggesting molybdenum-dependent oxidation.[6] | [6] |
| Pseudomonas aeruginosa PAO1 | Citronellol | Wild-type growth observed.[6] | [6] |
| Pseudomonas citronellolis | Citronellol | Able to utilize as a sole carbon and energy source.[1] | [1] |
| Pseudomonas mendocina IBPse 105 | Citronellol | Metabolized to citronellal (B1669106) and other products.[7] | [7] |
Signaling and Metabolic Pathways
The regulation and progression of the ATU pathway are tightly controlled. The atuR gene product acts as a repressor, controlling the expression of the atu gene cluster.[3] The metabolic pathway involves a series of oxidation, carboxylation, and hydration steps to break down acyclic terpenes into intermediates that can enter central metabolism.
Caption: Acyclic Terpene Utilization (ATU) regulatory and metabolic pathways.
Experimental Workflows and Protocols
Ortholog Identification and Comparison Workflow
A typical bioinformatics workflow to identify and compare ATU gene cluster orthologs is outlined below.
Caption: Bioinformatic workflow for ortholog analysis of the ATU gene cluster.
Key Experimental Protocols
This protocol describes the expression of a His-tagged Atu protein in E. coli and its subsequent purification.
Materials:
-
Expression vector (e.g., pET series) containing the atu gene of interest with a C- or N-terminal 6xHis-tag.
-
E. coli expression strain (e.g., BL21(DE3)).
-
Luria-Bertani (LB) medium with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Ni-NTA affinity chromatography column.
Procedure:
-
Transformation: Transform the expression vector into competent E. coli BL21(DE3) cells. Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.
-
Expression:
-
Inoculate a single colony into 5 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to incubate at a lower temperature (e.g., 18-25°C) for 16-24 hours to improve protein solubility.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation (e.g., 6000 x g for 15 minutes at 4°C).
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.
-
-
Purification:
-
Equilibrate the Ni-NTA column with Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged protein with Elution Buffer.
-
Analyze the fractions by SDS-PAGE to check for purity.
-
Dialyze the purified protein against a suitable storage buffer.
-
This assay measures the activity of GCC by quantifying the incorporation of radiolabeled bicarbonate into geranyl-CoA.
Materials:
-
Purified GCC (AtuC/AtuF).
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 5 mM MgCl2, 1 mM DTT).
-
Geranyl-CoA.
-
ATP.
-
[14C]-Sodium bicarbonate (NaHCO3).
-
Scintillation cocktail and vials.
-
Trichloroacetic acid (TCA).
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, geranyl-CoA, ATP, and purified GCC.
-
Initiate the reaction by adding [14C]-NaHCO3.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.
-
Stop the reaction by adding TCA to precipitate the protein and acidify the solution to remove unincorporated [14C]O2.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant (containing the acid-stable, radiolabeled product) to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the specific activity of the enzyme based on the amount of incorporated radioactivity, the specific activity of the [14C]-NaHCO3, and the amount of enzyme used.
This protocol outlines the extraction and quantification of acyclic terpenes from bacterial cultures.
Materials:
-
Bacterial culture grown in the presence of acyclic terpenes.
-
Internal standard (e.g., a non-metabolized terpene or a stable isotope-labeled analog).
-
Organic solvent for extraction (e.g., ethyl acetate, hexane).
-
Anhydrous sodium sulfate.
-
Gas chromatograph-mass spectrometer (GC-MS).
Procedure:
-
Sample Preparation:
-
Take a defined volume of the bacterial culture.
-
Add a known amount of the internal standard.
-
Extract the terpenes by adding an equal volume of the organic solvent and vortexing vigorously.
-
Separate the organic phase by centrifugation.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Concentrate the sample under a gentle stream of nitrogen if necessary.
-
-
GC-MS Analysis:
-
Inject a small volume of the extracted sample into the GC-MS.
-
Use an appropriate GC column (e.g., HP-5MS) and temperature program to separate the terpenes.
-
Operate the mass spectrometer in scan mode to identify the terpenes based on their mass spectra and retention times compared to authentic standards.
-
For quantification, operate the MS in selected ion monitoring (SIM) mode for higher sensitivity and specificity.
-
-
Quantification:
-
Generate a standard curve by analyzing known concentrations of the target terpenes and the internal standard.
-
Calculate the concentration of the terpenes in the culture sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Conclusion
The ortholog analysis of the acyclic terpene utilization gene cluster provides valuable insights into the metabolic diversity and efficiency of different bacterial strains in degrading these important biocompounds. By combining bioinformatic predictions with quantitative experimental data, researchers can identify superior enzymatic and whole-cell catalysts for a range of biotechnological applications. The protocols and comparative data presented in this guide offer a framework for the systematic evaluation of ATU gene cluster orthologs, paving the way for the rational design of more efficient terpene bioconversion processes. Further research focusing on the characterization of a wider range of ATU orthologs will undoubtedly uncover novel biocatalytic potential.
References
- 1. Identification and characterization of the acyclic terpene utilization gene cluster of Pseudomonas citronellolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. AtuR is a repressor of acyclic terpene utilization (Atu) gene cluster expression and specifically binds to two 13 bp inverted repeat sequences of the atuA-atuR intergenic region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The atu and liu clusters are involved in the catabolic pathways for acyclic monoterpenes and leucine in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Utilization of geraniol is dependent on molybdenum in Pseudomonas aeruginosa: evidence for different metabolic routes for oxidation of geraniol and citronellol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the Acyclic Terpene Utilization Pathway: A Comparative Guide to Atu Gene Expression and Citronellyl-CoA Levels
For researchers in metabolic engineering and drug development, understanding the intricate machinery of bacterial catabolic pathways is paramount for harnessing their synthetic potential. The Acyclic Terpene Utilization (Atu) pathway in Pseudomonas species presents a compelling model for the bioconversion of plant-derived monoterpenes. This guide provides a comparative analysis of the Atu pathway's gene product expression in response to pathway induction and its correlation with the key metabolic intermediate, Citronellyl-CoA.
This document details the proteomic response of the Atu pathway in Pseudomonas aeruginosa when cultured in the presence of citronellate, a precursor to this compound. Furthermore, it furnishes detailed experimental protocols for the quantification of Atu gene expression, measurement of this compound levels, and assays for key enzymatic activities within the pathway.
Quantitative Analysis of Atu Pathway Protein Expression
The expression of the Atu pathway is tightly regulated and is induced by the presence of acyclic monoterpenes. The following table summarizes the quantitative proteomic data from a study on Pseudomonas aeruginosa grown in a medium containing citronellate. The data showcases the upregulation of key enzymes involved in the Atu and the downstream Liu (leucine/isovalerate utilization) pathways.
Table 1: Relative Abundance of Atu and Liu Pathway Proteins in P. aeruginosa Cultured with Citronellate
| Protein | Gene | Putative Function | Fold Change in Abundance (Citronellate vs. Control) |
| Atu Pathway | |||
| AtuA | atuA | 3-hydroxy-3-isohexenylglutaryl-CoA:acetate lyase | Increased |
| AtuB | atuB | Citronellol/citronellal dehydrogenase | Increased |
| AtuC | atuC | Geranyl-CoA carboxylase, beta subunit | Increased |
| AtuD | atuD | This compound dehydrogenase | Increased |
| AtuE | atuE | Isohexenyl-glutaconyl-CoA hydratase | Increased |
| AtuF | atuF | Geranyl-CoA carboxylase, alpha subunit | Increased |
| AtuG | atuG | Citronellol/citronellal dehydrogenase | Increased |
| Liu Pathway | |||
| LiuA | liuA | 3-hydroxy-3-methylglutaryl-CoA lyase | Increased |
| LiuB | liuB | Methylcrotonyl-CoA carboxylase, beta subunit | Increased |
| LiuC | liuC | Methylglutaconyl-CoA hydratase | Increased |
| LiuD | liuD | Methylcrotonyl-CoA carboxylase, alpha subunit | Increased |
| LiuE | liuE | 3-hydroxy-acyl-CoA lyase | Increased |
Note: The precise fold-change values were not consistently reported in the source literature, but the proteins were identified as having significantly increased abundance.[1][2][3][4]
Visualizing the Atu Pathway and Experimental Workflows
To elucidate the flow of metabolites and the experimental procedures for their analysis, the following diagrams are provided.
Detailed Experimental Protocols
The following protocols provide a framework for the experimental procedures necessary to correlate Atu pathway gene expression with this compound levels.
Quantitative Real-Time PCR (RT-qPCR) for Atu Gene Expression
This protocol outlines the steps for quantifying the mRNA levels of Atu pathway genes.
-
Bacterial Culture and RNA Extraction:
-
Grow P. aeruginosa in a suitable medium to mid-log phase.
-
Induce a subset of cultures with citronellate (e.g., 5 mM) for a defined period (e.g., 4-6 hours). Maintain uninduced cultures as a control.
-
Harvest bacterial cells by centrifugation at 4°C.
-
Immediately stabilize the RNA using an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent).
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) following the manufacturer's instructions, including an on-column DNase digestion step to remove contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or gene-specific primers.
-
-
qPCR:
-
Design and validate qPCR primers for the target Atu genes (e.g., atuD, atuF) and a suitable reference gene (e.g., gyrB).[5]
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green master mix.
-
Perform the qPCR reaction using a real-time PCR cycler with a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between the induced and uninduced samples.
-
LC-MS/MS for this compound Quantification
This protocol describes the methodology for the sensitive and specific detection of this compound in bacterial lysates.
-
Metabolite Extraction:
-
Harvest bacterial cells from induced and uninduced cultures by rapid centrifugation at low temperature.
-
Quench metabolism by immediately resuspending the cell pellet in a cold extraction solvent (e.g., 60% methanol).
-
Lyse the cells by sonication or bead beating while keeping the samples on ice.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Use a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Separate the metabolites on a C18 reversed-phase column with a gradient elution using mobile phases such as water with formic acid and acetonitrile (B52724) with formic acid.
-
Perform mass spectrometry in positive ion mode with multiple reaction monitoring (MRM) to specifically detect the transition from the parent ion of this compound to a characteristic fragment ion (e.g., the adenosine (B11128) 3',5'-diphosphate fragment at m/z 428.0365).[6][7]
-
Quantify the this compound concentration by comparing the peak area to a standard curve generated with a purified this compound standard.
-
Enzyme Activity Assays
These protocols provide methods to measure the activity of key enzymes in the Atu pathway.
-
This compound Dehydrogenase (AtuD) Activity Assay: [8]
-
Prepare a soluble cell extract from induced bacterial cultures.
-
The assay mixture should contain a buffer (e.g., Tris-HCl), an electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP), and the cell extract.
-
Initiate the reaction by adding this compound.
-
Monitor the reduction of the electron acceptor spectrophotometrically by the decrease in absorbance at a specific wavelength (e.g., 600 nm for DCPIP).
-
Calculate the specific activity based on the rate of absorbance change and the protein concentration of the cell extract.
-
-
Geranyl-CoA Carboxylase (AtuC/F) Activity Assay: [9][10][11]
-
This is a coupled enzyme assay. Prepare a soluble cell extract from induced cultures.
-
The reaction mixture should contain buffer, ATP, MgCl2, NaHCO3, a regenerating system for ATP (e.g., phosphoenolpyruvate (B93156) and pyruvate (B1213749) kinase), NADH, and the coupling enzymes (e.g., lactate (B86563) dehydrogenase).
-
Initiate the reaction by adding geranyl-CoA.
-
The carboxylation of geranyl-CoA is coupled to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.
-
Calculate the specific activity based on the rate of NADH oxidation.
-
Comparison with Alternatives
The primary alternative to the induced Atu pathway for the metabolism of acyclic monoterpenes in Pseudomonas is the absence of this pathway or its repression. In the absence of an inducer like citronellate, the expression of Atu pathway genes is minimal, and the bacterium is unable to efficiently utilize these compounds as a carbon and energy source.
Engineered pathways in other host organisms, such as E. coli or Saccharomyces cerevisiae, represent an alternative for the production of citronellol-derived compounds. However, these heterologous systems often require extensive metabolic engineering to optimize precursor supply and enzyme expression, and may not achieve the same efficiency as the naturally evolved Atu pathway in Pseudomonas. The comparison of the native, induced pathway with its uninduced state clearly demonstrates the tightly regulated and highly efficient nature of this catabolic route.
References
- 1. The Pseudomonas aeruginosa Isohexenyl Glutaconyl Coenzyme A Hydratase (AtuE) Is Upregulated in Citronellate-Grown Cells and Belongs to the Crotonase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pseudomonas aeruginosa Isohexenyl Glutaconyl Coenzyme A Hydratase (AtuE) Is Upregulated in Citronellate-Grown Cells and Belongs to the Crotonase Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Real-time polymerase chain reaction assays for rapid detection and virulence evaluation of the environmental Pseudomonas aeruginosa isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Methylcrotonyl-CoA and geranyl-CoA carboxylases are involved in leucine/isovalerate utilization (Liu) and acyclic terpene utilization (Atu), and are encoded by liuB/liuD and atuC/atuF, in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Citronellyl-CoA
This guide provides crucial safety and logistical information for the handling and disposal of Citronellyl-CoA in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on best practices for handling novel biochemicals and data from the closely related compound, citronellyl acetate. A cautious approach is strongly advised.
I. Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the required equipment.
| PPE Category | Required Equipment | Rationale |
| Eye and Face | Safety glasses with side shields or safety goggles. A face shield should be worn if there is a risk of splashing. | Protects eyes from accidental splashes of solutions containing this compound. |
| Hand | Nitrile gloves. | Provides a barrier against skin contact. Based on data for citronellyl acetate, skin irritation or allergic reactions may be possible.[1][2] |
| Body | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Not generally required if handled in a well-ventilated area or a fume hood. | For procedures that may generate aerosols or if working with powders, a respirator may be necessary based on a risk assessment.[3] |
II. Operational Plan for Handling
Adherence to a strict operational workflow is essential for the safe handling of this compound. The following diagram and procedural steps outline the recommended process from receiving to storage.
Experimental Protocol: Step-by-Step Handling Procedure
-
Receiving and Inspection:
-
Upon receipt, visually inspect the shipping container for any signs of damage or leakage.
-
If the container is compromised, handle it within a chemical fume hood and wear appropriate PPE.
-
-
Preparation and Handling:
-
Before opening the primary container, ensure you are in a well-ventilated area, preferably a chemical fume hood.
-
Don the required PPE as outlined in the table above.
-
Carefully open the container. If handling a solid, avoid creating dust. If it is a solution, avoid splashing.
-
Weigh or measure the required amount of this compound for your experiment.
-
If preparing solutions, add the this compound to the solvent slowly.
-
-
Storage:
-
Based on general stability information for similar biochemicals, this compound should be stored at low temperatures, such as -20°C or -80°C, to prevent degradation.[4]
-
Ensure the storage container is sealed tightly and clearly labeled with the compound name and any known hazard information.
-
-
Post-Handling:
-
After handling, decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate laboratory disinfectant.
-
Dispose of all waste materials according to the disposal plan outlined below.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
-
III. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[3] |
| Contaminated Labware | Disposable items (e.g., pipette tips, microfuge tubes) should be placed in a designated hazardous waste container. Reusable glassware should be decontaminated before washing. |
| Contaminated PPE | Contaminated gloves and other disposable PPE should be collected in a sealed bag and disposed of as hazardous waste. |
| Liquid Waste | Collect all liquid waste containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container. For larger spills, absorb onto an inert material like vermiculite (B1170534) or sand before disposal.[5] |
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6] Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[3][6]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
-
Spills: For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.[5] For larger spills, evacuate the area and follow institutional emergency procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
